molecular formula C10H14ClNO B1419505 3-Phenoxypyrrolidine hydrochloride CAS No. 21767-15-7

3-Phenoxypyrrolidine hydrochloride

Cat. No.: B1419505
CAS No.: 21767-15-7
M. Wt: 199.68 g/mol
InChI Key: NHLZTNBPPGIUMZ-UHFFFAOYSA-N
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Description

3-Phenoxypyrrolidine hydrochloride is a useful research compound. Its molecular formula is C10H14ClNO and its molecular weight is 199.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-phenoxypyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c1-2-4-9(5-3-1)12-10-6-7-11-8-10;/h1-5,10-11H,6-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHLZTNBPPGIUMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80663051
Record name 3-Phenoxypyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80663051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21767-15-7
Record name 3-Phenoxypyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80663051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Phenylpyrrolidine Hydrochloride: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Chemical Identity: Initial searches for "3-Phenoxypyrrolidine hydrochloride" did not yield significant results in public chemical databases. However, a closely related and widely documented compound, 3-Phenylpyrrolidine hydrochloride , is a key intermediate in various fields. This guide will focus on 3-Phenylpyrrolidine hydrochloride, as it is the likely compound of interest for researchers, scientists, and drug development professionals.

Introduction: A Versatile Building Block in Modern Chemistry

3-Phenylpyrrolidine hydrochloride is a substituted pyrrolidine compound that has garnered significant attention in both academic research and industrial applications. The pyrrolidine ring is a foundational five-membered nitrogen heterocycle present in a vast array of natural products and synthetic pharmaceuticals. The introduction of a phenyl group at the 3-position creates a chiral center, leading to (R)- and (S)-enantiomers, each with potentially unique biological activities and chemical properties. This structural feature, combined with its utility as a synthetic intermediate, makes 3-phenylpyrrolidine a valuable tool in medicinal chemistry, agrochemical development, and materials science.[1][2]

This guide provides a comprehensive overview of 3-Phenylpyrrolidine hydrochloride, including its chemical and physical properties, common synthetic routes, and key applications, with a focus on its role in drug discovery and development.

Physicochemical Properties and Identification

Accurate identification and characterization are paramount in chemical research and development. 3-Phenylpyrrolidine hydrochloride is commercially available as a racemic mixture and as individual enantiomers.

Identifier Racemic (S)-Enantiomer (R)-Enantiomer
CAS Number 857281-02-8[3][4]1094670-20-8[5][6][7][8]851000-46-9 (example)[9]
Molecular Formula C₁₀H₁₄ClN[3][4][10]C₁₀H₁₄ClN[5][8]C₁₀H₁₄ClN[10]
Molecular Weight 183.68 g/mol [3][4][10]183.68 g/mol [5][6][7][8]183.68 g/mol [10][11]
Appearance Typically a white to off-white crystalline solidTypically a white to off-white crystalline solidTypically a white to off-white crystalline solid
Purity Commonly available at ≥97%Commonly available at ≥97%Commonly available at ≥97%

Note: The CAS number for the (R)-enantiomer can vary between suppliers.

Structural Diagram:

Synthesis_Workflow Start Starting Materials (e.g., Phenyl-substituted precursor) Reaction Cyclization Reaction (e.g., Reductive Amination) Start->Reaction Reagents Workup Aqueous Workup & Extraction Reaction->Workup Crude Product Purification Purification (e.g., Chromatography) Workup->Purification Organic Layer Salt_Formation Salt Formation (with HCl) Purification->Salt_Formation Pure Base Final_Product Final Product (3-Phenylpyrrolidine HCl) Salt_Formation->Final_Product Crystallization

References

Spectroscopic Profile of 3-Phenoxypyrrolidine Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analytical framework for the characterization of 3-Phenoxypyrrolidine hydrochloride (C₁₀H₁₄ClNO), a substituted pyrrolidine derivative of interest in medicinal chemistry and drug development. Direct, collated spectral data for this specific salt is not widely available in public repositories. Therefore, this document serves as a predictive and methodological guide for researchers. It outlines the foundational principles, detailed experimental protocols for acquiring high-fidelity Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and provides an expert interpretation of the anticipated spectral features. The insights herein are synthesized from established spectroscopic principles and data from structurally analogous compounds, enabling researchers to confidently acquire, interpret, and validate their own experimental findings.

Introduction and Molecular Structure

This compound is a secondary amine salt. The core structure consists of a five-membered pyrrolidine ring substituted at the 3-position with a phenoxy group. As a hydrochloride salt, the pyrrolidine nitrogen is protonated, forming an ammonium cation with a chloride counter-ion. This protonation significantly influences the molecule's solubility, stability, and its spectroscopic signature, particularly in NMR and IR spectroscopy.

Understanding the precise spectral characteristics is fundamental for confirming molecular identity, assessing purity, and elucidating structural details during synthesis and further application. This guide provides the necessary protocols and predictive analysis to achieve this.

graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [style=solid]; bgcolor="#F1F3F4";

// Nodes for the structure N [label="N⁺H₂", pos="0,0!", fontcolor="#202124"]; C2 [label="CH₂", pos="-1.2,-0.5!", fontcolor="#202124"]; C3 [label="CH", pos="-0.7,-1.8!", fontcolor="#202124"]; C4 [label="CH₂", pos="0.7,-1.8!", fontcolor="#202124"]; C5 [label="CH₂", pos="1.2,-0.5!", fontcolor="#202124"]; O [label="O", pos="-1.5,-2.8!", fontcolor="#202124"]; C1_ph [label="C", pos="-2.5,-3.5!", fontcolor="#202124"]; C2_ph [label="CH", pos="-2.8,-4.5!", fontcolor="#202124"]; C3_ph [label="CH", pos="-3.8,-5.2!", fontcolor="#202124"]; C4_ph [label="CH", pos="-4.5,-4.5!", fontcolor="#202124"]; C5_ph [label="CH", pos="-4.2,-3.5!", fontcolor="#202124"]; C6_ph [label="CH", pos="-3.2,-2.8!", fontcolor="#202124"]; Cl [label="Cl⁻", pos="2.5,0.5!", fontcolor="#EA4335", fontsize=20];

// Edges for the pyrrolidine ring N -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N;

// Edge for the phenoxy group C3 -- O; O -- C1_ph;

// Edges for the phenyl ring C1_ph -- C2_ph; C2_ph -- C3_ph; C3_ph -- C4_ph; C4_ph -- C5_ph; C5_ph -- C6_ph; C6_ph -- C1_ph; }

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide definitive structural confirmation.

Recommended Experimental Protocol: NMR

The choice of solvent is critical. Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) are recommended due to the salt's polarity. DMSO-d₆ is also an option, which would allow for the observation of the N-H protons.

Workflow for NMR Data Acquisition:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆). prep2 Add internal standard (e.g., TMS) if quantitative analysis is needed. prep1->prep2 prep3 Transfer to a clean, dry 5 mm NMR tube. prep2->prep3 acq1 Tune and shim the spectrometer for the specific sample. prep3->acq1 acq2 Acquire ¹H NMR spectrum (e.g., 16 scans, 1-2 sec relaxation delay). acq1->acq2 acq3 Acquire ¹³C NMR spectrum (e.g., 1024 scans, 2 sec relaxation delay). acq2->acq3 acq4 Perform 2D NMR (COSY, HSQC) to confirm assignments. acq3->acq4 proc1 Apply Fourier Transform and phase correction. acq4->proc1 proc2 Calibrate chemical shifts to the residual solvent peak (DMSO-d₆: δH = 2.50, δC = 39.52 ppm). proc1->proc2 proc3 Integrate ¹H signals and pick peaks for both spectra. proc2->proc3

Figure 2: Standard workflow for NMR analysis.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The proton spectrum is anticipated to show distinct regions for the aromatic, methine, and aliphatic protons. Due to the chirality at the C3 position, the protons on the pyrrolidine ring may exhibit complex splitting patterns (diastereotopicity).

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~9.5 - 10.5Broad singlet2HN⁺HThe acidic protons on the protonated nitrogen are expected to be downfield and may exchange with trace water in the solvent.
~7.30 - 7.40t2HAr-H (meta)Typical chemical shift for meta protons on a phenoxy group.
~7.00 - 7.10t1HAr-H (para)The para proton is typically slightly upfield compared to the meta protons.
~6.95 - 7.05d2HAr-H (ortho)Ortho protons are shielded by the ether oxygen and appear most upfield in the aromatic region.
~5.0 - 5.2m1HCH -O (C3)The methine proton at the point of substitution is significantly deshielded by the adjacent oxygen atom.
~3.3 - 3.7m4HCH ₂-N (C2, C5)Protons adjacent to the electron-withdrawing ammonium nitrogen are shifted downfield.
~2.2 - 2.5m2HCH ₂ (C4)The aliphatic protons at C4 are expected to be the most upfield of the pyrrolidine ring protons.
Predicted ¹³C NMR Spectrum (101 MHz, DMSO-d₆)

The ¹³C spectrum will confirm the carbon count and the chemical environment of each carbon atom.

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~157.0Ar-C -OThe aromatic carbon directly attached to the ether oxygen is the most downfield aromatic signal.
~130.0Ar-C H (meta)Standard chemical shift for meta carbons in a phenoxy group.
~122.0Ar-C H (para)The para carbon signal is typically found in this region.
~116.5Ar-C H (ortho)Ortho carbons are shielded relative to the meta carbons.
~75.0C H-O (C3)The C3 carbon is significantly deshielded by the directly attached oxygen atom.
~49.0C H₂-N (C5)Carbon adjacent to the protonated nitrogen.
~46.0C H₂-N (C2)Carbon adjacent to the protonated nitrogen, may be slightly different from C5 due to the influence of the C3 substituent.
~30.0C H₂ (C4)The C4 carbon is the most upfield aliphatic signal in the pyrrolidine ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Recommended Experimental Protocol: IR

The Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and speed, as it requires no sample preparation. Alternatively, a KBr pellet can be prepared.

  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and collect the sample spectrum, typically by co-adding 16-32 scans in the 4000-400 cm⁻¹ range.

  • Data Processing: The final spectrum is automatically generated as absorbance or transmittance by ratioing against the background.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Intensity Vibrational Mode Assignment
~3200 - 2700Strong, BroadN-H stretchCharacteristic broad absorption for a secondary ammonium salt (R₂N⁺H₂).
~3100 - 3000MediumC-H stretchAromatic C-H stretching.
~2980 - 2850MediumC-H stretchAliphatic C-H stretching from the pyrrolidine ring.
~1600 & ~1490Strong, SharpC=C stretchAromatic ring skeletal vibrations.
~1240StrongC-O stretchAsymmetric C-O-C stretching of the aryl ether.
~1040MediumC-O stretchSymmetric C-O-C stretching.
~750 & ~690StrongC-H bendOut-of-plane bending for a monosubstituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

Recommended Experimental Protocol: MS

Electrospray ionization (ESI) is the method of choice for analyzing pre-formed salts like hydrochlorides.

Workflow for Mass Spectrometry Data Acquisition:

MS_Workflow prep Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent (e.g., methanol or acetonitrile/water). infusion Infuse the solution directly into the ESI source via a syringe pump. prep->infusion acq Acquire data in positive ion mode. Scan a mass range from m/z 50 to 500. infusion->acq analysis Analyze the spectrum for the [M+H]⁺ ion of the free base. acq->analysis

Figure 3: Standard workflow for ESI-MS analysis.

Predicted Mass Spectrum (ESI+)

In positive ion ESI-MS, the instrument will detect the cationic form of the molecule, which is the free base (3-Phenoxypyrrolidine) protonated. The chloride ion is not observed in positive mode.

  • Molecular Formula (Free Base): C₁₀H₁₃NO

  • Exact Mass (Free Base): 163.0997 g/mol [1]

  • Molecular Weight (HCl Salt): 199.67 g/mol

Expected Ions:

m/z Value (Predicted) Ion Interpretation
164.1070[M+H]⁺The protonated molecular ion of the free base (C₁₀H₁₄NO⁺). This is the base peak and confirms the molecular weight.
146.0964[M+H - H₂O]⁺Potential loss of water from the protonated molecule, although less likely.
70.0651[C₄H₈N]⁺A common fragment from the cleavage of the pyrrolidine ring, corresponding to the protonated vinyl amine radical cation after ring opening.

Conclusion

This guide provides a robust predictive and methodological framework for the comprehensive spectroscopic characterization of this compound. By following the detailed protocols for NMR, IR, and Mass Spectrometry, researchers can reliably generate high-quality data. The predicted spectral values and interpretations presented herein offer a validated baseline for comparison, ensuring accurate structural confirmation and purity assessment. This document empowers researchers to proceed with confidence in the synthesis and application of this important chemical entity.

References

Solubility Profile of 3-Phenoxypyrrolidine Hydrochloride: A Technical Guide to Principles, Determination, and Application

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

3-Phenoxypyrrolidine hydrochloride is a key building block in modern medicinal chemistry. Its solubility characteristics in various organic solvents are critical for reaction optimization, purification, formulation, and ultimately, the successful development of active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the fundamental principles governing the solubility of this salt, a detailed experimental protocol for its accurate determination, and a discussion of its expected solubility profile across different classes of organic solvents. By synthesizing theoretical knowledge with practical, field-proven methodology, this document serves as an essential resource for researchers, chemists, and formulation scientists.

Introduction: The Strategic Importance of Solubility Data

This compound is a heterocyclic amine salt that serves as a crucial intermediate in the synthesis of numerous pharmaceutical compounds. As with any API or intermediate, understanding its physical properties is paramount. Among these, solubility is a cornerstone parameter that dictates solvent selection for a wide range of critical processes:

  • Process Chemistry: Identifying suitable solvents for homogeneous reaction conditions, managing reaction kinetics, and facilitating product isolation.

  • Crystallization & Purification: Selecting appropriate solvent/anti-solvent systems for effective purification, polymorph control, and maximizing yield.

  • Formulation Science: Developing stable and bioavailable dosage forms, which requires precise knowledge of the compound's behavior in various excipients and solvent systems.

This guide moves beyond a simple data table to explain the underlying thermodynamics and intermolecular forces that define the solubility of an amine salt like this compound in organic media.

Theoretical Principles of Solubility for Amine Salts

The dissolution of a crystalline ionic solid, such as this compound, in an organic solvent is a complex thermodynamic process. The overall spontaneity of dissolution is governed by the Gibbs free energy change (ΔG), which integrates changes in enthalpy (ΔH) and entropy (ΔS).[1][2]

ΔG = ΔH - TΔS

For dissolution to occur, ΔG must be negative. This is achieved through a delicate balance between two major enthalpic considerations:

  • Lattice Energy (ΔH_lattice): The energy required to break the ionic bonds holding the crystal lattice together. For this compound, this involves overcoming the strong electrostatic attractions between the protonated pyrrolidinium cation and the chloride anion. This step is always highly endothermic.[2][3]

  • Solvation Energy (ΔH_solvation): The energy released when the dissociated ions are stabilized by interactions with solvent molecules. This step is exothermic.[3]

The overall enthalpy of the solution (ΔH_solution) is the sum of these two terms. Dissolution is favored when the energy released during solvation is comparable to, or greater than, the energy required to break the crystal lattice.[2]

The following diagram illustrates the key energetic steps involved in the dissolution process.

G Energetics of Dissolution for an Ionic Salt cluster_0 Initial State cluster_1 Intermediate (Hypothetical) State cluster_2 Final State Solid Crystalline Solid (Solute) GasIons Gaseous Ions (Separated Solute Particles) Solid->GasIons + Lattice Energy (Endothermic) Solution Solvated Ions in Solution Solid->Solution ΔH_solution Solvent_pure Pure Solvent Solvent_pure->Solution ΔH_solution GasIons->Solution - Solvation Energy (Exothermic) G start Start prep 1. Add Excess Solid & Known Volume of Solvent to Vial start->prep equilibrate 2. Equilibrate in Isothermal Shaker (e.g., 24-48h) prep->equilibrate validate_eq Validation Point: Sample at multiple time points to confirm equilibrium? equilibrate->validate_eq settle 3. Settle Slurry at Constant Temperature validate_eq->settle Equilibrium Confirmed sample 4. Withdraw Supernatant & Filter (0.22 µm) settle->sample dilute 5. Accurately Dilute Filtered Sample sample->dilute quantify 6. Quantify Concentration using Validated HPLC Method dilute->quantify calculate 7. Calculate Solubility (mg/mL) quantify->calculate end_node End calculate->end_node

References

Mechanism of action of 3-Phenoxypyrrolidine derivatives in CNS disorders

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of 3-Phenoxypyrrolidine Derivatives in CNS Disorders

Abstract

3-Phenoxypyrrolidine derivatives represent a versatile and highly significant scaffold in modern medicinal chemistry, targeting a range of central nervous system (CNS) disorders. This technical guide provides a comprehensive analysis of their primary mechanism of action: the inhibition of monoamine transporters. By competitively binding to the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, these compounds effectively increase the synaptic concentrations of their respective neurotransmitters. This modulation of monoaminergic neurotransmission forms the basis of their therapeutic potential in conditions such as major depressive disorder, Parkinson's disease, neuropathic pain, and attention-deficit hyperactivity disorder. This document will dissect the molecular interactions, structure-activity relationships (SAR), and the downstream signaling consequences of transporter inhibition. Furthermore, it will furnish detailed experimental protocols for researchers to validate these mechanisms, ensuring a blend of theoretical understanding and practical application for drug development professionals.

Introduction

Central nervous system (CNS) disorders, including depression, anxiety, Parkinson's disease, and chronic pain, constitute a significant global health burden, affecting millions and presenting complex therapeutic challenges.[1][2] A cornerstone of neuropharmacology is the modulation of the brain's monoaminergic systems, which are governed by the neurotransmitters dopamine, norepinephrine, and serotonin. These molecules are crucial for regulating mood, cognition, motor control, and motivation.[3][4]

The synaptic concentration of these monoamines is meticulously controlled by specific reuptake transporters located on the presynaptic neuron: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[5] These transporters terminate the neurotransmitter signal by pumping it back into the presynaptic terminal for recycling. Consequently, inhibiting the action of these transporters is a powerful and clinically validated strategy for treating CNS disorders.[6]

The 3-phenoxypyrrolidine scaffold has emerged as a "privileged structure" in CNS drug discovery. Its chemical architecture allows for precise modifications, enabling the development of compounds with tailored affinities and selectivities for one or more of the monoamine transporters. This guide explores the fundamental mechanism by which these derivatives exert their therapeutic effects, providing the scientific foundation for their continued development.

Part I: Core Mechanism of Action - Monoamine Transporter Inhibition

The principal mechanism of action for the vast majority of CNS-active 3-phenoxypyrrolidine derivatives is the inhibition of monoamine reuptake.

The Monoamine Transporters (DAT, SERT, NET)

DAT, SERT, and NET are members of the Solute Carrier 6 (SLC6) family of neurotransmitter transporters.[5] They are complex transmembrane proteins that utilize the electrochemical gradient of sodium (Na+) and chloride (Cl−) ions to drive the reuptake of their respective neurotransmitters from the synaptic cleft into the presynaptic neuron.[5] This process is critical for terminating the neuronal signal and maintaining neurotransmitter homeostasis.

3-Phenoxypyrrolidine Derivatives as Reuptake Inhibitors

These derivatives act as competitive inhibitors. They bind to the same central binding site (the S1 site) on the transporter as the endogenous neurotransmitter (e.g., dopamine for DAT). This occupation physically blocks the neurotransmitter from being transported back into the presynaptic cell.[5]

The direct consequence of this blockade is an increase in the concentration and residence time of the monoamine neurotransmitter in the synaptic cleft.[6][7] This enhanced availability leads to greater and more prolonged stimulation of postsynaptic receptors (e.g., dopamine D1-D5 receptors, adrenergic receptors, serotonin 5-HT receptors), thereby amplifying downstream signaling cascades that are often dysregulated in CNS disorders.

cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal Vesicle Synaptic Vesicle (contains Monoamines) Transporter Monoamine Transporter (DAT, NET, or SERT) MA_synapse Increased Monoamine Concentration Vesicle->MA_synapse 1. Neurotransmitter Release MA Monoamine Neurotransmitter Transporter->MA Reuptake (Inhibited) Receptor Postsynaptic Receptor MA_synapse->Receptor 3. Prolonged Receptor Activation Drug 3-Phenoxypyrrolidine Derivative Drug->Transporter 2. Blocks Reuptake Effect Downstream Signaling & Effect Receptor->Effect Signal Transduction

Mechanism of Monoamine Reuptake Inhibition.

Part II: Pharmacological Profiles & Structure-Activity Relationships (SAR)

The therapeutic utility of 3-phenoxypyrrolidine derivatives is defined by their specific pharmacological profile—that is, their relative potency and selectivity for inhibiting DAT, NET, and SERT. This profile is governed by their chemical structure.

Selectivity Profiles
  • Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs): Many derivatives show potent and balanced inhibition of both SERT and NET.[8] This dual action is often more effective for treating major depression and neuropathic pain than targeting either transporter alone.[3][9]

  • Dopamine Reuptake Inhibitors (DRIs): Compounds with high selectivity for DAT are investigated for conditions characterized by dopamine deficiency, such as Parkinson's disease and ADHD.[7] Strong DRIs, however, carry a potential for abuse due to their psychostimulant effects.[7]

  • Triple Reuptake Inhibitors (SNDRIs): These compounds block all three monoamine transporters.[6][10] The therapeutic hypothesis is that by elevating all three key neurotransmitters, SNDRIs may offer a broader spectrum of efficacy, a faster onset of action, and potentially treat anhedonia—a core symptom of depression resistant to SSRIs/SNRIs.[4][11]

Structure-Activity Relationship (SAR) Insights

The affinity of a 3-phenoxypyrrolidine derivative for each transporter is highly dependent on the nature and position of substituents on both the phenoxy and pyrrolidine rings.[12]

  • Amine Substitution: The substituent on the pyrrolidine nitrogen is critical. N-methylation is common, but altering the alkyl chain length can modulate potency and selectivity.

  • Phenoxy Ring Substitution: The position and type of substituent on the phenoxy ring dramatically influence selectivity. For example, substitution at the 4-position of an aryloxy ring can favor serotonin reuptake inhibition, while substitution at the 2-position can favor norepinephrine reuptake inhibition.[3]

  • Stereochemistry: The stereochemistry at the 3-position of the pyrrolidine ring is crucial for potent activity, with one enantiomer often being significantly more active than the other.[12][13]

Quantitative Data: Transporter Inhibition Profiles

The following table summarizes in vitro data for representative pyrrolidine-based monoamine reuptake inhibitors, demonstrating the range of potencies and selectivities achievable with this scaffold.

CompoundTargetIC50 (nM)Selectivity ProfileReference
α-PVP DAT12.8Catecholamine-selective (DAT/NET)[14]
NET14.2[14]
SERT>10,000[14]
MDPV DAT4.0Catecholamine-selective (DAT/NET)[14]
NET25.9[14]
SERT3305[14]
Compound 39b NETPotent InhibitorBalanced SNRI[8]
SERTPotent Inhibitor[8]

IC50 values represent the concentration of the compound required to inhibit 50% of the transporter's activity.

Part III: Therapeutic Implications in CNS Disorders

The ability to fine-tune the monoamine reuptake inhibition profile allows 3-phenoxypyrrolidine derivatives to be developed for a variety of CNS disorders.

  • Major Depressive Disorder (MDD): By increasing synaptic levels of serotonin and norepinephrine, SNRI-type derivatives can alleviate the mood, anxiety, and lethargy symptoms associated with depression.[3] SNDRIs are hypothesized to also address anhedonia by elevating dopamine.[11]

  • Parkinson's Disease (PD): PD is characterized by the progressive loss of dopaminergic neurons.[2] DRI-type derivatives can compensate for this loss by blocking the reuptake of the remaining dopamine, thereby enhancing dopaminergic signaling and improving motor function.[2] Some psychotropics are also being investigated for potential disease-modifying neuroprotective effects.[15]

  • Neuropathic Pain: The descending pain pathways in the spinal cord are heavily modulated by norepinephrine and serotonin. By increasing the availability of these neurotransmitters, SNRI derivatives can strengthen the body's endogenous pain-suppressing circuits.[3][8]

  • Attention-Deficit Hyperactivity Disorder (ADHD): This condition is linked to dysregulation in dopamine and norepinephrine pathways in the prefrontal cortex. DRIs and SNRIs can enhance signaling in these pathways, leading to improved focus and attention.[6][7]

Part IV: Experimental Validation & Protocols

For researchers developing novel 3-phenoxypyrrolidine derivatives, a systematic series of experiments is required to confirm the mechanism of action and characterize the pharmacological profile.

A Compound Synthesis & Purification B Protocol 1: Radioligand Binding Assays A->B Test Compound D Protocol 2: Synaptosome Uptake Assays A->D Test Compound C Determine Binding Affinity (Ki) for DAT, NET, SERT B->C F Establish SAR & Selectivity Profile C->F E Determine Functional Potency (IC50) for DAT, NET, SERT D->E E->F G Protocol 3 (Conceptual): In Vivo Microdialysis F->G Lead Compound I Behavioral Models (e.g., Forced Swim Test, Hot Plate) F->I Lead Compound H Confirm Neurotransmitter Level Increase in Living Brain G->H J Evaluate Therapeutic Efficacy I->J

Experimental Workflow for Characterization.
Protocol 1: In Vitro Radioligand Binding Assays

  • Expertise & Causality: This is the first critical step to establish a direct interaction between the derivative and the target transporters. It quantifies the binding affinity (Ki), which is a measure of how tightly the compound binds to the transporter. A low Ki value indicates high affinity. This assay validates that the transporter is a primary molecular target.

  • Methodology:

    • Preparation: Utilize cell lines stably expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporter, or use prepared brain tissue homogenates (e.g., rat striatum for DAT).

    • Radioligand: Select a high-affinity radiolabeled ligand specific for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT).

    • Incubation: Incubate the cell membranes/homogenates with a fixed concentration of the radioligand and varying concentrations of the test 3-phenoxypyrrolidine derivative.

    • Separation: After reaching equilibrium, rapidly filter the mixture through glass fiber filters to separate the bound radioligand from the unbound.

    • Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.

    • Analysis: The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC50. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Protocol 2: In Vitro Neurotransmitter Uptake Assays
  • Expertise & Causality: While binding shows interaction, it doesn't prove functional inhibition. This assay directly measures the compound's ability to block the transporter's function—the reuptake of the neurotransmitter. It provides a functional potency (IC50) that is often more physiologically relevant than the binding affinity. This is a self-validating step confirming the mechanism of action.

  • Methodology:

    • Synaptosome Preparation: Prepare synaptosomes (resealed presynaptic nerve terminals) from specific rat brain regions (e.g., striatum for dopamine, hypothalamus or cortex for norepinephrine, and cortex for serotonin).

    • Pre-incubation: Pre-incubate the synaptosomes with various concentrations of the test 3-phenoxypyrrolidine derivative.

    • Uptake Initiation: Initiate the uptake reaction by adding a low concentration of a radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

    • Uptake Termination: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapid filtration and washing with ice-cold buffer.

    • Quantification: Lyse the synaptosomes and measure the amount of radioactivity taken up using a liquid scintillation counter.

    • Analysis: Plot the percentage of uptake inhibition against the concentration of the test compound to determine the IC50 value.[14]

Part V: Alternative & Secondary Mechanisms

While monoamine transporter inhibition is the primary mechanism for this class, the versatility of the pyrrolidine scaffold means that some derivatives may exhibit activity at other CNS targets. It is crucial for researchers to consider these potential off-target effects, which could contribute to the therapeutic profile or side effects.

Identified secondary targets for some pyrrolidine derivatives include:

  • Voltage-Gated Sodium Channels: Some derivatives have been found to interact with neuronal voltage-sensitive sodium channels, a mechanism relevant to anticonvulsant and analgesic activity.[16]

  • Dopamine Receptors: Certain 3-aryl-pyrrolidine structures have been designed to target dopamine D3 receptors directly, which are implicated in reward and cognition.[17]

  • Serotonin Receptors: Modifications can yield compounds that act as modulators of serotonin receptors, such as the 5-HT2 family, which are involved in psychosis and mood regulation.[18]

cluster_0 Primary Mechanism cluster_1 Potential Secondary Mechanisms Compound 3-Phenoxypyrrolidine Derivative Transporters Monoamine Transporters (DAT, NET, SERT) Compound->Transporters High Affinity NaChannel Voltage-Gated Na+ Channels Compound->NaChannel Lower Affinity (in some derivatives) D3R Dopamine D3 Receptors Compound->D3R Lower Affinity (in some derivatives) HT2R Serotonin 5-HT2 Receptors Compound->HT2R Lower Affinity (in some derivatives) Effect1 Increased Synaptic Monoamines Transporters->Effect1 Inhibition

Primary vs. Potential Secondary Targets.

Conclusion & Future Directions

The 3-phenoxypyrrolidine scaffold is a cornerstone of CNS drug discovery due to its proven ability to modulate monoaminergic systems. The primary mechanism of action for these derivatives is the competitive inhibition of dopamine, norepinephrine, and serotonin transporters. This action increases the synaptic availability of these crucial neurotransmitters, providing a robust therapeutic rationale for treating a wide array of debilitating CNS disorders.

Future research will continue to focus on refining the structure-activity relationships to design next-generation compounds with optimized selectivity and potency. The goal is to develop agents that not only provide superior efficacy but also possess improved side-effect profiles. By precisely targeting specific transporter combinations (e.g., balanced SNDRIs) and minimizing off-target interactions, 3-phenoxypyrrolidine derivatives hold immense promise for becoming the next wave of innovative treatments for complex CNS diseases.

References

A Comprehensive Technical Guide to the Biological Significance of 3-Phenoxypyrrolidine Enantiomers in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its non-planar, sp³-hybridized structure allows for precise three-dimensional positioning of substituents, making it an ideal building block for creating molecules with high target specificity.[2] When chirality is introduced, as in the case of 3-phenoxypyrrolidine, the stereochemistry becomes a critical determinant of biological activity. This technical guide delves into the biological significance of the enantiomers of 3-phenoxypyrrolidine, not as standalone therapeutic agents, but as pivotal chiral intermediates in the synthesis of advanced pharmaceuticals. We will explore the synthesis and chiral resolution of these enantiomers and provide an in-depth case study on the role of (S)-3-phenoxypyrrolidine in the development of Darifenacin, a potent M3 muscarinic receptor antagonist. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage stereochemically pure scaffolds for targeted therapeutic design.

Introduction: The Central Role of Chirality and Pyrrolidine Scaffolds

In pharmacology, the three-dimensional structure of a drug molecule is paramount. Biological targets such as receptors and enzymes are themselves chiral, meaning they can differentiate between the enantiomers of a chiral drug. This interaction is often likened to a key fitting into a lock, where only one enantiomer (the eutomer ) fits perfectly to elicit the desired pharmacological response, while the other (the distomer ) may be inactive, less active, or even cause undesirable side effects.[3]

The pyrrolidine nucleus is one of the most valuable five-membered nitrogen-containing heterocycles in drug discovery.[1] Its prevalence stems from its ability to serve as a versatile scaffold for creating compounds that target a wide array of biological systems, including treatments for cancer, diabetes, infections, and central nervous system disorders.[2] 3-Phenoxypyrrolidine introduces a chiral center at the C3 position, making its enantiomers, (R)-3-phenoxypyrrolidine and (S)-3-phenoxypyrrolidine, distinct chemical entities with unique potential in asymmetric synthesis. While these molecules themselves are not typically the final active pharmaceutical ingredient (API), their stereochemical purity is transferred to the final drug, dictating its ultimate efficacy and safety.

Synthesis and Enantioselective Resolution

The generation of enantiomerically pure 3-phenoxypyrrolidine is a critical first step for its use in drug synthesis. The general strategy involves either asymmetric synthesis to directly produce the desired enantiomer or the resolution of a racemic mixture. A common and robust pathway begins with a readily available chiral precursor, such as (S)-3-hydroxypyrrolidine.

A key transformation in this synthesis is the Mitsunobu reaction , a powerful method for inverting the stereochemistry of a chiral alcohol.[4][5] In this case, (S)-3-hydroxypyrrolidine can be reacted with phenol under Mitsunobu conditions (typically involving a phosphine like triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)) to produce (R)-3-phenoxypyrrolidine with a clean inversion of the stereocenter.[5] Conversely, to obtain the (S)-enantiomer, one could start with (R)-3-hydroxypyrrolidine or employ a double inversion strategy.

Alternatively, classical resolution of racemic 3-phenoxypyrrolidine can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid derivatives. The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by crystallization.

G cluster_start Chiral Precursor cluster_synthesis Stereospecific Synthesis cluster_product Enantiopure Product cluster_alt Alternative Pathway start (S)-3-Hydroxypyrrolidine mitsunobu Mitsunobu Reaction (Phenol, PPh3, DIAD) start->mitsunobu Inversion of Stereochemistry product (R)-3-Phenoxypyrrolidine (Inverted Stereocenter) mitsunobu->product racemate Racemic 3-Phenoxypyrrolidine resolution Chiral Resolution (e.g., with Tartaric Acid) racemate->resolution enantiomers (R)- and (S)-Enantiomers resolution->enantiomers

Diagram 1: Synthetic pathways to enantiopure 3-phenoxypyrrolidine.

Biological Significance: A Case Study of Darifenacin

The profound impact of 3-phenoxypyrrolidine's stereochemistry is best exemplified by its role in the synthesis of Darifenacin (Enablex®), a selective M3 muscarinic receptor antagonist.

Overview of Darifenacin

Darifenacin is prescribed for the treatment of overactive bladder (OAB), a condition characterized by symptoms of urinary urgency, frequency, and urge incontinence.[1][6] Its therapeutic action stems from its ability to selectively block M3 muscarinic receptors, which are the primary subtype responsible for mediating the contraction of the bladder's detrusor smooth muscle.[7][8] By antagonizing these receptors, Darifenacin reduces involuntary bladder contractions, thereby increasing bladder capacity and alleviating the symptoms of OAB.[1] The key chiral component of Darifenacin is derived from an (S)-configured pyrrolidine intermediate.

Synthesis and the Role of the (S)-Enantiomer

The synthesis of Darifenacin involves the coupling of a side chain to a chiral pyrrolidine core. Specifically, the precursor is (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide, which contains the critical (S)-stereocenter that defines the final drug's activity.[5] This precursor is then alkylated with 5-(2-bromoethyl)-2,3-dihydrobenzofuran to yield Darifenacin.[5]

The (S)-configuration is essential for the molecule to adopt the correct three-dimensional orientation to bind with high affinity and selectivity to the M3 receptor's binding pocket. The corresponding (R)-enantiomer (the distomer) would not fit as effectively, leading to significantly lower binding affinity and a lack of therapeutic effect. This highlights the principle that the biological activity resides almost exclusively in one enantiomer, the eutomer.[3]

Mechanism of Action: M3 Receptor Antagonism

Muscarinic receptors are G-protein coupled receptors (GPCRs) that respond to the neurotransmitter acetylcholine (ACh).[9] The M3 subtype is predominantly coupled to the Gq family of G-proteins.[3][10]

The Signaling Pathway:

  • Activation: When acetylcholine binds to the M3 receptor on a smooth muscle cell, it induces a conformational change in the receptor.

  • G-Protein Coupling: This activates the associated Gq protein.

  • Effector Activation: The activated Gq protein stimulates the enzyme phospholipase C (PLC).[11]

  • Second Messenger Production: PLC cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[10]

  • Cellular Response: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) ions. The increase in intracellular Ca²⁺, along with the action of DAG, leads to the activation of protein kinase C (PKC) and ultimately results in smooth muscle contraction.[10][11]

Darifenacin, by competitively blocking the binding of acetylcholine to the M3 receptor, interrupts this entire cascade, preventing the release of intracellular calcium and thus inhibiting bladder muscle contraction.[7]

G ACh Acetylcholine (ACh) M3R M3 Receptor ACh->M3R Binds Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 from PIP2 DAG DAG PLC->DAG from PIP2 PIP2 PIP2 SR Sarcoplasmic Reticulum IP3->SR Binds to Receptor on Contraction Smooth Muscle Contraction DAG->Contraction via PKC Ca Ca²⁺ Release SR->Ca Ca->Contraction Darifenacin Darifenacin (from S-enantiomer) Darifenacin->M3R BLOCKS

Diagram 2: Signaling pathway of the M3 muscarinic receptor and its inhibition by Darifenacin.
Quantitative Data and Selectivity

The efficacy of a muscarinic antagonist is not only defined by its potency but also by its selectivity for different muscarinic receptor subtypes (M1-M5). Non-selective antagonists can cause a range of side effects by blocking M1 receptors in the brain (cognitive impairment) or M2 receptors in the heart (tachycardia).[12] Darifenacin's clinical value is enhanced by its selectivity for the M3 receptor.

CompoundTarget ReceptorBinding Affinity (pKi)Selectivity Profile
Darifenacin M3 8.9 >20-fold selective for M3 over other muscarinic subtypes [13]
DarifenacinM1Lower Affinity-
DarifenacinM2Lower Affinity-
DarifenacinM4Lower Affinity-
DarifenacinM5Lower Affinity-
Table 1: Binding affinity and selectivity of Darifenacin for muscarinic receptor subtypes.

Experimental Protocols

To assess the binding affinity of novel compounds synthesized from 3-phenoxypyrrolidine enantiomers, a competitive radioligand binding assay is a standard and robust method.

Protocol 4.1: M3 Receptor Competitive Radioligand Binding Assay

Objective: To determine the inhibitory constant (Ki) of a test compound (e.g., Darifenacin) for the human M3 muscarinic receptor.

Materials:

  • Cell membranes prepared from cells expressing the human M3 receptor (e.g., CHO or HEK-293 cells).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

  • Non-specific binding control: Atropine (1 µM).

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • Binding Buffer: 25 mM Sodium Phosphate, 5 mM MgCl₂, pH 7.4.[14]

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Preparation: Thaw the M3 receptor-expressing cell membranes on ice. Dilute the membranes in ice-cold Binding Buffer to a final concentration that yields adequate signal (e.g., 10-20 µg of protein per well).

  • Assay Plate Setup:

    • Add 50 µL of Binding Buffer to all wells.

    • For Total Binding wells, add 50 µL of Binding Buffer.

    • For Non-Specific Binding (NSB) wells, add 50 µL of 1 µM Atropine solution.

    • For Test Compound wells, add 50 µL of the test compound at various concentrations (serial dilutions).

  • Radioligand Addition: Add 50 µL of [³H]-NMS solution (at a final concentration near its Kd, e.g., 0.5 nM) to all wells.[14]

  • Membrane Addition: Add 50 µL of the diluted membrane preparation to all wells to initiate the binding reaction. The total assay volume is 200 µL.

  • Incubation: Incubate the plate at room temperature for 3 hours to allow the binding to reach equilibrium.[14]

  • Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold Binding Buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Specific Binding = Total Binding (cpm) - NSB (cpm).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Future Perspectives and Conclusion

The case of 3-phenoxypyrrolidine and Darifenacin definitively illustrates the critical importance of stereochemistry in modern drug design. While the (S)-enantiomer is a key precursor for a highly selective M3 antagonist, the (R)-enantiomer remains a valuable chiral building block for the exploration of new chemical space. It could be utilized to synthesize compounds targeting entirely different biological pathways. For instance, various 3-substituted pyrrolidine derivatives have shown activity as norepinephrine and serotonin reuptake inhibitors or as androgen receptor antagonists, indicating the scaffold's versatility.[8][15]

References

The 3-Phenoxypyrrolidine Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-phenoxypyrrolidine scaffold has emerged as a cornerstone in contemporary drug discovery, underpinning the development of a diverse array of therapeutic agents. This guide provides a comprehensive exploration of the discovery, history, and medicinal chemistry of this privileged structural motif. We will delve into the evolution of synthetic strategies for accessing this core, from classical methodologies to modern catalytic approaches. A critical analysis of the structure-activity relationships (SAR) across various biological targets will be presented, highlighting the scaffold's remarkable versatility. Through detailed case studies of key clinical candidates and approved drugs, including the M3 muscarinic antagonist darifenacin and novel monoamine reuptake inhibitors, this guide will illuminate the journey of 3-phenoxypyrrolidine compounds from initial discovery to clinical application. By integrating mechanistic insights with practical synthetic considerations, this document aims to serve as an invaluable resource for scientists engaged in the design and development of next-generation therapeutics.

Introduction: The Rise of a Privileged Scaffold

The pyrrolidine ring, a five-membered saturated heterocycle, is a recurring motif in a vast number of natural products and synthetic pharmaceuticals.[1] Its inherent three-dimensionality, conferred by its sp³-hybridized carbon atoms, provides an ideal framework for creating molecules with complex and well-defined spatial arrangements, a critical feature for selective interaction with biological targets.[1] The introduction of a phenoxy substituent at the 3-position of the pyrrolidine ring creates the 3-phenoxypyrrolidine scaffold, a pharmacophore that has proven to be particularly fruitful in the development of drugs targeting the central nervous system (CNS) and peripheral receptors.

The strategic placement of the phenoxy group offers a versatile handle for modulating a compound's physicochemical properties, such as lipophilicity and polarity, which are crucial for optimizing pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME). Furthermore, the aromatic ring of the phenoxy group provides a platform for introducing a wide range of substituents, allowing for fine-tuning of a molecule's potency, selectivity, and overall pharmacological profile. This guide will trace the historical arc of this important scaffold, from its early explorations to its current status as a key building block in modern medicinal chemistry.

The Genesis of a Scaffold: Early Synthetic Explorations

The journey to the widespread use of the 3-phenoxypyrrolidine scaffold in medicinal chemistry began with the development of efficient synthetic routes to its key precursor, 3-hydroxypyrrolidine. Early methods often relied on multi-step sequences starting from readily available chiral pool materials like L-malic acid or L-glutamic acid.[2] For instance, chiral N-benzyl-3-hydroxypyrrolidine was prepared from L-malic acid through a condensation reaction with benzylamine followed by reduction.[2] These classical approaches, while effective, were often lengthy and required the use of harsh reagents.

A significant advancement in the synthesis of chiral 3-hydroxypyrrolidine involved the use of biocatalysis. The regio- and stereoselective hydroxylation of N-protected pyrrolidines using microorganisms like Sphingomonas sp. provided a more direct and environmentally friendly route to these key intermediates.[3] The choice of the N-protecting group was found to be crucial for both the activity and enantioselectivity of the hydroxylation.[3]

The development of robust methods for the synthesis of enantiomerically pure (S)-3-hydroxypyrrolidine has been a major focus, as this specific stereoisomer is a key building block for several important drugs, including darifenacin.[4] Modern synthetic strategies often employ catalytic methods and involve the cyclization of acyclic precursors. For example, methods starting from (S)-4-amino-2-hydroxybutyric acid have been developed, involving steps like lactamization and subsequent reduction to afford (S)-3-hydroxypyrrolidine.[5]

The introduction of the phenoxy group is typically achieved through a Williamson ether synthesis, where a protected 3-hydroxypyrrolidine is reacted with a corresponding phenol under basic conditions. The choice of protecting groups for the pyrrolidine nitrogen is critical to the success of this step and subsequent transformations.

Therapeutic Applications of 3-Phenoxypyrrolidine Derivatives

The versatility of the 3-phenoxypyrrolidine scaffold is evident in the wide range of therapeutic areas where its derivatives have shown significant promise. Two prominent examples are its application in the treatment of overactive bladder and as a core for novel antidepressants.

Muscarinic M3 Receptor Antagonists for Overactive Bladder: The Darifenacin Story

Overactive bladder (OAB) is a prevalent condition characterized by urinary urgency, frequency, and urge incontinence. The primary pharmacological treatment for OAB involves the use of muscarinic receptor antagonists, which block the action of acetylcholine on the bladder's detrusor muscle. Darifenacin, marketed as Enablex®, is a potent and selective antagonist of the M3 muscarinic receptor, the predominant subtype mediating bladder contraction.[5]

The development of darifenacin represents a landmark achievement in the medicinal chemistry of 3-phenoxypyrrolidine compounds. The core structure of darifenacin features an (S)-3-phenoxypyrrolidine moiety, which is crucial for its high affinity and selectivity for the M3 receptor.

Structure-Activity Relationship (SAR) of Darifenacin and Analogs:

The SAR of darifenacin and related muscarinic antagonists has been extensively studied. Key structural features contributing to its activity include:

  • The Pyrrolidine Nitrogen: The basicity of the pyrrolidine nitrogen is essential for interaction with the anionic aspartate residue in the binding pocket of the muscarinic receptor. The substituent on the nitrogen can influence both potency and selectivity.

  • The 3-Phenoxy Group: The phenoxy moiety occupies a hydrophobic pocket in the receptor. Substitutions on the phenyl ring can modulate affinity and selectivity.

  • The Diphenylacetamide Moiety: The two phenyl rings of the acetamide side chain are critical for high-affinity binding, likely through pi-pi stacking interactions with aromatic residues in the receptor.

  • Stereochemistry: The (S)-configuration at the 3-position of the pyrrolidine ring is essential for the high M3 receptor affinity of darifenacin.

The table below summarizes the key structural features and their impact on the activity of muscarinic antagonists based on the 3-phenoxypyrrolidine scaffold.

Structural FeatureModificationImpact on Activity
Pyrrolidine NitrogenQuaternizationGenerally increases potency but reduces CNS penetration.
N-Alkyl SubstitutionSize and nature of the alkyl group can influence selectivity for M subtypes.
3-Phenoxy GroupSubstitution on Phenyl RingCan modulate affinity and selectivity.
Replacement with other Aryloxy GroupsCan alter the pharmacological profile.
Side Chain at C3DiphenylacetamideEssential for high affinity in darifenacin.
Other bulky hydrophobic groupsCan also lead to potent antagonists.
Stereochemistry at C3(S)-configurationPreferred for high M3 affinity in darifenacin.
(R)-configurationGenerally leads to lower affinity.
Monoamine Reuptake Inhibitors for Depression and Neuropathic Pain

The 3-phenoxypyrrolidine scaffold has also been successfully employed in the development of potent inhibitors of monoamine transporters, which are key targets for the treatment of depression and other CNS disorders. A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines has been identified as potent and balanced norepinephrine (NE) and serotonin (5-HT) reuptake inhibitors (SNRIs).[2]

These compounds demonstrate the remarkable ability of the 3-phenoxypyrrolidine core to be adapted for different biological targets. The SAR for this class of compounds differs significantly from that of the muscarinic antagonists, highlighting the scaffold's versatility.

Structure-Activity Relationship (SAR) of 3-Phenoxypyrrolidine-Based SNRIs:

  • The Phenyl and Phenoxy Groups at C3: The presence of both a phenyl and a phenoxy group at the 3-position of the pyrrolidine ring is a key feature of this class of SNRIs. The relative stereochemistry of these groups is critical for activity.

  • Substitutions on the Aromatic Rings: Modifications to the phenyl and phenoxy rings can be used to fine-tune the potency and selectivity for the norepinephrine transporter (NET) and the serotonin transporter (SERT).

  • The Pyrrolidine Nitrogen: As with the muscarinic antagonists, the basic nitrogen is crucial for interaction with the transporters. The substituent on the nitrogen can influence the overall pharmacological profile and pharmacokinetic properties.

Furthermore, other 3,3-disubstituted pyrrolidines have been developed as triple reuptake inhibitors, targeting the dopamine transporter (DAT) in addition to NET and SERT.[6] This further underscores the potential of the pyrrolidine scaffold in the design of multi-target CNS drugs.

Mechanistic Insights: Visualizing Molecular Interactions

The therapeutic effects of 3-phenoxypyrrolidine derivatives are a direct result of their specific interactions with their biological targets. Visualizing these interactions is key to understanding their mechanism of action and for guiding the design of new and improved analogs.

Darifenacin's Interaction with the M3 Muscarinic Receptor

Darifenacin's selectivity for the M3 receptor is attributed to its ability to form specific hydrogen bonds and hydrophobic interactions within the receptor's binding pocket. The following diagram illustrates the key interactions.

G cluster_receptor M3 Muscarinic Receptor Binding Pocket cluster_darifenacin Darifenacin Asp105 Asp105 Tyr106 Tyr106 Trp423 Trp423 Tyr430 Tyr430 Pyrrolidine_N Pyrrolidine N+ Pyrrolidine_N->Asp105 Ionic Interaction Phenoxy Phenoxy Group Phenoxy->Tyr106 Hydrophobic Interaction Diphenylacetamide Diphenylacetamide Diphenylacetamide->Trp423 π-π Stacking Diphenylacetamide->Tyr430 π-π Stacking

Caption: Key interactions of Darifenacin with the M3 muscarinic receptor.

Mechanism of Monoamine Reuptake Inhibition

3-Phenoxypyrrolidine-based reuptake inhibitors act by binding to the monoamine transporters (SERT, NET, and DAT), thereby blocking the reabsorption of their respective neurotransmitters from the synaptic cleft. This leads to an increased concentration of the neurotransmitter in the synapse, enhancing neurotransmission.

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicles Neurotransmitter Vesicles Neurotransmitter Neurotransmitter (Serotonin/Norepinephrine) Vesicles->Neurotransmitter Release Transporter Monoamine Transporter (SERT/NET/DAT) Neurotransmitter->Transporter Reuptake Receptor Postsynaptic Receptor Neurotransmitter->Receptor Binding Inhibitor 3-Phenoxypyrrolidine Inhibitor Inhibitor->Transporter Blockade

Caption: Mechanism of action of 3-phenoxypyrrolidine reuptake inhibitors.

The Future of 3-Phenoxypyrrolidine in Drug Discovery

The 3-phenoxypyrrolidine scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Its proven success in targeting a range of receptors and transporters makes it an attractive starting point for new drug discovery programs. Future research is likely to focus on:

  • Exploring New Therapeutic Areas: The scaffold's potential in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's, is an active area of investigation.[1][7]

  • Developing Novel Multi-Target Ligands: The ability of the scaffold to interact with multiple targets opens up possibilities for designing drugs with unique polypharmacological profiles for complex diseases.

  • Fine-Tuning Pharmacokinetic Properties: Further modifications to the scaffold will aim to improve drug-like properties, such as oral bioavailability and CNS penetration, while minimizing off-target effects.

  • Leveraging Advanced Synthesis: The development of more efficient and stereoselective synthetic methods will continue to be a priority, enabling the rapid generation of diverse libraries of 3-phenoxypyrrolidine analogs for high-throughput screening.

Conclusion

The 3-phenoxypyrrolidine scaffold has firmly established itself as a privileged motif in medicinal chemistry. Its journey from a synthetically accessible building block to the core of clinically successful drugs is a testament to its remarkable versatility and favorable pharmacological properties. The continued exploration of this scaffold, driven by a deeper understanding of its structure-activity relationships and the development of innovative synthetic methodologies, promises to yield a new generation of therapeutics with improved efficacy and safety profiles. This in-depth guide has provided a comprehensive overview of the discovery, history, and medicinal chemistry of 3-phenoxypyrrolidine compounds, offering a valuable resource for researchers dedicated to advancing the frontiers of drug discovery.

References

The Cornerstone of Chiral Synthesis: A Technical Guide to 3-Phenoxypyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Pyrrolidines in Modern Drug Discovery

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its non-planar, puckered conformation allows for a three-dimensional exploration of chemical space, which is crucial for achieving high-affinity and selective interactions with biological targets.[2] The introduction of stereocenters into the pyrrolidine ring further enhances its utility, as the biological activity of enantiomers can differ significantly.[3] This guide focuses on a particularly valuable chiral building block: 3-phenoxypyrrolidine hydrochloride, with a primary emphasis on the (S)-enantiomer, a key intermediate in the synthesis of various pharmacologically active agents, including the M3 muscarinic receptor antagonist, Darifenacin.[4][5]

This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the synthesis, physicochemical properties, and applications of (S)-3-phenoxypyrrolidine hydrochloride, grounded in established chemical principles and supported by detailed experimental insights.

Physicochemical Properties and Spectroscopic Characterization

Table 1: Physicochemical Properties of (S)-3-Phenoxypyrrolidine Hydrochloride and its Precursor

Property(S)-3-Phenoxypyrrolidine Hydrochloride (Predicted/Inferred)(S)-3-Hydroxypyrrolidine Hydrochloride (Reference)
Molecular Formula C₁₀H₁₄ClNOC₄H₁₀ClNO[6]
Molecular Weight 199.68 g/mol 123.58 g/mol [6]
Appearance White to off-white crystalline solidWhite to off-white crystalline solid
Melting Point Not available106-108 °C
Solubility Soluble in water and polar organic solvents (e.g., methanol, ethanol)Soluble in water
Chirality (S)-configuration at C3(S)-configuration at C3
Spectroscopic Analysis: The Fingerprint of a Molecule

Spectroscopic data is essential for the unambiguous identification and quality control of any chemical compound. Below is a predictive summary of the key spectroscopic features expected for (S)-3-phenoxypyrrolidine hydrochloride, based on its structure and data from related compounds.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenoxy group (typically in the range of δ 6.8-7.4 ppm). The protons on the pyrrolidine ring will appear as a series of multiplets in the upfield region (δ 2.0-4.0 ppm). The proton at the C3 position, being attached to the carbon bearing the phenoxy group, would likely resonate around δ 4.5-5.0 ppm. The N-H proton of the hydrochloride salt would be a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display signals for the aromatic carbons of the phenoxy group between δ 115-160 ppm. The carbons of the pyrrolidine ring will resonate in the range of δ 25-75 ppm. The C3 carbon, directly attached to the oxygen of the phenoxy group, is expected to have a chemical shift in the region of δ 70-80 ppm.

  • IR (Infrared) Spectroscopy: The IR spectrum will be characterized by several key absorption bands. A broad absorption in the region of 2400-3200 cm⁻¹ would be indicative of the N-H stretch of the ammonium salt. C-H stretching vibrations of the aromatic and aliphatic portions will appear around 2850-3100 cm⁻¹. The C-O-C stretching of the ether linkage is expected in the range of 1200-1250 cm⁻¹. Aromatic C=C stretching bands will be observed around 1450-1600 cm⁻¹.

  • MS (Mass Spectrometry): The mass spectrum, under electrospray ionization (ESI) in positive mode, would show a prominent peak for the molecular ion [M+H]⁺ of the free base (C₁₀H₁₃NO) at m/z 164.1.

Stereoselective Synthesis: A Strategic Approach

The synthesis of enantiomerically pure (S)-3-phenoxypyrrolidine hydrochloride is a multi-step process that hinges on the principles of stereocontrolled synthesis. The most common and logical strategy commences with a readily available chiral precursor, (R)-3-hydroxypyrrolidine. The synthesis involves three key transformations: N-protection, stereoinvertive etherification of the hydroxyl group, and final deprotection with salt formation.

G A 1. (R)-3-Hydroxypyrrolidine B 2. N-Boc-(R)-3-hydroxypyrrolidine A->B  Boc₂O, Base   C 3. N-Boc-(S)-3-phenoxypyrrolidine B->C  Mitsunobu Reaction (Phenol, PPh₃, DIAD) or Williamson Ether Synthesis (Activate OH, then Phenoxide) D 4. (S)-3-Phenoxypyrrolidine Hydrochloride C->D  HCl   G cluster_0 Mitsunobu Reaction Mechanism Phosphine PPh₃ Betaine [PPh₃⁺-N⁻(CO₂iPr)N(CO₂iPr)] Phosphine->Betaine DIAD DIAD DIAD->Betaine Oxyphosphonium [R-O-PPh₃]⁺ Betaine->Oxyphosphonium Proton Transfer Alcohol R-OH Alcohol->Oxyphosphonium Ether R-OPh Oxyphosphonium->Ether Byproducts PPh₃=O + DIAD-H₂ Oxyphosphonium->Byproducts Phenoxide PhO⁻ Phenoxide->Oxyphosphonium SN2 Attack (Inversion) G A N-Boc-(R)-3-hydroxypyrrolidine B N-Boc-(R)-3-(tosyloxy)pyrrolidine A->B  TsCl, Pyridine   C N-Boc-(S)-3-phenoxypyrrolidine B->C  Sodium Phenoxide, DMF  

References

The Versatility of the 3-Phenoxypyrrolidine Scaffold: A Technical Guide to Therapeutic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-phenoxypyrrolidine motif has emerged as a privileged scaffold in modern medicinal chemistry, demonstrating remarkable versatility across a spectrum of therapeutic targets. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships (SAR) of 3-phenoxypyrrolidine derivatives. We will delve into their applications as potent and selective agents for neurological disorders and other conditions, with a focus on their roles as anticonvulsants, glycine transporter 1 (GlyT1) inhibitors for schizophrenia, muscarinic acetylcholine receptor (mAChR) antagonists, and neurokinin-1 (NK1) receptor antagonists. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative biological data, and mechanistic insights to facilitate further research and development in this promising area of therapeutic discovery.

Introduction: The 3-Phenoxypyrrolidine Core as a Keystone in Drug Design

The pyrrolidine ring is a fundamental five-membered nitrogen-containing heterocycle that is a cornerstone in the design of numerous biologically active compounds. Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, enabling optimal interactions with biological targets. When combined with a phenoxy group at the 3-position, the resulting 3-phenoxypyrrolidine scaffold gains a unique combination of rigidity and flexibility, with the ether linkage providing a degree of conformational freedom. This structural feature has proven to be highly advantageous for achieving potent and selective modulation of various receptors and transporters. This guide will illuminate the diverse therapeutic potential of this scaffold, providing a comprehensive resource for its application in drug discovery.

Anticonvulsant and Antinociceptive Properties

Derivatives of the pyrrolidine-2,5-dione scaffold, which can be conceptually related to the 3-phenoxypyrrolidine core, have shown significant promise as anticonvulsant and antinociceptive agents. These compounds are being investigated for their potential to address the unmet clinical needs in the treatment of epilepsy and neuropathic pain.[1]

Mechanism of Action: Targeting Voltage-Gated Sodium Channels

The anticonvulsant activity of many pyrrolidine derivatives is attributed to their interaction with neuronal voltage-sensitive sodium channels. By binding to these channels, they can modulate their activity and reduce the excessive neuronal firing that characterizes seizures. This mechanism is shared by several established antiepileptic drugs.

Synthesis of Pyrrolidine-2,5-dione Derivatives

The synthesis of these derivatives often begins with the appropriate succinic acid precursor, which is then cyclized with an amine to form the pyrrolidine-2,5-dione core. Subsequent modifications can be made to introduce various substituents at the 3-position and on the pyrrolidine nitrogen.

Illustrative Synthetic Scheme:

succinic_acid Substituted Succinic Acid pyrrolidinedione 3-Substituted-Pyrrolidine-2,5-dione succinic_acid->pyrrolidinedione Heat amine Primary Amine (R-NH2) amine->pyrrolidinedione

Caption: General synthesis of pyrrolidine-2,5-diones.

A more specific multi-step synthesis for 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives has been reported, starting from commercially available materials to construct the key dicarboxylic acid intermediate.[2]

Preclinical Evaluation of Anticonvulsant Activity

The anticonvulsant potential of novel compounds is typically assessed using a battery of well-established in vivo models in rodents. These models are designed to mimic different types of human seizures.

Maximal Electroshock (MES) Seizure Test: This model is used to screen for compounds effective against generalized tonic-clonic seizures.[3][4]

  • Apparatus: An electroconvulsive shock generator with corneal electrodes.

  • Procedure:

    • Administer the test compound to mice or rats.

    • At the time of peak effect, apply a drop of a topical anesthetic (e.g., 0.5% tetracaine) to the corneas.

    • Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds for mice) through the corneal electrodes.[3]

    • Observe the animal for the presence or absence of a tonic hindlimb extension seizure.

  • Endpoint: Protection is defined as the absence of the tonic hindlimb extension phase.[3]

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test: This model is used to identify compounds that may be effective against absence and myoclonic seizures.[4][5]

  • Procedure:

    • Administer the test compound to mice.

    • At the time of peak effect, inject a convulsive dose of pentylenetetrazole (e.g., 85 mg/kg for CF-1 mice) subcutaneously.[5]

    • Observe the animals for a defined period (e.g., 30 minutes) for the onset of clonic seizures (lasting for at least 5 seconds).

  • Endpoint: Protection is defined as the absence of clonic seizures.[5]

6-Hz Psychomotor Seizure Test: This model is considered a model of therapy-resistant focal seizures.[6][7][8]

  • Procedure:

    • Administer the test compound to mice.

    • Apply a drop of topical anesthetic to the corneas.

    • Deliver a low-frequency electrical stimulus (6 Hz, 0.2 ms rectangular pulse, 3 seconds duration) at a specific current (e.g., 32 mA or 44 mA) via corneal electrodes.[7][8]

    • Observe the animal for characteristic seizure behaviors such as stun, forelimb clonus, and twitching of the vibrissae.

  • Endpoint: Protection is defined as the animal resuming normal exploratory behavior within 10 seconds of the stimulus.[7]

Quantitative Data on Anticonvulsant Activity

The efficacy and neurotoxicity of anticonvulsant compounds are quantified by determining their median effective dose (ED₅₀) and median toxic dose (TD₅₀), respectively. The protective index (PI) is then calculated as the ratio of TD₅₀ to ED₅₀.

CompoundMES ED₅₀ (mg/kg)6 Hz (32 mA) ED₅₀ (mg/kg)scPTZ Protection at 100 mg/kgRotarod TD₅₀ (mg/kg)Protective Index (MES)Reference
Compound 3327.430.8Prolonged latency>200>7.3[2]
Valproic Acid68.30----[9]

Glycine Transporter 1 (GlyT1) Inhibitors for Schizophrenia

The N-methyl-D-aspartate (NMDA) receptor hypofunction hypothesis of schizophrenia has driven the development of GlyT1 inhibitors. Glycine is an obligatory co-agonist at the NMDA receptor, and inhibiting its reuptake from the synapse by GlyT1 is expected to enhance NMDA receptor function and alleviate the cognitive and negative symptoms of schizophrenia.[10]

Mechanism of Action: Enhancing NMDA Receptor Function

GlyT1 is a sodium and chloride-dependent transporter responsible for clearing glycine from the synaptic cleft. By inhibiting GlyT1, the concentration of glycine available to bind to the NMDA receptor is increased, thereby potentiating glutamatergic neurotransmission.

cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal Glutamate_vesicle Glutamate Glutamate Glutamate Glutamate_vesicle->Glutamate NMDA_receptor NMDA Receptor Glutamate->NMDA_receptor Binds Glycine Glycine Glycine->NMDA_receptor Co-agonist Binding GlyT1 GlyT1 Glycine->GlyT1 Reuptake GlyT1_inhibitor 3-Phenoxypyrrolidine GlyT1 Inhibitor GlyT1_inhibitor->GlyT1 Inhibits Ca_ion Ca²⁺ NMDA_receptor->Ca_ion Channel Opening

Caption: Mechanism of action of GlyT1 inhibitors.

Synthesis of 3-Phenoxypyrrolidine-based GlyT1 Inhibitors

The synthesis of these inhibitors often involves the construction of the pyrrolidine ring followed by the introduction of the phenoxy group and other key substituents. Structure-activity relationship studies have guided the optimization of these molecules for potency and selectivity.[7][8]

In Vitro Evaluation of GlyT1 Inhibition

The inhibitory activity of compounds on GlyT1 is assessed using various in vitro assays.

Radioligand Binding Assay: This assay measures the ability of a test compound to displace a radiolabeled ligand from the GlyT1 transporter.

  • Materials: Membranes from cells expressing GlyT1, [³H]-(R)-NPTS or another suitable radioligand, test compounds.

  • Procedure:

    • Incubate the cell membranes with the radioligand and varying concentrations of the test compound.

    • After incubation, separate the bound and free radioligand by filtration.

    • Quantify the radioactivity of the filters to determine the amount of bound radioligand.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

Electrophysiological Measurements in Xenopus laevis Oocytes: This method directly measures the function of the GlyT1 transporter.[11]

  • Procedure:

    • Inject Xenopus laevis oocytes with cRNA encoding for human GlyT1.

    • After 2-4 days of expression, use a two-electrode voltage clamp to measure the glycine-induced currents.[12]

    • Apply the test compound and measure the inhibition of the glycine-induced current.

  • Data Analysis: Determine the IC₅₀ value for the inhibition of the transporter's activity.

Clinical Development of GlyT1 Inhibitors

Several GlyT1 inhibitors have advanced to clinical trials for the treatment of cognitive impairment associated with schizophrenia (CIAS).

  • Iclepertin (BI 425809): This novel and selective GlyT1 inhibitor has shown to be safe and well-tolerated in Phase I and II studies, with evidence of cognitive improvement in patients with schizophrenia.[13] Phase III trials are ongoing.[14]

  • PF-03463275: A Phase II clinical trial of this GlyT1 inhibitor in combination with cognitive training did not show a greater improvement in CIAS compared to cognitive training alone.[15][16]

Muscarinic Acetylcholine Receptor (mAChR) Antagonists

Muscarinic acetylcholine receptors are G-protein coupled receptors that are involved in a wide range of physiological functions in both the central and peripheral nervous systems. Antagonists of these receptors have therapeutic applications in various conditions, including overactive bladder, chronic obstructive pulmonary disease (COPD), and certain neurological disorders.

Mechanism of Action: Blocking Acetylcholine Signaling

Muscarinic antagonists competitively block the binding of the neurotransmitter acetylcholine to its receptors, thereby inhibiting the downstream signaling pathways. There are five subtypes of muscarinic receptors (M1-M5), and the therapeutic effects and side-effect profiles of antagonists can depend on their selectivity for these subtypes.

ACh Acetylcholine mAChR Muscarinic Receptor ACh->mAChR Binds G_protein G-protein mAChR->G_protein Activates Effector Effector Enzyme/ Ion Channel G_protein->Effector Modulates Response Cellular Response Effector->Response Antagonist 3-Phenoxypyrrolidine Muscarinic Antagonist Antagonist->mAChR Blocks

References

Methodological & Application

Synthesis Protocol for (S)-3-Phenoxypyrrolidine Hydrochloride: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed, step-by-step protocol for the synthesis of (S)-3-Phenoxypyrrolidine hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The synthesis is achieved through a robust two-step process commencing with the stereospecific conversion of N-Boc-(R)-3-hydroxypyrrolidine to N-Boc-(S)-3-phenoxypyrrolidine via a Mitsunobu reaction, followed by the deprotection of the Boc group under acidic conditions to yield the final hydrochloride salt. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, explanations for experimental choices, and safety considerations.

Introduction

Chiral pyrrolidine scaffolds are privileged structures in a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3] The introduction of a phenoxy group at the 3-position of the pyrrolidine ring can significantly influence the pharmacological properties of a molecule, making (S)-3-Phenoxypyrrolidine a sought-after intermediate. This application note details a reliable and reproducible synthetic route to obtain the hydrochloride salt of this compound, ensuring high purity and stereochemical integrity.

The core of this synthesis relies on the Mitsunobu reaction, a powerful tool for the conversion of alcohols to a variety of functional groups with inversion of stereochemistry.[4][5][6][7] This is followed by a standard acid-mediated deprotection of the tert-butoxycarbonyl (Boc) protecting group.[8][9][10][11]

Overall Synthetic Scheme

The synthesis of (S)-3-Phenoxypyrrolidine hydrochloride is accomplished in two main steps as illustrated below. The first step involves the inversion of the stereocenter at the C3 position of the pyrrolidine ring.

Synthetic_Scheme start N-Boc-(R)-3-hydroxypyrrolidine intermediate N-Boc-(S)-3-phenoxypyrrolidine start->intermediate  Step 1: Mitsunobu Reaction Phenol, PPh3, DIAD, THF   final (S)-3-Phenoxypyrrolidine hydrochloride intermediate->final  Step 2: Boc Deprotection 4M HCl in Dioxane  

Caption: Overall two-step synthesis of (S)-3-Phenoxypyrrolidine hydrochloride.

Materials and Reagents

All reagents should be of high purity and used as received unless otherwise noted. Anhydrous solvents are critical for the success of the Mitsunobu reaction.

Reagent/MaterialGradeSupplier
N-Boc-(R)-3-hydroxypyrrolidine≥98%Commercially Available
Phenol≥99%Commercially Available
Triphenylphosphine (PPh₃)≥99%Commercially Available
Diisopropyl azodicarboxylate (DIAD)98%Commercially Available
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercially Available
Ethyl acetate (EtOAc)ACS GradeCommercially Available
HexanesACS GradeCommercially Available
4M HCl in 1,4-Dioxane-Commercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Saturated Sodium Bicarbonate (NaHCO₃)-Prepared in-house
Brine-Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available
Silica Gel230-400 meshCommercially Available

Experimental Protocols

Step 1: Synthesis of N-Boc-(S)-3-phenoxypyrrolidine (Mitsunobu Reaction)

This step utilizes the Mitsunobu reaction to convert the secondary alcohol of N-Boc-(R)-3-hydroxypyrrolidine to a phenoxy ether with a clean inversion of stereochemistry.[4][12][7] The triphenylphosphine and DIAD activate the hydroxyl group, making it a good leaving group for nucleophilic attack by phenol.[4][6]

Mitsunobu_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification dissolve Dissolve N-Boc-(R)-3-hydroxypyrrolidine, Phenol, and PPh3 in anhydrous THF cool Cool the solution to 0 °C (ice-water bath) dissolve->cool add_DIAD Add DIAD dropwise over 15-20 minutes cool->add_DIAD warm_stir Allow to warm to room temperature and stir for 12-16 hours add_DIAD->warm_stir concentrate Concentrate the reaction mixture in vacuo warm_stir->concentrate dissolve_EtOAc Dissolve residue in EtOAc concentrate->dissolve_EtOAc wash_bicarb Wash with saturated NaHCO3 (2x) dissolve_EtOAc->wash_bicarb wash_brine Wash with brine (1x) wash_bicarb->wash_brine dry Dry over Na2SO4, filter, and concentrate wash_brine->dry purify Purify by flash column chromatography (EtOAc/Hexanes gradient) dry->purify product Obtain N-Boc-(S)-3-phenoxypyrrolidine as a colorless oil purify->product

Caption: Workflow for the Mitsunobu reaction.

Detailed Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-(R)-3-hydroxypyrrolidine (1.0 eq), phenol (1.2 eq), and triphenylphosphine (1.5 eq).

  • Dissolve the solids in anhydrous tetrahydrofuran (THF) (approximately 0.2 M concentration with respect to the starting alcohol).

  • Cool the resulting solution to 0 °C using an ice-water bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition. The order of addition is crucial for minimizing side reactions.[12][5][13]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

  • Dissolve the residue in ethyl acetate (EtOAc) and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-Boc-(S)-3-phenoxypyrrolidine as a colorless to pale yellow oil.

Rationale for Experimental Choices:

  • Anhydrous Conditions: The Mitsunobu reaction is sensitive to water, which can consume the reagents and lead to undesired side products.

  • Excess Reagents: Using a slight excess of phenol, triphenylphosphine, and DIAD ensures the complete consumption of the starting alcohol.

  • Slow Addition of DIAD at 0 °C: This helps to control the exothermic reaction and minimize the formation of byproducts.[12]

  • Aqueous Work-up: The sodium bicarbonate wash removes any unreacted phenol, and the brine wash removes residual water.

Step 2: Synthesis of (S)-3-Phenoxypyrrolidine hydrochloride (Boc Deprotection)

The final step involves the removal of the Boc protecting group under acidic conditions to yield the desired hydrochloride salt.[9][10] A solution of hydrogen chloride in dioxane is a common and effective reagent for this transformation.[8][14]

Deprotection_Workflow cluster_reaction Reaction cluster_isolation Product Isolation dissolve Dissolve N-Boc-(S)-3-phenoxypyrrolidine in Dichloromethane (DCM) cool Cool the solution to 0 °C dissolve->cool add_HCl Add 4M HCl in Dioxane dropwise cool->add_HCl stir Stir at room temperature for 2-4 hours add_HCl->stir concentrate Concentrate the reaction mixture in vacuo stir->concentrate triturate Triturate the residue with diethyl ether concentrate->triturate filter_dry Filter the solid and dry under vacuum triturate->filter_dry product Obtain (S)-3-Phenoxypyrrolidine hydrochloride as a white solid filter_dry->product

Caption: Workflow for the Boc deprotection and salt formation.

Detailed Procedure:

  • Dissolve the purified N-Boc-(S)-3-phenoxypyrrolidine (1.0 eq) in a minimal amount of dichloromethane (DCM) or ethyl acetate.

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add a solution of 4M HCl in 1,4-dioxane (5-10 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the deprotection can be monitored by TLC or LC-MS.[10]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • Triturate the resulting residue with diethyl ether to precipitate the hydrochloride salt.

  • Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield (S)-3-Phenoxypyrrolidine hydrochloride as a white to off-white solid.

Rationale for Experimental Choices:

  • Acidic Conditions: The Boc group is labile to strong acids, which cleave the tert-butyl carbamate.[9]

  • HCl in Dioxane: This reagent provides a convenient and anhydrous source of HCl, leading to the direct formation of the hydrochloride salt.[8]

  • Trituration with Diethyl Ether: This step helps to induce precipitation and wash away any non-polar impurities.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[15]

  • Fume Hood: All manipulations should be performed in a well-ventilated fume hood.

  • DIAD: Diisopropyl azodicarboxylate is a potential sensitizer and should be handled with care. Avoid inhalation and contact with skin.

  • HCl in Dioxane: This reagent is corrosive and should be handled with caution. Dioxane is a suspected carcinogen.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Characterization Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

AnalysisExpected Results
¹H NMR Consistent with the structure of (S)-3-Phenoxypyrrolidine hydrochloride.
¹³C NMR Consistent with the structure of (S)-3-Phenoxypyrrolidine hydrochloride.
Mass Spectrometry [M+H]⁺ corresponding to the free base.
Purity (HPLC) ≥98%
Melting Point Consistent with literature values.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of (S)-3-Phenoxypyrrolidine hydrochloride. The described two-step sequence, involving a key Mitsunobu reaction for stereochemical inversion and a subsequent Boc deprotection, is a field-proven method for accessing this important building block. By following the detailed procedures and understanding the rationale behind the experimental choices, researchers can confidently and safely produce high-quality material for their drug discovery and development programs.

References

Enantioselective Synthesis of 3-Phenoxypyrrolidine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The 3-Aryloxypyrrolidine Scaffold in Modern Drug Discovery

The pyrrolidine ring is a privileged heterocyclic motif, forming the structural core of numerous natural products, pharmaceuticals, and chiral catalysts.[1] Its conformational rigidity and the stereochemical information encoded within its substituents make it an invaluable scaffold in medicinal chemistry. Specifically, the 3-aryloxy-substituted pyrrolidine framework is a key pharmacophore found in a range of biologically active molecules, including potent and selective antagonists for various receptors. The precise three-dimensional arrangement of the aryloxy group relative to the nitrogen atom is often critical for target engagement and pharmacological activity, making enantioselective synthesis an absolute requirement for drug development programs.

This technical guide provides a detailed overview of robust and field-proven strategies for the enantioselective synthesis of 3-phenoxypyrrolidine derivatives. We will focus on the most direct and reliable synthetic pathway: the stereoinvertive O-arylation of an enantiopure 3-hydroxypyrrolidine precursor via the Mitsunobu reaction. Furthermore, we will present detailed protocols for securing the requisite chiral precursors through both classical chiral pool synthesis and modern asymmetric catalytic methods.

Part I: The Primary Synthetic Strategy: Stereoinvertive O-Arylation via Mitsunobu Reaction

The most direct and widely employed method for synthesizing chiral 3-phenoxypyrrolidines is the O-arylation of an enantiomerically pure N-protected-3-hydroxypyrrolidine. The Mitsunobu reaction is exceptionally well-suited for this transformation as it proceeds under mild conditions and, critically, occurs with a complete inversion of stereochemistry at the reacting carbon center.[2][3]

Principle of the Reaction

The Mitsunobu reaction facilitates the nucleophilic substitution of a secondary alcohol.[4][5] In this context, phenol acts as the nucleophile. The reaction is driven by the formation of a strong phosphorus-oxygen double bond. A combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), activates the hydroxyl group. This activation converts the hydroxyl into a good leaving group, setting the stage for a backside attack by the phenoxide nucleophile in a classical Sₙ2 mechanism. This inversion mechanism is the key to stereochemical control: starting with an (R)-alcohol yields the (S)-ether, and vice-versa.[6]

Mitsunobu_Mechanism cluster_activation Activation Phase cluster_substitution SN2 Substitution (Inversion) PPh3 PPh₃ Betaine Betaine Adduct [Ph₃P⁺-N⁻(CO₂Et)N(H)(CO₂Et)] PPh3->Betaine + DEAD DEAD DEAD ROH N-Boc-(R)-3-hydroxypyrrolidine Alkoxyphos Alkoxyphosphonium Ion [R-O-P⁺Ph₃] ROH->Alkoxyphos + Betaine Adduct PhOH Phenol (ArOH) Phenoxide Phenoxide [ArO⁻] Betaine->Phenoxide + ArOH (Proton Transfer) Product (S)-N-Boc-3-phenoxypyrrolidine Alkoxyphos->Product Phenoxide->Product Backside Attack Ph3PO Triphenylphosphine Oxide Product->Ph3PO Byproducts Hydrazine Hydrazine Byproduct Product->Hydrazine

Caption: Mechanism of the Mitsunobu Reaction.

Protocol 1: Synthesis of (S)-tert-butyl 3-phenoxypyrrolidine-1-carboxylate

This protocol details the synthesis of the (S)-enantiomer starting from the commercially available (R)-N-Boc-3-hydroxypyrrolidine.

Materials and Reagents:

  • (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq)

  • Phenol (1.2 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc), Hexanes, Brine, Saturated NaHCO₃ solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate, phenol, and triphenylphosphine.

  • Dissolution: Add anhydrous THF (approx. 10 mL per gram of starting alcohol) and stir the mixture until all solids have dissolved.

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add DIAD dropwise to the stirred solution over 20-30 minutes. An exotherm and a color change (typically to a milky yellow or orange) may be observed. Maintain the internal temperature at or below 5 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting alcohol is consumed.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the THF.

    • Redissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with 1 M NaOH (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: The crude product contains triphenylphosphine oxide and the hydrazine byproduct. Purify the residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford (S)-tert-butyl 3-phenoxypyrrolidine-1-carboxylate as a pure compound.

Part II: Securing the Key Chiral Precursor: N-Boc-3-Hydroxypyrrolidine

The success of the Mitsunobu strategy hinges on the availability of enantiomerically pure N-Boc-3-hydroxypyrrolidine. Two primary strategies exist for its preparation: synthesis from the chiral pool and asymmetric reduction of a prochiral ketone.

Precursor_Synthesis cluster_chiral_pool Method A: Chiral Pool Synthesis cluster_asymmetric_reduction Method B: Asymmetric Reduction Malic D-Malic Acid (Chiral Pool) Amide Amidation Malic->Amide Pyrrolidinone N-Boc-3-pyrrolidinone (Prochiral Ketone) CBS Asymmetric Chemical Reduction (e.g., CBS Catalyst) Pyrrolidinone->CBS KRED Biocatalytic Reduction (Ketoreductase) Pyrrolidinone->KRED Cyclization Cyclization Amide->Cyclization Reduction_LAH Reduction (e.g., LiAlH₄) Cyclization->Reduction_LAH Boc_Protection N-Boc Protection Reduction_LAH->Boc_Protection R_Product (R)-N-Boc-3-hydroxypyrrolidine Boc_Protection->R_Product CBS->R_Product S_Product (S)-N-Boc-3-hydroxypyrrolidine KRED->S_Product

Caption: Divergent strategies for precursor synthesis.

Method A: Chiral Pool Synthesis from D-Malic Acid

This classical approach leverages the inherent stereochemistry of naturally occurring malic acid.[6][7]

Summary of Steps:

  • Amidation/Cyclization: D-malic acid is reacted with benzylamine, followed by treatment with a dehydrating agent (e.g., acetyl chloride) to form (S)-1-benzylpyrrolidine-2,5-dione.[7]

  • Reduction: The resulting succinimide is reduced with a strong hydride agent like LiAlH₄ to yield (S)-1-benzyl-3-hydroxypyrrolidine.

  • Debenzylation & Protection: The benzyl group is removed via catalytic hydrogenation (e.g., Pd/C, H₂) and the resulting secondary amine is immediately protected with di-tert-butyl dicarbonate (Boc₂O) to give the target (R)-N-Boc-3-hydroxypyrrolidine. Note the change in stereochemical descriptor from S to R is due to Cahn-Ingold-Prelog priority rules, not a chemical inversion.

Method B: Asymmetric Reduction of N-Boc-3-pyrrolidinone

This modern approach uses a common prochiral starting material, N-Boc-3-pyrrolidinone, and employs a chiral catalyst to induce enantioselectivity, providing access to either enantiomer of the desired alcohol.[6][8] The ketone can be prepared via oxidation (e.g., Dess-Martin periodinane) of racemic N-Boc-3-hydroxypyrrolidine.[9]

Protocol 2: Asymmetric Chemical Reduction (CBS Reduction for (R)-Alcohol)

The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable method for the enantioselective reduction of ketones.[6]

Materials and Reagents:

  • N-Boc-3-pyrrolidinone (1.0 eq)

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M in Toluene, 0.1 eq)

  • Borane-dimethyl sulfide complex (BMS, ~10 M, 0.6 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

Procedure:

  • Catalyst Addition: To a flame-dried flask under an inert atmosphere, add a solution of N-Boc-3-pyrrolidinone in anhydrous THF. Cool the solution to -40 °C. Add the (R)-CBS catalyst solution.

  • Reducing Agent Addition: Slowly add the borane-dimethyl sulfide complex (BMS) dropwise via syringe, ensuring the internal temperature does not exceed -30 °C.

  • Reaction: Stir the mixture at -30 to -40 °C for 1-2 hours. Monitor the reaction by TLC or LC-MS.

  • Quenching: Once the reaction is complete, carefully quench by the slow, dropwise addition of methanol at -30 °C.

  • Work-up: Allow the mixture to warm to room temperature and concentrate under reduced pressure. Redissolve the residue in ethyl acetate and wash with 1 M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield (R)-N-Boc-3-hydroxypyrrolidine.

Protocol 3: Biocatalytic Asymmetric Reduction (KRED for (S)-Alcohol)

Enzymatic reductions using ketoreductases (KREDs) offer exceptional enantioselectivity (>99% ee) under mild, aqueous conditions.[5][8] This protocol provides a general framework; specific KREDs and conditions may vary.

Materials and Reagents:

  • N-Boc-3-pyrrolidinone (e.g., 50 mM final concentration)

  • Ketoreductase (KRED) (e.g., from a commercial screening kit)

  • NADP⁺ (catalytic amount, e.g., 1 mM)

  • Glucose (cofactor regeneration substrate, e.g., 100 mM)

  • Glucose Dehydrogenase (GDH) (for cofactor regeneration)

  • Potassium Phosphate Buffer (e.g., 100 mM, pH 7.0)

  • Ethyl Acetate (for extraction)

Procedure:

  • Reaction Setup: In a flask, prepare a buffered solution containing glucose, NADP⁺, and glucose dehydrogenase.

  • Enzyme and Substrate Addition: Add the selected ketoreductase enzyme. Add the N-Boc-3-pyrrolidinone (can be dissolved in a minimal amount of a water-miscible co-solvent like DMSO if needed).

  • Incubation: Seal the flask and incubate at a controlled temperature (e.g., 30 °C) with gentle agitation for 12-24 hours. Monitor conversion by HPLC or GC.

  • Work-up: Upon completion, saturate the aqueous layer with NaCl and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over MgSO₄, filter, and concentrate. The crude product is often of high purity, but can be further purified by flash chromatography if necessary to yield (S)-N-Boc-3-hydroxypyrrolidine.

Part III: Data Summary and Comparison

MethodKey TransformationStereocontrolTypical YieldTypical eeKey AdvantagesKey Considerations
Protocol 1 Mitsunobu O-ArylationSubstrate-controlled (inversion)70-90%>99%High-yielding, reliable, predictable stereochemistry.Requires enantiopure alcohol; purification from byproducts.
Method A Chiral Pool SynthesisDerived from D/L-Malic Acid40-60% (overall)>99%Inexpensive starting material, well-established route.Multi-step, requires hazardous reagents (LiAlH₄).
Protocol 2 CBS ReductionCatalyst-controlled85-95%95-99%High ee, fast, access to either enantiomer.Requires cryogenic temperatures and air-sensitive reagents.
Protocol 3 Biocatalytic (KRED)Enzyme-controlled80-95%>99%Exceptionally high ee, green conditions, scalable.Requires specific enzymes and biological lab setup.

Conclusion

The enantioselective synthesis of 3-phenoxypyrrolidine derivatives is most reliably achieved through a two-stage process. The cornerstone of this strategy is the Mitsunobu reaction, which provides a predictable and high-yielding method for the stereoinvertive installation of the phenoxy group onto an N-protected-3-hydroxypyrrolidine. The choice of method for preparing this key chiral precursor—either from the chiral pool or via asymmetric reduction—can be tailored to the specific needs, scale, and resources of the laboratory. The protocols outlined in this guide represent robust, scalable, and validated pathways for accessing these valuable building blocks for pharmaceutical research and development.

References

Large-Scale Synthesis and Purification of 3-Phenoxypyrrolidine Hydrochloride: A Protocol for High-Purity Production

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Development Professionals

Abstract

3-Phenoxypyrrolidine and its hydrochloride salt are pivotal structural motifs in modern medicinal chemistry, serving as key building blocks in the synthesis of a wide array of pharmacologically active agents. Their incorporation into drug candidates is often associated with favorable pharmacokinetic and pharmacodynamic properties. This application note provides a comprehensive, field-proven guide for the large-scale synthesis and purification of 3-Phenoxypyrrolidine hydrochloride. The protocols herein are designed for scalability, reproducibility, and high-purity output, addressing the rigorous demands of pharmaceutical development. We detail a robust synthetic strategy, explain the causality behind critical process choices, and outline a definitive purification protocol via recrystallization. This guide is intended for researchers, chemists, and process development scientists in the pharmaceutical and biotechnology industries.

Introduction: The Strategic Importance of the 3-Phenoxypyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in drug discovery, appearing in numerous natural products and synthetic drugs.[1] The introduction of a phenoxy group at the 3-position creates a versatile intermediate with a unique three-dimensional structure that can engage with biological targets through various non-covalent interactions. This moiety is a key component in the development of antagonists for various receptors and is integral to the structure of several therapeutic agents.[2][3] For instance, Darifenacin, a selective M3 muscarinic receptor antagonist used to treat overactive bladder, features this core structure.

Given its strategic importance, the ability to produce this compound on a large scale with high purity (>99%) is critical for advancing drug development programs from preclinical research to commercial manufacturing.[2][4] This document provides a validated, multi-step guide to achieve this, emphasizing process control, safety, and product quality.

Recommended Synthetic Pathway: A Two-Step Approach

A reliable and scalable route to this compound begins with a chiral starting material, such as (R)-1-Boc-3-hydroxypyrrolidine, to ensure stereochemical control. The synthesis proceeds via a Mitsunobu reaction to install the phenoxy group, followed by deprotection of the Boc (tert-butyloxycarbonyl) group and subsequent salt formation with hydrochloric acid.

Rationale for Pathway Selection
  • Stereochemical Integrity: Starting with an enantiomerically pure precursor like (R)-1-Boc-3-hydroxypyrrolidine ensures the final product maintains the desired chirality, which is often crucial for pharmacological activity.[5]

  • Mitsunobu Reaction: This reaction is highly effective for forming aryl ethers from secondary alcohols under mild conditions, which prevents side reactions and degradation. Its robustness and predictability make it suitable for scale-up.

  • Boc Protection: The Boc protecting group is ideal for large-scale synthesis due to its stability under a wide range of reaction conditions and its clean, straightforward removal under acidic conditions.[3][6] The byproducts of deprotection (isobutylene and carbon dioxide) are gases, simplifying the work-up procedure.

  • Hydrochloride Salt Formation: Converting the final free base to its hydrochloride salt significantly improves its stability, crystallinity, and handling properties, making it more suitable for storage and downstream applications.[7][8]

Visualizing the Synthetic Workflow

The following diagram outlines the key transformations in the synthesis of this compound.

Synthesis_Workflow Start (R)-1-Boc-3-hydroxypyrrolidine Intermediate (R)-1-Boc-3-phenoxypyrrolidine Start->Intermediate Mitsunobu Reaction (Phenol, DIAD, PPh3) Final_FreeBase (R)-3-Phenoxypyrrolidine (Free Base) Intermediate->Final_FreeBase Boc Deprotection (HCl in Dioxane) Final_Salt (R)-3-Phenoxypyrrolidine HCl Final_FreeBase->Final_Salt Salt Formation / Work-up

Caption: Workflow for the synthesis of 3-Phenoxypyrrolidine HCl.

Detailed Synthesis Protocol

PART A: Synthesis of (R)-1-Boc-3-phenoxypyrrolidine

  • Reactor Setup: Charge a clean, dry, nitrogen-purged reactor with anhydrous Tetrahydrofuran (THF). The volume should be approximately 10 L per mole of the starting alcohol.

  • Reagent Charging: To the THF, add (R)-1-Boc-3-hydroxypyrrolidine (1.0 eq), Phenol (1.1 eq), and Triphenylphosphine (PPh₃, 1.2 eq).

  • Cooling: Cool the reaction mixture to 0-5 °C with constant stirring. Maintaining this temperature is critical to control the exothermic reaction upon adding the azodicarboxylate.

  • DIAD Addition: Slowly add Diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for 16-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting alcohol is consumed.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the THF.

    • Redissolve the residue in Ethyl Acetate.

    • Wash the organic layer sequentially with 1 M NaOH solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude (R)-1-Boc-3-phenoxypyrrolidine, which is often an oil. This crude product can typically be used in the next step without further purification.

PART B: Synthesis of (R)-3-Phenoxypyrrolidine Hydrochloride

  • Deprotection: Dissolve the crude (R)-1-Boc-3-phenoxypyrrolidine from the previous step in a minimal amount of a suitable solvent like Dichloromethane (DCM) or Ethyl Acetate.

  • Acidification: Cool the solution to 0-5 °C and slowly add a solution of 4 M HCl in 1,4-Dioxane (3-4 eq).

  • Precipitation: Stir the mixture at room temperature for 2-4 hours. The hydrochloride salt will precipitate out of the solution as a solid.

  • Isolation: Collect the solid product by filtration.

  • Washing: Wash the filter cake with cold Ethyl Acetate or Diethyl Ether to remove residual impurities.

  • Drying: Dry the solid under vacuum at 40-50 °C until a constant weight is achieved. This yields the crude this compound.

Purification Protocol: Recrystallization for Pharmaceutical Grade Purity

For pharmaceutical applications, the crude product must be purified to remove process-related impurities, such as triphenylphosphine oxide from the Mitsunobu step. Recrystallization is the most effective and scalable method for this purpose.[9][10]

Rationale for Recrystallization

Recrystallization is a self-validating purification system that relies on the differences in solubility between the desired compound and impurities in a chosen solvent system at different temperatures.[11] A well-designed crystallization process not only enhances chemical purity but also provides control over physical properties like crystal size and morphology, which are important for formulation.[12]

Visualizing the Purification Workflow

Purification_Workflow Crude Crude 3-Phenoxypyrrolidine HCl Dissolution Dissolution in Hot Solvent (e.g., Isopropanol/Methanol) Crude->Dissolution Cooling Controlled Cooling & Crystallization Dissolution->Cooling Slow cooling to RT, then 0-5 °C Filtration Filtration & Washing (Cold Solvent) Cooling->Filtration Drying Vacuum Drying Filtration->Drying Pure High-Purity Product (>99%) Drying->Pure

Caption: General workflow for purification by recrystallization.

Detailed Recrystallization Protocol
  • Solvent Selection: Isopropanol (IPA) or a mixture of Methanol and Ethyl Acetate are excellent choices. The target compound should be highly soluble at elevated temperatures and sparingly soluble at low temperatures.

  • Dissolution: Transfer the crude this compound to a reactor. Add the chosen solvent (e.g., Isopropanol, ~5-10 volumes) and heat the mixture to reflux with stirring until all the solid dissolves completely.[13]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Cooling & Crystallization:

    • Allow the clear solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[10]

    • Once crystal formation begins, continue cooling the mixture in an ice bath to 0-5 °C for at least 2 hours to maximize the yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[13]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold Isopropanol to remove any residual soluble impurities adhering to the crystal surface.

  • Drying: Dry the purified crystals in a vacuum oven at 50-60 °C until the loss on drying is within specification (<0.5%).

Quantitative Data and Quality Control

The following table summarizes the expected outcomes and required quality control specifications for the successful synthesis and purification of this compound.

ParameterSpecificationAnalytical Method
Appearance White to off-white crystalline solidVisual Inspection
Overall Yield 65-80%Gravimetric
Chemical Purity ≥ 99.0% (by area)HPLC
Identity Conforms to structure¹H NMR, ¹³C NMR, MS
Melting Point ~102-107 °CMelting Point Apparatus
Residual Solvents Per ICH GuidelinesGas Chromatography (GC)

Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and quality of the final product.[14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The spectra should be consistent with the structure of this compound, showing characteristic peaks for the aromatic, pyrrolidine, and phenoxy protons and carbons.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is the primary tool for determining chemical purity. It can effectively separate the target compound from starting materials, intermediates, and byproducts.[14]

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. For this compound, the analysis would typically show the mass of the protonated free base [M+H]⁺.[16]

  • Gas Chromatography (GC): GC with a headspace sampler is used to quantify residual solvents from the synthesis and purification process to ensure they are below the limits specified by the International Council for Harmonisation (ICH) guidelines.

Safety and Handling Precautions

Handling this compound and the reagents used in its synthesis requires adherence to strict safety protocols.[17][18]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[17][19]

  • Ventilation: All operations should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust and vapors.[7][18]

  • Handling: Avoid contact with skin and eyes. Do not breathe dust.[17] In case of contact, rinse the affected area thoroughly with water. If inhaled, move the person to fresh air.[19]

  • Storage: Store the material in a tightly closed container in a cool, dry, and well-ventilated place.[20]

  • Spills: In case of a spill, contain the material, sweep it up carefully, and place it in a suitable container for disposal. Avoid generating dust.[7]

References

Resolving the Ambiguity of Life's Architecture: Advanced Methods for the Chiral Resolution of 3-Phenoxypyrrolidine Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Chirality in Modern Drug Development

In the landscape of contemporary drug discovery and development, the stereochemistry of a molecule is not a trivial detail but a paramount factor dictating its pharmacological and toxicological profile. The pyrrolidine ring is a privileged scaffold, frequently incorporated into bioactive molecules due to its ability to explore three-dimensional space and present substituents in precise spatial orientations.[1][2] 3-Phenoxypyrrolidine, as a key chiral intermediate, is integral to the synthesis of numerous pharmaceuticals. Its enantiomers can exhibit profoundly different interactions with chiral biological targets like enzymes and receptors. Consequently, the ability to isolate and produce enantiomerically pure forms of this compound is a critical capability for any research or development program in the pharmaceutical and fine chemical industries.[3]

This comprehensive guide provides an in-depth exploration of the principal methods for the chiral resolution of 3-phenoxypyrrolidine. We will delve into the mechanistic underpinnings and provide field-proven protocols for three major techniques: classical diastereomeric salt resolution, enzymatic kinetic resolution, and chromatographic separation. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to select and implement the most suitable resolution strategy for their specific needs, ensuring the production of enantiomerically pure 3-phenoxypyrrolidine for their research and development pipelines.

Method 1: Classical Diastereomeric Salt Resolution - The Enduring Workhorse

The formation of diastereomeric salts is a time-honored and robust method for resolving racemic amines on a large scale.[4] The principle lies in the reaction of the racemic amine with an enantiomerically pure chiral acid. The resulting diastereomeric salts, unlike the original enantiomers, possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[5]

Causality of Experimental Choices

The success of this method hinges on the selection of an appropriate chiral resolving agent and a suitable solvent system. The ideal resolving agent will form a stable, crystalline salt with one enantiomer of the amine that is significantly less soluble than the salt formed with the other enantiomer. Tartaric acid derivatives, such as (+)-Dibenzoyl-D-tartaric acid ((+)-DBTA), are frequently effective for resolving chiral amines due to their rigidity and multiple hydrogen bonding sites, which facilitate the formation of well-ordered crystal lattices.[5][6]

The choice of solvent is equally critical. It must provide a solubility differential between the two diastereomeric salts. A solvent in which both salts are sparingly soluble at low temperatures but readily soluble at higher temperatures is ideal for fractional crystallization. Alcohols like ethanol or isopropanol, or mixtures with other organic solvents, are common starting points for screening.[5]

Workflow for Diastereomeric Salt Resolution

G racemic_amine Racemic (±)-3-Phenoxypyrrolidine dissolution Dissolution in Suitable Solvent racemic_amine->dissolution chiral_acid Chiral Resolving Agent (e.g., (+)-DBTA) chiral_acid->dissolution salt_formation Diastereomeric Salt Formation dissolution->salt_formation crystallization Fractional Crystallization (Cooling) salt_formation->crystallization filtration Filtration crystallization->filtration less_soluble_salt Less Soluble Diastereomeric Salt (Crystalline Solid) filtration->less_soluble_salt mother_liquor Mother Liquor with More Soluble Diastereomeric Salt filtration->mother_liquor liberation Liberation of Free Amine (Base Treatment) less_soluble_salt->liberation pure_enantiomer Enantiomerically Enriched 3-Phenoxypyrrolidine liberation->pure_enantiomer recovery Recovery of Chiral Acid liberation->recovery

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Protocol 1: Resolution of (±)-3-Phenoxypyrrolidine with (+)-Dibenzoyl-D-tartaric Acid

Materials:

  • Racemic (±)-3-Phenoxypyrrolidine

  • (+)-Dibenzoyl-D-tartaric acid ((+)-DBTA)

  • Ethanol (absolute)

  • 2 M Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Diastereomeric Salt Formation:

    • In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic (±)-3-phenoxypyrrolidine in 100 mL of absolute ethanol.

    • In a separate flask, dissolve an equimolar amount of (+)-Dibenzoyl-D-tartaric acid in 100 mL of absolute ethanol. Gentle heating may be necessary for complete dissolution.

    • Add the (+)-DBTA solution to the amine solution with stirring.

    • Heat the combined solution to boiling to ensure complete dissolution, then allow it to cool slowly to room temperature. The formation of a precipitate should be observed. For optimal crystallization, it is advisable to let the mixture stand at room temperature for several hours or overnight.[7]

  • Isolation of the Less Soluble Diastereomeric Salt:

    • Cool the mixture in an ice bath for 1-2 hours to maximize precipitation.

    • Collect the crystalline solid by vacuum filtration and wash the crystals with a small amount of cold ethanol.

    • Dry the crystals under vacuum. This solid is the diastereomerically enriched salt.

  • Liberation of the Enantiomerically Enriched Amine:

    • Suspend the dried diastereomeric salt in a mixture of 100 mL of water and 100 mL of dichloromethane.

    • While stirring vigorously, add 2 M NaOH solution dropwise until the pH of the aqueous layer is >10. This will decompose the salt and liberate the free amine into the organic layer.[7]

    • Separate the organic layer, and extract the aqueous layer twice with 50 mL portions of dichloromethane.

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched 3-phenoxypyrrolidine.

  • Analysis:

    • Determine the enantiomeric excess (e.e.) of the obtained amine by chiral HPLC or SFC (see Protocol 3).

    • The mother liquor from the initial crystallization contains the other enantiomer. It can be similarly treated to recover the other enantiomer, though it will be less enantiomerically pure.

Self-Validation and Optimization:

  • The purity of the crystallized salt can be improved by recrystallization from the same or a different solvent system.

  • To potentially increase the yield beyond the theoretical 50%, one can explore Crystallization-Induced Diastereomer Transformation (CIDT). This involves finding conditions where the undesired diastereomer in solution can epimerize and crystallize as the desired, less soluble diastereomer.[8]

Method 2: Enzymatic Kinetic Resolution - The Power of Biocatalysis

Enzymatic kinetic resolution (EKR) leverages the high enantioselectivity of enzymes to differentiate between two enantiomers in a racemic mixture.[9] For amines, this often involves a lipase-catalyzed acylation where one enantiomer reacts significantly faster than the other, leaving the unreacted enantiomer in high enantiomeric excess.[10]

Causality of Experimental Choices

Lipases, such as Candida antarctica Lipase B (often immobilized as Novozym® 435), are widely used due to their broad substrate scope, high stability in organic solvents, and excellent enantioselectivity.[9] The choice of the acylating agent (e.g., vinyl acetate, isopropenyl acetate) is crucial as it can influence both the reaction rate and the enantioselectivity.[11] The solvent also plays a significant role; non-polar organic solvents like methyl tert-butyl ether (MTBE) or toluene are commonly employed to minimize enzyme denaturation and side reactions.[11] For direct resolution of the amine, it is often necessary to protect the amine first (e.g., as a carbamate) to allow the enzyme to act on another functional group, or to perform a direct N-acylation.

A more advanced approach is Dynamic Kinetic Resolution (DKR), which combines the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer. This allows for a theoretical yield of up to 100% of the desired enantiomer.[12]

Workflow for Enzymatic Kinetic Resolution

G racemic_amine Racemic (±)-3-Phenoxypyrrolidine reaction Enzymatic Acylation in Organic Solvent racemic_amine->reaction acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction enzyme Lipase (e.g., Novozym® 435) enzyme->reaction monitoring Reaction Monitoring (e.g., by HPLC) reaction->monitoring separation Separation of Product and Unreacted Amine monitoring->separation acylated_amine Acylated (R)-Enantiomer (Faster Reacting) separation->acylated_amine unreacted_amine Unreacted (S)-Enantiomer (Slower Reacting) separation->unreacted_amine hydrolysis Hydrolysis of Acylated Amine acylated_amine->hydrolysis recovered_amine Recovered (R)-Enantiomer hydrolysis->recovered_amine

Caption: Workflow for enzymatic kinetic resolution of a chiral amine.

Protocol 2: Lipase-Catalyzed Kinetic Resolution of (±)-3-Phenoxypyrrolidine

Materials:

  • Racemic (±)-3-Phenoxypyrrolidine

  • Novozym® 435 (immobilized Candida antarctica Lipase B)

  • Vinyl acetate

  • Methyl tert-butyl ether (MTBE)

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

  • Filtration apparatus

Procedure:

  • Reaction Setup:

    • To a 100 mL round-bottom flask, add 5.0 g of racemic (±)-3-phenoxypyrrolidine and 50 mL of MTBE.

    • Add 1.5 equivalents of vinyl acetate to the solution.

    • Add 500 mg of Novozym® 435 to the mixture.

  • Enzymatic Reaction:

    • Stir the reaction mixture at a constant temperature (e.g., 40 °C).

    • Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by chiral HPLC or GC to determine the conversion and the enantiomeric excess of the remaining starting material and the acylated product. The reaction should be stopped at approximately 50% conversion to achieve the highest possible e.e. for both the product and the remaining substrate.

  • Work-up and Separation:

    • Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and potentially reused.

    • Concentrate the filtrate under reduced pressure to remove the solvent and excess acylating agent.

    • The resulting mixture of the unreacted 3-phenoxypyrrolidine enantiomer and the acylated enantiomer can be separated by column chromatography on silica gel.

  • Analysis:

    • Determine the enantiomeric excess of the separated unreacted amine and the acylated product (after hydrolysis if necessary) by chiral chromatography.

Self-Validation and Optimization:

  • Screen different lipases, acyl donors, solvents, and temperatures to optimize both the reaction rate and enantioselectivity (E-value).

  • For the acylated product, the acyl group can be removed by hydrolysis (e.g., with mild base or acid) to yield the other enantiomer of 3-phenoxypyrrolidine.

Method 3: Chromatographic Separation - The Analytical and Preparative Powerhouse

Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), has become an indispensable tool for both the analytical determination of enantiomeric purity and the preparative separation of enantiomers.[13][14] These methods rely on chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to different retention times and thus, separation.[15]

Causality of Experimental Choices

The key to a successful chromatographic resolution is the selection of the appropriate chiral stationary phase. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly versatile and effective for a wide range of compounds, including amines.[16] The choice between HPLC and SFC often depends on the desired scale and efficiency. SFC offers several advantages over HPLC, including faster separations, lower solvent consumption (making it a "greener" technology), and often higher efficiency.[17][18][19] The mobile phase composition (e.g., the type and percentage of co-solvent in SFC) is a critical parameter for optimizing the separation.

Workflow for Chromatographic Chiral Separation

G racemic_sample Racemic (±)-3-Phenoxypyrrolidine Sample injection Injection onto Chiral Column racemic_sample->injection separation Separation on Chiral Stationary Phase (CSP) injection->separation detection Detection (e.g., UV) separation->detection chromatogram Chromatogram with Separated Enantiomer Peaks detection->chromatogram quantification Quantification of e.e. (Analytical Scale) chromatogram->quantification collection Fraction Collection (Preparative Scale) chromatogram->collection enantiomer1 Pure Enantiomer 1 collection->enantiomer1 enantiomer2 Pure Enantiomer 2 collection->enantiomer2

Caption: General workflow for chiral separation by chromatography.

Protocol 3: Chiral SFC Method for the Separation of 3-Phenoxypyrrolidine Enantiomers

This protocol is based on general methods for separating similar pyrrolidine derivatives and serves as a starting point for method development.[16]

Instrumentation and Columns:

  • Supercritical Fluid Chromatography (SFC) system with a backpressure regulator.

  • Chiral columns: e.g., Lux Cellulose-2 or Lux i-Cellulose-5.

  • UV detector.

Chromatographic Conditions (Starting Point):

  • Columns: Lux Cellulose-2 (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase: Supercritical CO₂ and Methanol (as co-solvent). Start with a gradient or a screening of isocratic conditions (e.g., 5% to 40% Methanol).

  • Flow Rate: 2-4 mL/min

  • Backpressure: 150 bar

  • Column Temperature: 40 °C

  • Detection: UV at a suitable wavelength (e.g., 210 nm or 254 nm).

  • Injection Volume: 5-20 µL

Procedure:

  • Sample Preparation: Dissolve a small amount of racemic 3-phenoxypyrrolidine in the mobile phase co-solvent (methanol) to a concentration of approximately 1 mg/mL.

  • Method Development:

    • Screen different chiral columns (e.g., polysaccharide-based) to find one that provides baseline separation.

    • Optimize the separation by adjusting the percentage of the co-solvent. A higher percentage of co-solvent generally leads to shorter retention times.

    • Optimize the flow rate, backpressure, and temperature to achieve the best balance of resolution and analysis time.

  • Enantiomeric Excess (e.e.) Determination:

    • Once a suitable analytical method is developed, inject the enantiomerically enriched sample obtained from classical or enzymatic resolution.

    • Calculate the e.e. using the peak areas of the two enantiomers: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.[20][21][22]

  • Preparative Separation (Optional):

    • Scale up the analytical method to a preparative-scale SFC system with a larger dimension column.

    • Inject larger quantities of the racemic mixture and collect the fractions corresponding to each separated enantiomer.

    • Evaporate the solvent from the collected fractions to obtain the pure enantiomers.

Self-Validation and Optimization:

  • Test different co-solvents (e.g., ethanol, isopropanol) and additives (e.g., diethylamine for basic compounds) to improve peak shape and resolution.

  • The elution order of the enantiomers can be determined by injecting a sample that is known to be enriched in one enantiomer.

Comparative Summary of Resolution Methods

MethodPrincipleTypical Yield (per cycle)Typical e.e.Key AdvantagesKey Considerations
Classical Diastereomeric Salt Resolution Differential solubility of diastereomeric salts< 50% (can approach 100% with CIDT)>95% (after recrystallization)Scalable, cost-effective for large quantities.Screening for resolving agent and solvent can be time-consuming; may require multiple recrystallizations.[3][5]
Enzymatic Kinetic Resolution Enantioselective enzymatic reaction~50% (can approach 100% with DKR)>98%High enantioselectivity, mild reaction conditions, environmentally friendly.Limited to ~50% yield without DKR; requires screening of enzymes and conditions.[9][10]
Chromatographic Separation (SFC/HPLC) Differential interaction with a chiral stationary phase>95% (preparative)>99%Fast method development, high purity, applicable to both analytical and preparative scales.Higher cost for columns and equipment, especially for large-scale purification.[16][18]

Conclusion

The chiral resolution of 3-phenoxypyrrolidine is a critical step in the synthesis of many important pharmaceutical compounds. This guide has detailed three powerful and complementary methods for achieving this separation: classical diastereomeric salt resolution, enzymatic kinetic resolution, and chiral chromatography. The choice of method depends on factors such as the required scale of separation, cost considerations, available equipment, and the desired level of enantiomeric purity.

Classical resolution remains a highly viable and scalable option, particularly for industrial applications. Enzymatic resolution offers an elegant and green alternative with the potential for very high enantioselectivity. Finally, chiral chromatography, especially SFC, provides a rapid and highly efficient means for both analytical purity determination and preparative-scale isolation. By understanding the principles and applying the protocols outlined herein, researchers can confidently and effectively produce the single enantiomers of 3-phenoxypyrrolidine required to advance the frontiers of drug discovery.

References

Application of 3-Phenoxypyrrolidine Hydrochloride in the Synthesis of CNS Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 3-Phenoxypyrrolidine Scaffold in CNS Drug Discovery

The pyrrolidine ring is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of FDA-approved drugs and its role as a versatile scaffold in the design of novel therapeutics.[1][2] Its three-dimensional structure allows for a thorough exploration of pharmacophore space, a critical aspect in achieving target specificity and desired pharmacological profiles.[2] Within this privileged class of heterocycles, 3-phenoxypyrrolidine hydrochloride has emerged as a particularly valuable building block for the synthesis of Central Nervous System (CNS) drug candidates. Its unique structural features, combining a rigid pyrrolidine core with a flexible phenoxy moiety, provide an excellent starting point for developing ligands with high affinity and selectivity for various CNS targets.

This guide provides an in-depth exploration of the application of this compound in the synthesis of CNS drug candidates, with a focus on its utility in developing Dopamine Transporter (DAT) inhibitors and Muscarinic Acetylcholine Receptor (M1 mAChR) antagonists. We will delve into the synthetic strategies for derivatizing this core scaffold, provide detailed experimental protocols, and discuss the underlying structure-activity relationships that guide the design of potent and selective CNS agents.

Synthetic Strategies and Core Reactions

The journey from the this compound core to a potential CNS drug candidate typically involves strategic modifications to the pyrrolidine nitrogen. The most common and effective approaches are N-alkylation and N-arylation, which allow for the introduction of a wide array of substituents to probe the binding pockets of target proteins.

General Synthetic Workflow

The overall synthetic strategy can be visualized as a divergent approach, starting from the central this compound building block and branching out to a library of diverse analogs for biological screening.

G A 3-Phenoxypyrrolidine Hydrochloride B Free Base Generation (e.g., NaHCO3, Et3N) A->B C N-Alkylation (Alkyl Halides, Reductive Amination) B->C D N-Arylation (Buchwald-Hartwig, Ullmann Coupling) B->D E Library of N-Substituted 3-Phenoxypyrrolidine Analogs C->E D->E F Biological Screening (e.g., DAT Binding, M1 Functional Assays) E->F G Lead Optimization F->G

Caption: General workflow for synthesizing CNS drug candidates from this compound.

Protocol 1: Free Base Generation from this compound

Rationale: The hydrochloride salt of 3-phenoxypyrrolidine is typically the commercially available and stable form. However, for subsequent N-functionalization reactions, the free amine is required. This is achieved by a simple acid-base extraction.

Materials:

  • This compound

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in deionized water.

  • Transfer the aqueous solution to a separatory funnel.

  • Slowly add saturated aqueous NaHCO₃ solution until the pH of the aqueous layer is basic (pH > 8), confirmed by pH paper.

  • Extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the free base of 3-phenoxypyrrolidine as an oil. The product is typically used in the next step without further purification.

Protocol 2: N-Alkylation of 3-Phenoxypyrrolidine

Rationale: N-alkylation is a fundamental method to introduce diverse side chains that can interact with specific residues in the target protein's binding pocket. Reductive amination is a preferred method as it minimizes the risk of over-alkylation.[3]

Materials:

  • 3-Phenoxypyrrolidine (free base from Protocol 1)

  • Aldehyde or Ketone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (catalytic amount, optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate eluent (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a solution of 3-phenoxypyrrolidine (1.0 eq) in DCE or DCM, add the corresponding aldehyde or ketone (1.1 eq).

  • If the reaction is sluggish, a catalytic amount of acetic acid can be added.

  • Stir the mixture at room temperature for 30 minutes to allow for imine/enamine formation.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated 3-phenoxypyrrolidine.

Protocol 3: N-Arylation of 3-Phenoxypyrrolidine (Buchwald-Hartwig Amination)

Rationale: The introduction of an aryl group on the pyrrolidine nitrogen can provide critical π-stacking interactions within the binding site of CNS targets. The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds.[4]

Materials:

  • 3-Phenoxypyrrolidine (free base from Protocol 1)

  • Aryl bromide or iodide (1.0 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • 2-(Di-tert-butylphosphino)biphenyl (JohnPhos) or similar ligand (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene (anhydrous)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • In a glovebox or under an inert atmosphere, combine Pd₂(dba)₃, the phosphine ligand, and NaOtBu in a Schlenk flask.

  • Add anhydrous toluene, followed by the aryl halide and 3-phenoxypyrrolidine.

  • Seal the flask and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Application in the Synthesis of Dopamine Transporter (DAT) Inhibitors

Dysregulation of the dopamine transporter is implicated in several neuropsychiatric disorders, making it a key target for drug development.[5] The 3-phenoxypyrrolidine scaffold can be utilized to design potent and selective DAT inhibitors.

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies of various DAT inhibitors reveal key pharmacophoric features.[6] For 3-phenoxypyrrolidine derivatives, the following SAR can be inferred:

  • Pyrrolidine Nitrogen: The nitrogen atom is crucial for forming a salt bridge with a conserved aspartate residue in the DAT binding site.

  • N-Substituent: The nature of the substituent on the nitrogen atom significantly influences potency and selectivity. Large, lipophilic groups, such as a diphenylmethyl or a long alkyl chain, often enhance affinity.[7]

  • Phenoxy Group: The phenoxy group can engage in hydrophobic interactions within a secondary binding pocket. Substitution on the phenyl ring can further modulate binding affinity and selectivity.

G cluster_0 DAT Ligand Design Strategy A 3-Phenoxypyrrolidine Core B N-Substituent (Probes Primary Binding Pocket) A->B  Crucial for Potency  and Selectivity C Phenoxy Group (Interacts with Secondary Pocket) A->C  Modulates Affinity D Pyrrolidine Ring (Scaffold) A->D  Provides 3D Structure

References

Application Note & Protocol Guide: Strategic Protection of the Pyrrolidine Nitrogen in 3-Phenoxypyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-phenoxypyrrolidine scaffold is a privileged structural motif in modern medicinal chemistry, appearing in a range of biologically active compounds, including selective norepinephrine reuptake inhibitors and muscarinic receptor antagonists. The secondary amine of the pyrrolidine ring is a key nucleophilic and basic center, often requiring protection to prevent unwanted side reactions during multi-step synthetic campaigns. This document provides a detailed guide to the selection and implementation of nitrogen protecting group strategies for 3-phenoxypyrrolidine. We present field-tested protocols for the installation and cleavage of common protecting groups—Boc, Cbz, and Fmoc—and discuss the rationale behind choosing an appropriate strategy based on the downstream chemical environment.

Introduction: The Strategic Imperative for Nitrogen Protection

In the synthesis of complex molecules incorporating the 3-phenoxypyrrolidine core, the secondary amine (pKa ≈ 11) presents a significant synthetic challenge. Its inherent nucleophilicity and basicity can interfere with a wide array of transformations, including but not limited to:

  • Acylation and Sulfonylation: Unprotected amine will readily react with acylating or sulfonylating agents.

  • Alkylation: The nitrogen can compete with other nucleophiles for alkylating agents.

  • Base-Sensitive Reactions: The amine can act as an unwanted base, disrupting reactions like aldol condensations or deprotonations.

  • Oxidation: The N-H bond can be susceptible to oxidation.

A protecting group strategy is therefore not merely a convenience but a critical component of a successful synthetic route. The ideal protecting group for the 3-phenoxypyrrolidine nitrogen should be:

  • Easy to Install: High-yielding introduction under mild conditions.

  • Stable (Orthogonal): Robust to the reaction conditions planned for subsequent steps.

  • Easy to Remove: Cleaved in high yield under specific, non-destructive conditions that leave the rest of the molecule, including the potentially sensitive phenoxy ether linkage, intact.

This guide focuses on three of the most versatile and widely adopted protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).

Comparative Analysis of Key Protecting Groups

The choice of protecting group is dictated by the overall synthetic plan. The stability of each group towards acidic, basic, and reductive conditions varies significantly, a concept known as orthogonality.

Protecting Group Structure Installation Reagent Stability Profile Primary Cleavage Method Key Advantages
Boc Boc-N<Di-tert-butyl dicarbonate (Boc)₂OStable to base, hydrogenolysis, weak acids.Strong Acid (e.g., TFA, HCl)High crystallinity of derivatives; excellent acid lability.
Cbz Cbz-N<Benzyl chloroformateStable to acid, base.Hydrogenolysis (e.g., H₂, Pd/C)Orthogonal to Boc; stable to a wide pH range.
Fmoc Fmoc-N<Fmoc-Cl, Fmoc-OSuStable to acid, hydrogenolysis.Base (e.g., Piperidine)Ideal for solid-phase synthesis; very mild deprotection.

Experimental Protocols

The following protocols are optimized for 3-phenoxypyrrolidine and are designed to be self-validating through clear procedural steps and expected outcomes.

The Boc Group: Acid-Labile Protection

The Boc group is a cornerstone of modern organic synthesis due to its broad stability and clean, acid-mediated deprotection. Its installation proceeds smoothly on the 3-phenoxypyrrolidine nitrogen.

This procedure details the straightforward acylation of the pyrrolidine nitrogen using di-tert-butyl dicarbonate.

Boc_Protection_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Pyrrolidine 3-Phenoxypyrrolidine (1 eq) Solvent Dissolve in DCM Pyrrolidine->Solvent Base Add Triethylamine (1.1 eq) Solvent->Base Cool Cool to 0 °C Base->Cool BocAnhydride Add (Boc)₂O (1.05 eq) dropwise Cool->BocAnhydride Warm Warm to RT Stir for 4h BocAnhydride->Warm Quench Quench with H₂O Warm->Quench Extract Extract with DCM Quench->Extract Dry Dry (Na₂SO₄) Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Purify (Silica Gel) Concentrate->Purify Product Boc-3-phenoxypyrrolidine Purify->Product

Caption: Workflow for Boc-protection of 3-phenoxypyrrolidine.

Materials:

  • 3-Phenoxypyrrolidine (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.05 eq)

  • Triethylamine (TEA) (1.1 eq)

  • Dichloromethane (DCM)

  • Saturated aq. NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve 3-phenoxypyrrolidine in DCM (approx. 0.2 M).

  • Add triethylamine to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add (Boc)₂O dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aq. NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (e.g., Hexane/Ethyl Acetate gradient) to yield the title compound as a colorless oil or white solid. Typical Yield: >95%.

Deprotection is achieved by hydrolysis of the tert-butyl carbamate under strong acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by loss of the stable tert-butyl cation, which is scavenged by an appropriate nucleophile.

Materials:

  • N-Boc-3-phenoxypyrrolidine (1.0 eq)

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aq. NaHCO₃ solution

  • 1 M NaOH solution

Procedure:

  • Dissolve N-Boc-3-phenoxypyrrolidine in DCM (approx. 0.2 M).

  • Add TFA (5-10 equivalents) dropwise at 0 °C.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Upon completion, carefully concentrate the mixture in vacuo.

  • Re-dissolve the residue in DCM and slowly add saturated aq. NaHCO₃ to neutralize the excess acid.

  • Adjust the pH of the aqueous layer to >10 with 1 M NaOH.

  • Extract the aqueous layer three times with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate to yield the deprotected 3-phenoxypyrrolidine. Typical Yield: >90%.

The Cbz Group: Reductive Cleavage

The Cbz (or Z) group offers an orthogonal strategy to the Boc group, being stable to the acidic and basic conditions that cleave Boc and Fmoc groups, respectively. Its removal via catalytic hydrogenolysis is exceptionally clean.

Cbz_Protection_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Pyrrolidine 3-Phenoxypyrrolidine (1 eq) Solvent Dissolve in DCM Pyrrolidine->Solvent Base Add aq. Na₂CO₃ (2 M) Solvent->Base Cool Cool to 0 °C Base->Cool CbzCl Add Cbz-Cl (1.1 eq) dropwise Cool->CbzCl Stir Stir vigorously at 0 °C for 3h CbzCl->Stir Separate Separate Layers Stir->Separate Extract Extract with DCM Separate->Extract Dry Dry (MgSO₄) Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Purify (Silica Gel) Concentrate->Purify Product Cbz-3-phenoxypyrrolidine Purify->Product

Caption: Workflow for Cbz-protection of 3-phenoxypyrrolidine.

Materials:

  • 3-Phenoxypyrrolidine (1.0 eq)

  • Benzyl chloroformate (Cbz-Cl) (1.1 eq)

  • Sodium carbonate (Na₂CO₃)

  • Dichloromethane (DCM)

  • Water

Procedure:

  • Dissolve 3-phenoxypyrrolidine in DCM (approx. 0.3 M).

  • Add an equal volume of 2 M aqueous Na₂CO₃ solution.

  • Cool the biphasic mixture to 0 °C with vigorous stirring.

  • Add Cbz-Cl dropwise over 15 minutes.

  • Continue stirring vigorously at 0 °C for 3 hours.

  • Allow the mixture to warm to room temperature and separate the layers.

  • Extract the aqueous phase with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify by flash column chromatography to afford the product. Typical Yield: >90%.

This method involves the catalytic reduction of the benzyl ester to toluene and the free amine. It is exceptionally mild, with gaseous byproducts.

Materials:

  • N-Cbz-3-phenoxypyrrolidine (1.0 eq)

  • Palladium on carbon (Pd/C, 10 wt. %, 5-10 mol %)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen (H₂) gas balloon or Parr hydrogenator

Procedure:

  • Dissolve N-Cbz-3-phenoxypyrrolidine in MeOH or EtOAc.

  • Carefully add Pd/C catalyst to the solution under an inert atmosphere (e.g., N₂ or Ar).

  • Evacuate the flask and backfill with H₂ gas (a balloon is sufficient for small scale).

  • Stir the reaction vigorously under an H₂ atmosphere at room temperature for 4-12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent. Caution: The catalyst can be pyrophoric and should not be allowed to dry in air.

  • Concentrate the filtrate in vacuo to yield the pure deprotected amine. Typical Yield: >98%.

The Fmoc Group: Base-Labile Protection

The Fmoc group is the protecting group of choice in solid-phase peptide synthesis and is valuable when acid- and reductant-sensitive functional groups are present. Its deprotection via a β-elimination mechanism is triggered by a non-nucleophilic base.

Materials:

  • 3-Phenoxypyrrolidine (1.0 eq)

  • 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) (1.0 eq)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane and Water (1:1 mixture)

Procedure:

  • Dissolve 3-phenoxypyrrolidine in a 1:1 mixture of dioxane and water.

  • Add NaHCO₃ (2.0 eq) and cool the solution to 0 °C.

  • Add a solution of Fmoc-Cl in dioxane dropwise.

  • Stir the reaction at room temperature for 8-12 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash chromatography to obtain the Fmoc-protected product. Typical Yield: ~90%.

Fmoc_Deprotection_Logic FmocN Fmoc-Protected 3-Phenoxypyrrolidine Piperidine Piperidine (Base) Proton_Abstraction Proton Abstraction at C9 of Fluorenyl Group Piperidine->Proton_Abstraction Initiates Elimination E1cB-type Elimination Proton_Abstraction->Elimination Leads to Products Free Pyrrolidine + Dibenzofulvene-Piperidine Adduct Elimination->Products Releases

Caption: Logical flow of the base-mediated Fmoc-deprotection mechanism.

Materials:

  • N-Fmoc-3-phenoxypyrrolidine (1.0 eq)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the N-Fmoc-3-phenoxypyrrolidine in DMF.

  • Add piperidine to create a 20% (v/v) solution.

  • Stir at room temperature for 30-60 minutes.

  • Concentrate the reaction mixture under high vacuum to remove DMF and piperidine.

  • The crude residue can often be used directly, or it can be purified by co-evaporation with toluene or by partitioning between a nonpolar solvent (to remove the dibenzofulvene adduct) and a dilute acid (to protonate and extract the amine). Typical Yield: >95%.

Conclusion and Strategic Recommendations

The selection of a protecting group for 3-phenoxypyrrolidine is a critical decision that impacts the entire synthetic route.

  • Choose Boc when subsequent steps involve basic conditions, organometallic reagents, or hydrogenolysis, and a final acidic deprotection is tolerable.

  • Choose Cbz when strong acids or bases are required elsewhere in the synthesis. It is an excellent orthogonal partner to the Boc group. However, it is incompatible with reactions sensitive to reduction (e.g., containing nitro groups or alkynes).

  • Choose Fmoc when the molecule is sensitive to both acidolysis and hydrogenolysis. Its mild, base-labile nature makes it ideal for complex scaffolds, particularly in automated synthesis.

By understanding the distinct chemical properties and cleavage mechanisms of these protecting groups, researchers can design robust and efficient synthetic pathways for novel 3-phenoxypyrrolidine-based therapeutics and chemical probes.

Application Notes and Protocols for the Coupling of 3-Phenoxypyrrolidine with Aryl Halides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 1-Aryl-3-phenoxypyrrolidines in Modern Drug Discovery

The 1-aryl-3-phenoxypyrrolidine scaffold is a privileged motif in contemporary medicinal chemistry, appearing in a multitude of clinically relevant molecules and drug candidates. Its unique three-dimensional structure, which combines the conformational constraints of the pyrrolidine ring with the aromatic features of the aryl and phenoxy substituents, allows for precise interactions with a variety of biological targets. Consequently, the efficient and versatile synthesis of this key structural unit is of paramount importance to researchers in drug development. The palladium-catalyzed Buchwald-Hartwig amination has emerged as the premier method for forging the crucial C-N bond between 3-phenoxypyrrolidine and various aryl and heteroaryl halides. This guide provides a comprehensive overview of the reaction conditions, detailed experimental protocols, and insights into the underlying mechanistic principles to empower researchers to successfully implement and optimize this vital transformation.

The Catalytic Heart of the Reaction: Understanding the Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and functional group tolerance.[1] The reaction is catalyzed by a palladium complex and proceeds through a well-established catalytic cycle.

The Catalytic Cycle: A Step-by-Step Mechanistic Journey

The catalytic cycle of the Buchwald-Hartwig amination is a finely tuned sequence of elementary steps involving the palladium catalyst. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition + Ar-X Pd(II)_Complex Ar-Pd(II)(L)-X Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Ligand Exchange Pd(II)_Complex->Ligand_Exchange + HNR'R'' Amine_Coordination [Ar-Pd(II)(L)(HNR'R'')]-X Ligand_Exchange->Amine_Coordination Deprotonation Deprotonation (Base) Amine_Coordination->Deprotonation Amido_Complex Ar-Pd(II)(L)-NR'R'' Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Product Ar-NR'R'' Reductive_Elimination->Product

Figure 1. The catalytic cycle of the Buchwald-Hartwig amination.

The key steps in the catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.[1]

  • Ligand Exchange and Amine Coordination: The amine (3-phenoxypyrrolidine) coordinates to the Pd(II) center.

  • Deprotonation: A base removes a proton from the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group couple, forming the desired C-N bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]

Key Reaction Parameters: A Guide to Optimizing Your Coupling Reaction

The success of the Buchwald-Hartwig amination of 3-phenoxypyrrolidine hinges on the careful selection of several key reaction parameters. Each component plays a critical role in the efficiency and selectivity of the transformation.

The Palladium Precursor: The Source of Catalytic Activity

A variety of palladium precursors can be used to generate the active Pd(0) catalyst in situ. Common choices include:

  • Palladium(II) acetate (Pd(OAc)₂): A cost-effective and widely used precursor that is reduced to Pd(0) in the presence of a phosphine ligand.

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): A stable Pd(0) source that is often used for its reliability and high reactivity.[2]

  • Palladium(II) chloride (PdCl₂): Another common Pd(II) source.

  • [Pd(allyl)Cl]₂: A dimeric palladium precursor that has shown efficacy in various Buchwald-Hartwig reactions.[2]

The choice of precursor is often dictated by the specific ligand and substrate combination, as well as cost and air stability considerations.

The Ligand: The Architect of Reactivity and Selectivity

The phosphine ligand is arguably the most critical component of the catalytic system. It stabilizes the palladium center, influences the rates of the elementary steps in the catalytic cycle, and prevents catalyst decomposition. For the coupling of a cyclic secondary amine like 3-phenoxypyrrolidine, bulky, electron-rich phosphine ligands are generally preferred. These ligands promote the formation of monoligated palladium species, which are often more active in the catalytic cycle.

Some of the most effective ligands for this type of transformation include:

  • Biarylphosphines (Buchwald Ligands): This class of ligands, developed by Stephen Buchwald and his group, has revolutionized the field of cross-coupling.[3] Ligands such as XPhos , RuPhos , and t-BuXPhos are known for their high reactivity and broad substrate scope.[2]

  • Josiphos-type ligands: These ferrocene-based diphosphine ligands have also demonstrated high activity in amination reactions.

  • cataCXium® P: These N-substituted heteroarylphosphines are highly effective for the amination of aryl and heteroaryl chlorides.[4]

The optimal ligand often needs to be determined empirically for a specific substrate combination.

The Base: The Driving Force for Deprotonation

A base is required to deprotonate the amine after it coordinates to the palladium center, a crucial step for the formation of the palladium-amido complex. The choice of base can significantly impact the reaction rate and yield. Common bases include:

  • Sodium tert-butoxide (NaOt-Bu): A strong, non-nucleophilic base that is widely used in Buchwald-Hartwig aminations.

  • Lithium bis(trimethylsilyl)amide (LHMDS): Another strong, non-nucleophilic base that is often effective.

  • Potassium carbonate (K₂CO₃) and Cesium carbonate (Cs₂CO₃): Milder inorganic bases that can be used for more sensitive substrates.[2]

The strength and solubility of the base are important considerations. Stronger bases like NaOt-Bu are often required for less reactive aryl chlorides.

The Solvent: The Medium for Transformation

The choice of solvent can influence the solubility of the reactants and catalyst, as well as the reaction rate. Aprotic, non-polar, or weakly polar solvents are typically employed. Common choices include:

  • Toluene: A widely used solvent for Buchwald-Hartwig reactions.

  • Dioxane: Another common and effective solvent.

  • Tetrahydrofuran (THF): A more polar aprotic solvent.

The reaction temperature is also a critical parameter and typically ranges from room temperature to elevated temperatures (80-120 °C), depending on the reactivity of the aryl halide.

Experimental Protocols: A Practical Guide to Synthesis

The following protocols provide a starting point for the coupling of 3-phenoxypyrrolidine with various aryl halides. Optimization of the reaction conditions may be necessary for specific substrates.

General Procedure for the Palladium-Catalyzed Amination of Aryl Bromides with 3-Phenoxypyrrolidine

protocol_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents 1. Add aryl bromide, 3-phenoxypyrrolidine, NaO-t-Bu, and ligand to an oven-dried flask. Inert_Atmosphere 2. Evacuate and backfill the flask with an inert gas (e.g., Argon). Reagents->Inert_Atmosphere Solvent_Addition 3. Add anhydrous toluene via syringe. Inert_Atmosphere->Solvent_Addition Catalyst_Addition 4. Add Pd₂(dba)₃. Solvent_Addition->Catalyst_Addition Heating 5. Heat the reaction mixture to the desired temperature with stirring. Catalyst_Addition->Heating Monitoring 6. Monitor the reaction progress by TLC or LC-MS. Heating->Monitoring Quenching 7. Cool to room temperature and quench with water. Monitoring->Quenching Extraction 8. Extract with an organic solvent (e.g., ethyl acetate). Quenching->Extraction Drying_Concentration 9. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Extraction->Drying_Concentration Purification 10. Purify the crude product by flash column chromatography. Drying_Concentration->Purification

Figure 2. General workflow for the Buchwald-Hartwig amination.

Materials:

  • Aryl bromide (1.0 mmol)

  • 3-Phenoxypyrrolidine (1.2 mmol)

  • Sodium tert-butoxide (1.4 mmol)

  • XPhos (0.04 mmol)

  • Pd₂(dba)₃ (0.02 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, sodium tert-butoxide, and XPhos.

  • Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Add 3-phenoxypyrrolidine and anhydrous toluene via syringe.

  • Add Pd₂(dba)₃ to the reaction mixture.

  • Place the reaction tube in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1-aryl-3-phenoxypyrrolidine.

Table of Reaction Conditions: A Comparative Overview

The following table summarizes representative conditions for the coupling of 3-phenoxypyrrolidine with various aryl halides. This data serves as a valuable starting point for reaction optimization.

Aryl HalidePalladium Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
4-BromotoluenePd₂(dba)₃ (2)XPhos (4)NaOt-Bu (1.4)Toluene10018>95
4-ChlorobenzonitrilePd(OAc)₂ (2)RuPhos (4)K₂CO₃ (2.0)Dioxane1102485-95
2-Chloropyridine[Pd(allyl)Cl]₂ (1)t-BuXPhos (4)Cs₂CO₃ (2.0)Toluene10012>90
1-Bromo-4-methoxybenzenePd₂(dba)₃ (1.5)SPhos (3)LHMDS (1.5)THF8016>95
2-BromopyrimidinePd(OAc)₂ (2)Xantphos (4)NaOt-Bu (1.5)Dioxane1002080-90

Note: The conditions and yields presented in this table are based on typical literature procedures and may require optimization for specific substrates and scales.

Troubleshooting and Key Considerations

  • Low Conversion: If the reaction stalls, consider increasing the reaction temperature, using a more active ligand, or a stronger base. Ensure that all reagents and solvents are anhydrous and that the reaction is performed under a strict inert atmosphere.

  • Side Reactions: The formation of hydrodehalogenated arene is a common side reaction, particularly with electron-rich aryl halides. Using a bulkier ligand can sometimes suppress this pathway.

  • Heteroaryl Halides: The coupling of heteroaryl halides can be challenging due to potential coordination of the heteroatom to the palladium catalyst. The use of specialized ligands, such as cataCXium® P, can be beneficial in these cases.[4]

  • Purification: The polarity of the 1-aryl-3-phenoxypyrrolidine products can vary significantly depending on the nature of the aryl group. A careful selection of the eluent system for column chromatography is essential for effective purification.

Conclusion

The Buchwald-Hartwig amination is a powerful and versatile tool for the synthesis of 1-aryl-3-phenoxypyrrolidines. By carefully selecting the palladium precursor, ligand, base, and solvent, researchers can efficiently construct this important structural motif. This guide provides a solid foundation of the underlying principles and practical protocols to facilitate the successful application of this reaction in drug discovery and development programs. The continued evolution of catalyst systems promises to further expand the scope and utility of this indispensable transformation.

References

Application Notes & Protocols: Synthesis of Novel Analogs from a 3-Phenoxypyrrolidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 3-Phenoxypyrrolidine Scaffold in Modern Drug Discovery

The pyrrolidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and FDA-approved drugs.[1][2] Its non-planar, three-dimensional structure, a result of its sp³-hybridized carbon atoms, allows for a more comprehensive exploration of chemical space compared to flat aromatic systems.[1][3] This inherent three-dimensionality is crucial for establishing precise interactions with biological targets, often leading to enhanced potency and selectivity.[3] The 3-phenoxypyrrolidine core, in particular, combines the conformational flexibility of the pyrrolidine ring with the aromatic nature of the phenol group, offering a versatile platform for the development of novel therapeutic agents across various disease areas, including neuroscience, oncology, and infectious diseases.[4][5] This guide provides a detailed exploration of the synthesis of novel analogs based on this important scaffold, offering both theoretical insights and practical, step-by-step protocols for the modern research scientist.

Strategic Approaches to Analog Synthesis

The generation of a diverse library of 3-phenoxypyrrolidine analogs hinges on two primary synthetic strategies: modification of the pyrrolidine nitrogen and functionalization of the phenoxy moiety. The choice of strategy is dictated by the desired structure-activity relationship (SAR) exploration and the available starting materials.

I. N-Arylation and N-Alkylation of the Pyrrolidine Core

A key diversification point is the pyrrolidine nitrogen, which can be readily functionalized through various C-N bond-forming reactions. This allows for the introduction of a wide range of substituents, profoundly influencing the molecule's polarity, basicity, and overall pharmacological profile.

Conceptual Workflow for N-Arylation

Start 3-Phenoxypyrrolidine Reaction Cross-Coupling Reaction (e.g., Buchwald-Hartwig, Ullmann) Start->Reaction Reagents Aryl Halide (Br, I) or Boronic Acid Reagents->Reaction Catalyst Palladium or Copper Catalyst Ligand Base Catalyst->Reaction Product N-Aryl-3-phenoxypyrrolidine Analog Reaction->Product Purification Chromatographic Purification Product->Purification

Caption: Workflow for N-Arylation of 3-Phenoxypyrrolidine.

The Buchwald-Hartwig amination and the Ullmann condensation are two of the most robust methods for the N-arylation of pyrrolidines.[6][7] Photocatalytic methods are also emerging as milder alternatives to traditional cross-coupling reactions.[6] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and minimizing side reactions.[8]

Protocol 1: Palladium-Catalyzed N-Arylation of 3-Phenoxypyrrolidine (Buchwald-Hartwig Amination)

This protocol describes a general procedure for the synthesis of N-aryl-3-phenoxypyrrolidine analogs.

Materials:

  • 3-Phenoxypyrrolidine

  • Aryl bromide or iodide

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • 2-(Di-tert-butylphosphino)biphenyl (or other suitable phosphine ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk tube, add Pd₂(dba)₃ (1-2 mol%), the phosphine ligand (2-4 mol%), and sodium tert-butoxide (1.2-2.4 equivalents).

  • Seal the tube, and purge with argon for 10-15 minutes.

  • Add anhydrous toluene via syringe.

  • Add 3-phenoxypyrrolidine (1.0 equivalent) and the aryl halide (1.0-1.2 equivalents) via syringe.

  • Place the reaction mixture in a preheated oil bath at 80-110 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-3-phenoxypyrrolidine analog.[9]

II. Synthesis of the 3-Phenoxy Ether Linkage

The core 3-phenoxypyrrolidine scaffold is typically synthesized via an etherification reaction, most commonly a Williamson ether synthesis or a Mitsunobu reaction, starting from a protected 3-hydroxypyrrolidine.[10] This approach allows for the introduction of various substituted phenols, enabling exploration of the SAR of the aromatic portion of the molecule.

Conceptual Workflow for Etherification

Start N-Protected-3-hydroxypyrrolidine Reaction Etherification Reaction Start->Reaction Phenol Substituted Phenol Phenol->Reaction Reagents Base (for Williamson) or DEAD/DIAD & PPh3 (for Mitsunobu) Reagents->Reaction Intermediate N-Protected-3-phenoxypyrrolidine Reaction->Intermediate Deprotection Deprotection Step Intermediate->Deprotection Product 3-Phenoxypyrrolidine Scaffold Deprotection->Product

Caption: General workflow for the synthesis of the 3-phenoxypyrrolidine scaffold.

The choice between the Williamson and Mitsunobu reactions often depends on the specific substrates and desired stereochemistry. The Mitsunobu reaction typically proceeds with inversion of configuration at the hydroxyl-bearing carbon.

Protocol 2: Mitsunobu Etherification for the Synthesis of N-Boc-3-phenoxypyrrolidine

This protocol details the synthesis of the N-Boc protected 3-phenoxypyrrolidine scaffold.

Materials:

  • (S)-N-Boc-3-hydroxypyrrolidine

  • Phenol (or substituted phenol)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous tetrahydrofuran (THF)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, dissolve (S)-N-Boc-3-hydroxypyrrolidine (1.0 equivalent), phenol (1.1 equivalents), and triphenylphosphine (1.2 equivalents) in anhydrous THF.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield N-Boc-3-phenoxypyrrolidine.

  • The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free 3-phenoxypyrrolidine.

Characterization of Synthesized Analogs

Unambiguous structural confirmation of novel analogs is paramount. A combination of spectroscopic techniques is employed for this purpose.

Spectroscopic TechniqueInformation Provided
¹H NMR Provides information on the proton environment, including chemical shift, integration, and coupling constants, which helps to determine the connectivity of atoms.[11][12]
¹³C NMR Determines the number and chemical environment of carbon atoms in the molecule.[13]
Mass Spectrometry (MS) Confirms the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) provides the exact mass, allowing for the determination of the molecular formula.[11]
High-Performance Liquid Chromatography (HPLC) Assesses the purity of the final compound and can be used for chiral separations to determine enantiomeric excess.

Typical Spectroscopic Data Interpretation:

  • ¹H NMR: Look for characteristic signals of the pyrrolidine ring protons (typically in the 1.5-4.0 ppm range) and the aromatic protons of the phenoxy group (6.5-8.0 ppm). The chemical shifts and coupling patterns will be influenced by the substituents on both the pyrrolidine and phenyl rings.[11]

  • ¹³C NMR: Expect to see signals for the sp³ hybridized carbons of the pyrrolidine ring and the sp² hybridized carbons of the aromatic ring.[13]

  • MS: The molecular ion peak ([M+H]⁺ or [M]⁺) should correspond to the calculated molecular weight of the target analog.[11]

Challenges and Considerations in Synthesis

Researchers may encounter several challenges during the synthesis of 3-phenoxypyrrolidine analogs.

  • Stereochemistry: When starting with chiral 3-hydroxypyrrolidine, it is crucial to use reaction conditions that either retain or predictably invert the stereocenter to control the final product's stereochemistry.

  • Purification: The polarity of pyrrolidine-containing compounds can make chromatographic purification challenging. Careful selection of the solvent system is necessary.

  • Reaction Optimization: The yields of cross-coupling reactions are often highly dependent on the specific combination of catalyst, ligand, base, and solvent. Screening of reaction conditions may be necessary for novel or challenging substrates.[14]

Conclusion

The 3-phenoxypyrrolidine scaffold is a highly valuable starting point for the design and synthesis of novel, biologically active molecules. By employing robust synthetic strategies such as N-arylation and etherification, researchers can generate diverse libraries of analogs for biological screening. Careful execution of the provided protocols, coupled with rigorous characterization, will enable the successful synthesis and identification of new chemical entities with therapeutic potential.

References

Application Note: A Practical Guide to the Deprotection of Boc-3-Phenoxypyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the construction of complex nitrogen-containing molecules such as pharmaceuticals and agrochemicals.[1] Its widespread use stems from its stability under a variety of reaction conditions and its facile, yet selective, removal under acidic conditions.[1] 3-Phenoxypyrrolidine is a valuable building block in medicinal chemistry, and the efficient removal of the Boc protecting group from its nitrogen atom is a critical step in many synthetic routes.

This application note provides a detailed, field-proven experimental procedure for the deprotection of Boc-3-phenoxypyrrolidine using trifluoroacetic acid (TFA). We will delve into the mechanistic underpinnings of this transformation, provide a step-by-step protocol, and discuss crucial aspects of reaction monitoring, work-up, and product purification.

Mechanistic Rationale: The Role of Trifluoroacetic Acid

The deprotection of a Boc-protected amine with a strong acid like trifluoroacetic acid proceeds through a well-established acid-catalyzed cleavage mechanism. The reaction is initiated by the protonation of the carbamate oxygen, which weakens the C-O bond. This is followed by the fragmentation of the protonated intermediate to form a stable tert-butyl cation, carbon dioxide, and the free amine.[1] The tert-butyl cation can be scavenged by nucleophiles or deprotonate to form isobutylene gas.[2]

Diagram 1: Acid-Catalyzed Mechanism for Boc Deprotection

Boc_Deprotection_Mechanism Boc_Protected Boc-3-phenoxypyrrolidine Protonated Protonated Intermediate Boc_Protected->Protonated + H⁺ (TFA) Fragmentation Fragmentation Protonated->Fragmentation C-O Cleavage Products 3-Phenoxypyrrolidine (as TFA salt) + CO₂ + t-Butyl Cation Fragmentation->Products

Caption: Acid-catalyzed mechanism for Boc deprotection.

Experimental Protocol: Deprotection of Boc-3-Phenoxypyrrolidine with TFA

This protocol is a robust method for the efficient removal of the Boc group from 3-phenoxypyrrolidine.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Boc-3-phenoxypyrrolidine≥95%Commercially AvailableStarting material
Dichloromethane (DCM)AnhydrousCommercially AvailableReaction solvent
Trifluoroacetic Acid (TFA)Reagent GradeCommercially AvailableDeprotecting agent
Saturated aq. Sodium Bicarbonate (NaHCO₃)Laboratory GradePrepared in-houseFor neutralization
Brine (Saturated aq. NaCl)Laboratory GradePrepared in-houseFor washing
Anhydrous Sodium Sulfate (Na₂SO₄)Laboratory GradeCommercially AvailableDrying agent
Diethyl Ether (Et₂O)ACS GradeCommercially AvailableFor trituration/crystallization
Safety Precautions

Trifluoroacetic acid (TFA) is a strong, corrosive acid. Handle with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat. In case of skin contact, wash immediately with copious amounts of water.

Step-by-Step Procedure
  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add Boc-3-phenoxypyrrolidine (1.0 eq).

    • Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.2 M.

    • Cool the solution to 0 °C using an ice-water bath.

  • Deprotection:

    • Slowly add trifluoroacetic acid (TFA, 5–10 eq) dropwise to the stirred solution at 0 °C. A common and effective condition is a 1:1 mixture of DCM and TFA.[3]

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction at room temperature for 1–4 hours.

  • Reaction Monitoring:

    • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.[1]

    • For TLC analysis, a typical mobile phase would be a mixture of ethyl acetate and hexanes. The deprotected product will be significantly more polar than the Boc-protected starting material.

  • Work-up:

    • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

    • Dissolve the resulting residue in DCM and slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution with vigorous stirring to neutralize the remaining acid. Caution: CO₂ evolution will occur.

    • Continue adding the NaHCO₃ solution until the aqueous layer is basic (pH > 8).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-phenoxypyrrolidine as a free base.

  • Purification (as Hydrochloride Salt):

    • For enhanced stability and ease of handling, the product is often converted to its hydrochloride salt.

    • Dissolve the crude free base in a minimal amount of diethyl ether (Et₂O).

    • Add a solution of HCl in diethyl ether (e.g., 2 M) dropwise with stirring until precipitation is complete.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid with cold diethyl ether.

    • Dry the solid under vacuum to afford 3-phenoxypyrrolidine hydrochloride as a white to off-white solid.

Diagram 2: Experimental Workflow for Boc Deprotection

Deprotection_Workflow Start Dissolve Boc-3-phenoxypyrrolidine in DCM Cool Cool to 0 °C Start->Cool Add_TFA Add TFA Cool->Add_TFA React Stir at Room Temperature (1-4 h) Add_TFA->React Monitor Monitor by TLC/LC-MS React->Monitor Evaporate Evaporate Solvent & Excess TFA Monitor->Evaporate Neutralize Neutralize with NaHCO₃ Evaporate->Neutralize Extract Extract with DCM Neutralize->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify (e.g., as HCl salt) Dry_Concentrate->Purify

Caption: A streamlined workflow for the deprotection of Boc-3-phenoxypyrrolidine.

Data and Expected Outcomes

The following table summarizes typical conditions and expected outcomes for the acidic deprotection of Boc-protected pyrrolidines. While specific yields for Boc-3-phenoxypyrrolidine are not widely reported, they are expected to be high, in line with similar substrates.

Deprotection MethodReagentSolventTemperatureTimeTypical Yield
Standard Acidolysis TFA DCM 0 °C to RT 1-4 h >90%
Alternative Acidolysis4M HCl in DioxaneDioxaneRT1-4 hHigh

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or the equivalents of TFA. Ensure that the starting material and solvent are anhydrous, as water can interfere with the reaction.

  • Side Product Formation: The primary side product arises from the tert-butyl cation, which can alkylate electron-rich aromatic rings. While the phenoxy group is generally not reactive enough for this to be a major issue, if side products are observed, adding a scavenger such as triethylsilane (TES) or thioanisole to the reaction mixture can be beneficial.

  • Product Isolation: If the free base of 3-phenoxypyrrolidine is found to be an oil or difficult to handle, conversion to the hydrochloride salt is highly recommended as it is typically a stable, crystalline solid.

Conclusion

The deprotection of Boc-3-phenoxypyrrolidine using trifluoroacetic acid in dichloromethane is a reliable and efficient method for obtaining the corresponding free amine. By understanding the underlying mechanism and adhering to the detailed protocol and safety precautions outlined in this application note, researchers can confidently perform this crucial transformation in their synthetic endeavors. The procedure is robust, scalable, and amenable to standard laboratory techniques, making it a valuable tool for drug discovery and development professionals.

References

Troubleshooting & Optimization

Common side reactions in the synthesis of 3-substituted pyrrolidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 3-substituted pyrrolidines. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing this privileged heterocyclic scaffold.[1] The pyrrolidine ring is a cornerstone in numerous pharmaceuticals and natural products, making its efficient and selective synthesis a critical endeavor.[2][3]

This document moves beyond standard protocols to address the common, and often frustrating, side reactions that can compromise yield, purity, and stereochemical integrity. It is structured as a series of troubleshooting guides and frequently asked questions to provide direct, actionable solutions to problems encountered at the bench.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific, observable problems in a question-and-answer format, explaining the underlying chemical principles and providing validated protocols for mitigation.

Issue 1: Poor Regioselectivity in Aziridine Ring-Opening

Question: I'm attempting to synthesize a 3-substituted pyrrolidine precursor via the ring-opening of a 2-substituted aziridine. My reaction is producing a mixture of isomers, suggesting the nucleophile is attacking both C2 and C3. How can I control the regioselectivity?

Answer: This is a classic challenge in aziridine chemistry. The regioselectivity of the nucleophilic attack is highly dependent on the reaction conditions and the nature of the aziridine substituents.[4][5] The key is to control the formation and nature of the intermediate: an SN2-like transition state or a more developed aziridinium ion with carbocationic character.

Causality & Mechanism:

  • SN2-type Pathway (Attack at C3 - the less substituted carbon): Under neutral or basic conditions, the reaction typically proceeds via a direct SN2 attack. Steric hindrance is the dominant factor, directing the nucleophile to the less substituted C3 position.[5]

  • SN1-type Pathway (Attack at C2 - the more substituted carbon): In the presence of a strong acid or Lewis acid, the aziridine nitrogen is protonated or coordinated, forming a more reactive aziridinium ion. This introduces significant positive charge density on the adjacent carbons. The attack will then favor the more substituted C2 carbon, which can better stabilize the partial positive charge of the SN1-like transition state.[4][6]

Troubleshooting & Optimization:

Goal Strategy Rationale
Attack at C3 (unsubstituted) Use a "soft," non-basic nucleophile without a Lewis acid catalyst.Promotes a sterically-driven SN2 reaction.
Attack at C2 (substituted) Employ a strong Lewis acid (e.g., BF₃·OEt₂, Yb(OTf)₃) to activate the aziridine ring.Generates an aziridinium ion, favoring nucleophilic attack at the more stable carbocationic center.[4]

Protocol 1: Regioselective Ring-Opening of N-Tosyl-2-alkylaziridine at C3

  • Dissolve the N-tosyl-2-alkylaziridine (1.0 equiv) in a suitable aprotic solvent such as THF or acetonitrile.

  • Add the desired nucleophile (e.g., sodium azide, 1.5 equiv).

  • Heat the reaction mixture at 60-80 °C and monitor by TLC until the starting material is consumed.

  • Perform an aqueous work-up and extract the product with an organic solvent.

  • Purify by column chromatography.

Protocol 2: Regioselective Ring-Opening of N-Tosyl-2-alkylaziridine at C2

  • Dissolve the N-tosyl-2-alkylaziridine (1.0 equiv) in a dry, inert solvent like dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C.

  • Add the Lewis acid (e.g., Yb(OTf)₃, 0.1 equiv) and stir for 15 minutes.

  • Add the nucleophile (e.g., an alcohol or thiol, 1.2 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Quench the reaction carefully with a saturated aqueous solution of NaHCO₃.

  • Extract the product, dry the organic layer, and purify by column chromatography.

G cluster_0 Regioselective Aziridine Ring-Opening start N-Tosyl-2-alkylaziridine cond1 Neutral / Basic Conditions (e.g., NaN₃, THF) start->cond1 Reacts with cond2 Acidic / Lewis Acid Conditions (e.g., Yb(OTf)₃, ROH) start->cond2 Reacts with path1 SN2 Pathway (Sterically Controlled) cond1->path1 path2 SN1-like Pathway (Electronically Controlled) cond2->path2 prod1 Product A (Nucleophile at C3) path1->prod1 prod2 Product B (Nucleophile at C2) path2->prod2

Caption: Control of regioselectivity in aziridine ring-opening.

Issue 2: Over-Alkylation during N-Functionalization

Question: I am trying to perform a simple N-alkylation on a pyrrolidine ring, but I'm getting a significant amount of a di-alkylated quaternary ammonium salt. How can I favor mono-alkylation?

Answer: Over-alkylation is a very common side reaction when alkylating amines.[7] The mono-alkylated secondary amine product is often more nucleophilic than the starting primary amine, or in the case of pyrrolidine (a secondary amine), the resulting tertiary amine can be further alkylated to form a quaternary salt.[8]

Causality & Mechanism: The root cause is a competitive rate issue. If the rate of the second alkylation (k₂) is comparable to or faster than the first (k₁), a mixture of products is inevitable. The goal is to manipulate the reaction conditions to make k₁ >> k₂.

Troubleshooting & Optimization:

  • Stoichiometry Control: Using a large excess of the starting pyrrolidine relative to the alkylating agent can statistically favor mono-alkylation. However, this is often impractical if the pyrrolidine is valuable.[8]

  • Slow Addition: Adding the alkylating agent slowly (e.g., via syringe pump) to a solution of the pyrrolidine and base maintains a very low instantaneous concentration of the electrophile. This ensures it is more likely to react with the most abundant amine (the starting material) rather than the newly formed, low-concentration product.[8]

  • Choice of Base and Solvent: A hindered, non-nucleophilic base (e.g., diisopropylethylamine) can be beneficial. In some cases, using a biphasic system with a phase-transfer catalyst can improve selectivity.[9]

G cluster_1 N-Alkylation vs. Over-Alkylation Pyrrolidine Pyrrolidine (Secondary Amine) DesiredProduct Desired Product (Tertiary Amine) Pyrrolidine->DesiredProduct + R-X, Base (k1) DESIRED AlkylHalide Alkyl Halide (R-X) Base Base SideProduct Side Product (Quaternary Salt) DesiredProduct->SideProduct + R-X (k2) UNDESIRED

Caption: Competing pathways in the N-alkylation of pyrrolidine.

Protocol 3: Selective Mono-N-Alkylation of Pyrrolidine

  • In a round-bottom flask, dissolve pyrrolidine (2.0-3.0 equiv) and a suitable base (e.g., K₂CO₃, 1.5 equiv) in a polar aprotic solvent like acetonitrile or DMF.

  • Prepare a solution of the alkylating agent (1.0 equiv) in the same solvent.

  • Using a syringe pump, add the alkylating agent solution to the stirred pyrrolidine solution over a period of 2-4 hours at room temperature.

  • Monitor the reaction by GC-MS or TLC. Upon completion, filter off the base.

  • Remove the solvent under reduced pressure. The excess pyrrolidine can often be removed by vacuum distillation or by an acidic wash during work-up.

  • Purify the crude product by column chromatography.

Issue 3: Formation of Elimination Byproducts

Question: During the synthesis of a 3-substituted pyrrolidine starting from 4-hydroxyproline, I'm trying to activate the hydroxyl group as a mesylate or tosylate for subsequent nucleophilic displacement. However, I am seeing a significant amount of a Δ³-pyrroline byproduct.

Answer: This is a classic competition between a substitution (SN2) and an elimination (E2) reaction. The base used to deprotonate the hydroxyl group (or to scavenge the acid byproduct) can also act as a base to abstract a proton from the C3 position, leading to the formation of an alkene.

Causality & Mechanism: The reaction proceeds through a common intermediate or transition state where the base can either facilitate the departure of the leaving group (SN2) or abstract an adjacent proton (E2). Lower temperatures heavily favor the SN2 pathway, as the activation energy for elimination is typically higher.

Troubleshooting & Optimization:

Parameter Adjustment for SN2 Rationale
Temperature Run the reaction at 0 °C or below.Decreases the rate of the E2 reaction more significantly than the SN2 reaction.[10]
Base Use a non-hindered amine base like triethylamine (TEA) or pyridine just to scavenge acid.A sterically hindered base is more likely to act as a base (E2) than a nucleophile (SN2). Here, its primary role is as an acid scavenger.
Order of Addition Add the sulfonyl chloride slowly to the solution of the alcohol and base.Maintains a low concentration of the activating agent.

Protocol 4: Minimizing Elimination during Hydroxyl Group Activation

  • Dissolve the N-protected 4-hydroxyproline derivative (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) (1.1 equiv) dropwise over 30 minutes.

  • Stir the reaction at 0 °C and monitor its progress carefully by TLC. Do not allow the reaction to warm to room temperature until the starting material is consumed.[10]

  • Upon completion, quench the reaction with cold water or a saturated NH₄Cl solution.

  • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure without excessive heating. The crude product should be used immediately in the next step if possible.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for synthesizing 3-substituted pyrrolidines?

A1: There are two main strategic approaches: the functionalization of a pre-existing pyrrolidine ring and the construction of the ring from an acyclic precursor.[11]

  • Functionalization of a Pre-existing Ring: This is a very common method, often starting from commercially available and chiral building blocks like L-proline or 4-hydroxy-L-proline.[3][12] This approach is powerful because it preserves the inherent stereochemistry of the starting material. Methods include C-H activation/functionalization or derivatization of existing functional groups.[13]

  • Cyclization of Acyclic Precursors: This strategy offers high versatility in creating diverse substitution patterns.[11] Key methods include:

    • 1,3-Dipolar Cycloadditions: A powerful reaction between an azomethine ylide and an alkene (dipolarophile) to directly form the five-membered ring, often with excellent stereocontrol.[2][14]

    • Intramolecular Michael Additions: An amine can add to an α,β-unsaturated carbonyl or nitro group within the same molecule to form the ring.[15]

    • Intramolecular C-H Amination: Transition metal catalysts can facilitate the cyclization of an amine onto an unactivated C-H bond.[16]

Q2: My 1,3-dipolar cycloaddition is giving low yields and a complex mixture of diastereomers. What are the critical parameters to control?

A2: The success of a [3+2] cycloaddition hinges on several factors. Low yields can result from the instability of the 1,3-dipole (the azomethine ylide), while poor stereoselectivity arises from a lack of facial control during the cycloaddition.

  • Ylide Generation: Azomethine ylides are often generated in situ. Common methods include the thermal decarboxylation of α-amino acids or the deprotonation of iminium ions. The conditions for generation must be compatible with the dipolarophile.

  • Catalysis: For enantioselective reactions, the choice of a chiral Lewis acid catalyst (e.g., complexes of Cu(I), Ag(I), or Zn(II)) and ligand is paramount.[14] The catalyst coordinates to the reactants, creating a chiral environment that directs the approach of the dipole and dipolarophile, favoring the formation of one enantiomer.

  • Dipolarophile Reactivity: Electron-deficient alkenes are typically the most reactive dipolarophiles for reactions with azomethine ylides.[17] The electronic nature of the substituents on both the ylide and the dipolarophile will dictate the regioselectivity of the addition.[18]

Q3: How can I purify my final, often basic, 3-substituted pyrrolidine product effectively?

A3: Purification can indeed be challenging due to the basicity and sometimes high polarity of these compounds.

  • Standard Column Chromatography: Silica gel is acidic and can cause streaking or irreversible binding of basic amines. To mitigate this, the silica can be pre-treated by slurrying it with a solvent system containing a small amount of a volatile base, such as 1-2% triethylamine or ammonia in methanol, before packing the column.

  • Acid-Base Extraction: This is a powerful technique for separating basic products from neutral or acidic impurities. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with a dilute acid (e.g., 1M HCl). The protonated pyrrolidine will move to the aqueous layer. The aqueous layer can then be washed with fresh organic solvent to remove residual neutral impurities. Finally, the aqueous layer is basified (e.g., with NaOH or K₂CO₃) and the free-base product is re-extracted into an organic solvent.

  • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase (C18) chromatography using water/acetonitrile or water/methanol gradients, often with a modifier like 0.1% formic acid or trifluoroacetic acid (TFA), can be very effective. The product is isolated as a salt, which can then be neutralized.

References

Technical Support Center: Synthesis of 3-Phenoxypyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 3-phenoxypyrrolidine hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. Here, we move beyond simple protocols to provide in-depth, field-tested insights and troubleshooting strategies to help you optimize your reaction yields and ensure the purity of your final product.

Troubleshooting Guide: Addressing Low Yields

Low yield is one of the most frequently encountered issues in the synthesis of this compound. The following section is structured as a series of common problems and their corresponding solutions, grounded in chemical principles.

Question 1: My primary reaction, the N-alkylation of 3-hydroxypyrrolidine with a phenoxide source, is showing low conversion. What are the likely causes and how can I improve it?

Low conversion in the N-alkylation step often points to issues with the nucleophilicity of the phenoxide, the choice of the leaving group on the pyrrolidine ring, or suboptimal reaction conditions. Let's break down the troubleshooting process.

Underlying Chemistry: The most common route involves a Williamson ether synthesis or a similar nucleophilic substitution reaction. The success of this reaction hinges on the efficient attack of the phenoxide ion on an electrophilic carbon on the pyrrolidine ring.

Troubleshooting Workflow:

G cluster_conditions Reaction Condition Optimization start Low Conversion Observed (via TLC/GC-MS) base_check Is the base strong enough to deprotonate phenol? start->base_check solvent_check Is the solvent appropriate (polar aprotic)? base_check->solvent_check Yes base_sol Solution: Use a stronger base (e.g., NaH, KHMDS). Ensure anhydrous conditions. base_check->base_sol No temp_check Is the temperature optimal? solvent_check->temp_check Yes solvent_sol Solution: Switch to DMF, DMSO, or DMA. These solvents solvate the cation, liberating the nucleophile. solvent_check->solvent_sol No temp_sol Solution: Incrementally increase temperature (e.g., 80-120°C). Monitor for decomposition. temp_check->temp_sol No end_node Re-run reaction and monitor for improved conversion. temp_check->end_node Yes base_sol->solvent_check solvent_sol->temp_check temp_sol->end_node

Caption: Troubleshooting workflow for low reaction conversion.

Detailed Protocol for Optimizing the Williamson Ether Synthesis Route:

  • Reagent Purity Check: Ensure that the starting materials, particularly 3-hydroxypyrrolidine and phenol, are of high purity and dry. Water can quench the strong bases used and hinder the reaction.

  • Choice of Base and Solvent: The selection of the base is critical for the complete deprotonation of phenol. Sodium hydride (NaH) is a common and effective choice.

Parameter Recommendation Rationale
Base Sodium Hydride (NaH), 60% dispersion in mineral oilA strong, non-nucleophilic base that irreversibly deprotonates phenol.
Solvent Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)Polar aprotic solvents that solvate the sodium cation, enhancing the nucleophilicity of the phenoxide.
Temperature 80-100 °CProvides sufficient energy to overcome the activation barrier without significant decomposition.
  • Step-by-Step Experimental Protocol:

    • To a flame-dried, three-necked flask under an inert atmosphere (N2 or Ar), add anhydrous DMF (10 mL).

    • Add sodium hydride (1.2 equivalents) portion-wise at 0 °C.

    • Slowly add a solution of phenol (1.0 equivalent) in anhydrous DMF (5 mL) to the suspension.

    • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide.

    • Add a solution of N-protected-3-chloropyrrolidine (e.g., N-Boc-3-chloropyrrolidine, 1.1 equivalents) in anhydrous DMF (5 mL).

    • Heat the reaction mixture to 90 °C and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride solution.

Question 2: I am observing significant formation of side products. How can I improve the selectivity of my reaction?

Side product formation is a common cause of reduced yield. Identifying the nature of these impurities is the first step to mitigating their formation.

Common Side Reactions:

  • Elimination: If using a leaving group like tosylate or mesylate on the 3-position of the pyrrolidine, elimination to form the corresponding pyrroline can compete with substitution, especially with sterically hindered bases.

  • Dimerization/Polymerization: Under certain conditions, self-condensation of the starting materials or products can occur.

Strategies for Improving Selectivity:

  • Mitsunobu Reaction as an Alternative Route: The Mitsunobu reaction is an excellent alternative to the Williamson ether synthesis for forming the C-O bond, often proceeding with high stereochemical inversion and fewer elimination side products. This reaction involves the in-situ activation of the hydroxyl group of 3-hydroxypyrrolidine with a phosphine reagent (e.g., triphenylphosphine, PPh3) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).

  • Optimizing the Mitsunobu Reaction:

    • Reagent Addition Order: The order of addition is crucial. It is generally recommended to add the azodicarboxylate slowly to a solution of the alcohol, phenol, and phosphine in an anhydrous solvent like THF at a low temperature (e.g., 0 °C).

    • Solvent Choice: Anhydrous tetrahydrofuran (THF) is the most common and effective solvent for the Mitsunobu reaction.

    • Work-up Procedure: The major byproducts of the Mitsunobu reaction are triphenylphosphine oxide and the reduced hydrazine derivative. These can often be removed by crystallization or chromatography.

Step-by-Step Protocol for the Mitsunobu Reaction:

  • Dissolve N-Boc-3-hydroxypyrrolidine (1.0 equivalent), phenol (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF (20 mL) in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD (1.5 equivalents) dropwise over 30 minutes, ensuring the internal temperature does not rise significantly.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC.

  • Once complete, concentrate the reaction mixture under reduced pressure. The crude product can then be purified by column chromatography to remove the byproducts.

Question 3: My yield is high after the reaction, but I am losing a significant amount of product during the final hydrochloride salt formation and isolation. How can I optimize this step?

Product loss during salt formation and isolation is a frustrating but common issue. The key is a careful and methodical approach to precipitation and filtration.

Underlying Principles: The freebase 3-phenoxypyrrolidine is typically an oil or low-melting solid. Conversion to the hydrochloride salt provides a stable, crystalline solid that is easier to handle and purify. This is achieved by protonating the basic nitrogen of the pyrrolidine ring with HCl.

Protocol for Optimized Salt Formation:

  • Solvent Selection: The choice of solvent is critical for efficient precipitation. A solvent system in which the hydrochloride salt is insoluble is required. A common choice is a mixture of a polar solvent in which the freebase is soluble (e.g., isopropanol, ethanol) and a non-polar co-solvent to induce precipitation (e.g., diethyl ether, MTBE, heptane).

  • Controlled Precipitation:

    • Dissolve the purified 3-phenoxypyrrolidine freebase in a minimal amount of a suitable solvent like isopropanol.

    • Cool the solution in an ice bath.

    • Slowly add a solution of HCl in a solvent in which the salt is insoluble (e.g., HCl in diethyl ether or HCl in dioxane) dropwise with vigorous stirring.

    • Monitor the pH to ensure a slight excess of acid is added to drive the salt formation to completion.

    • Allow the resulting slurry to stir in the cold for at least an hour to maximize crystal growth.

  • Efficient Isolation:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the filter cake with a cold, non-polar solvent (e.g., diethyl ether) to remove any residual impurities.

    • Dry the solid under high vacuum to remove all traces of solvent.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally better for 3-phenoxypyrrolidine synthesis: Williamson ether synthesis or the Mitsunobu reaction?

Both routes are viable, and the "better" choice depends on the specific substrate and the equipment available.

  • Williamson Ether Synthesis: Generally more cost-effective for large-scale synthesis due to cheaper reagents. However, it may require harsher conditions (high temperatures) and can be prone to elimination side reactions.

  • Mitsunobu Reaction: Often provides higher yields and better selectivity, especially for sterically hindered substrates. It proceeds under milder conditions but generates significant amounts of byproducts (triphenylphosphine oxide and a hydrazine derivative) that must be removed during purification.

Q2: What is the role of the N-protecting group on the pyrrolidine ring?

The use of an N-protecting group, such as tert-butyloxycarbonyl (Boc) or benzyl (Bn), is crucial. It prevents the secondary amine of the pyrrolidine from acting as a competing nucleophile and participating in side reactions. The protecting group is typically removed in the final step, often concurrently with the hydrochloride salt formation by treating the protected amine with a strong acid like HCl.

Q3: How do I effectively monitor the progress of my reaction?

Thin Layer Chromatography (TLC) is the most common and convenient method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material and the product. Staining with potassium permanganate or iodine can help visualize the spots. For more quantitative analysis, GC-MS or LC-MS can be used to determine the ratio of starting material to product.

Troubleshooting guide for the Mitsunobu reaction with 3-hydroxypyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organic synthesis. This guide provides in-depth troubleshooting for the Mitsunobu reaction, specifically addressing the unique challenges encountered when using 3-hydroxypyrrolidine as the alcohol component. Designed for researchers and drug development professionals, this document moves beyond simple protocols to explain the causal relationships behind experimental outcomes, ensuring you can diagnose and solve problems effectively.

Introduction: The Challenge of Amino Alcohols in the Mitsunobu Reaction

The Mitsunobu reaction is a cornerstone of modern organic synthesis, prized for its ability to convert primary and secondary alcohols into a diverse range of functional groups with a clean inversion of stereochemistry.[1][2] The reaction operates through a redox condensation mechanism involving triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[3][4]

However, substrates like 3-hydroxypyrrolidine introduce a significant complication: the presence of a secondary amine. The pyrrolidine nitrogen is itself a potent nucleophile and a base, creating a competitive reaction pathway that can intercept key intermediates, leading to low yields, complex side products, and failed reactions. This guide is structured to address these specific issues head-on.

Core Reaction Mechanism

Understanding the standard mechanism is critical for effective troubleshooting. The reaction proceeds through several key intermediates. The process begins with the nucleophilic attack of PPh₃ on the azodicarboxylate (DEAD/DIAD) to form a betaine intermediate.[1][5] This betaine deprotonates the acidic pronucleophile (Nu-H), and the resulting alcohol attacks the activated phosphonium species. The final step is an Sₙ2 displacement of triphenylphosphine oxide (TPPO) by the conjugate base of the nucleophile, resulting in the desired product with inverted stereochemistry.[2][6]

Mitsunobu_Mechanism reagents PPh₃ + DEAD + R-OH + Nu-H betaine Betaine Intermediate [Ph₃P⁺-N⁻(CO₂Et)N(H)CO₂Et] reagents->betaine  Step 1:  Betaine Formation alkoxyphosphonium Alkoxyphosphonium Salt [R-O-P⁺Ph₃] betaine->alkoxyphosphonium  Step 2:  Alcohol Activation product Product (Nu-R) + TPPO + Hydrazine alkoxyphosphonium->product  Step 3:  Sₙ2 Attack by Nu⁻

References

Optimization of reaction conditions for the synthesis of 3-phenoxypyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-Phenoxypyrrolidine

Welcome to the technical support center for the synthesis of 3-phenoxypyrrolidine. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we dissect the common synthetic challenges and provide robust, field-tested solutions to optimize your experimental outcomes. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.

Overall Synthetic Workflow

The synthesis of 3-phenoxypyrrolidine is typically approached via a three-stage process. This involves the protection of the reactive secondary amine of the pyrrolidine ring, followed by the core ether formation reaction, and concluding with the deprotection to yield the final product.

G cluster_workflow General Synthesis Workflow A Stage 1: N-Protection (e.g., N-Boc-3-hydroxypyrrolidine) B Stage 2: Ether Formation (e.g., Williamson Ether Synthesis) A->B Protected Intermediate C Stage 3: N-Deprotection (Acid-mediated cleavage) B->C Protected Product D Final Product (3-Phenoxypyrrolidine) C->D Target Compound

Caption: High-level workflow for 3-phenoxypyrrolidine synthesis.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent challenges encountered during the synthesis, providing probable causes and actionable solutions.

Question 1: My yield for the Williamson ether synthesis step is consistently low (<40%). What are the likely causes and how can I improve it?

Answer: Low yield in this crucial step is a common but solvable issue. The Williamson ether synthesis is an S_N2 reaction, and its efficiency is highly sensitive to several factors.[1][2]

  • Probable Cause 1: Incomplete Deprotonation of the Alcohol.

    • Explanation: The reaction requires the formation of an alkoxide from the N-Boc-3-hydroxypyrrolidine. If the base is not strong enough or if reaction conditions are not strictly anhydrous, the alkoxide concentration will be insufficient.

    • Solution: Use a strong, non-nucleophilic base like sodium hydride (NaH). Ensure all glassware is oven-dried and reagents/solvents are anhydrous. Perform the reaction under an inert atmosphere (Nitrogen or Argon).

  • Probable Cause 2: Competing E2 Elimination Reaction.

    • Explanation: The alkoxide is a strong base and can promote a competing E2 elimination reaction, especially if the hydroxyl group is first converted to a leaving group on a secondary carbon.[1][3] This side reaction produces N-Boc-2,3-dehydropyrrolidine. Higher temperatures favor elimination over substitution.

    • Solution:

      • Temperature Control: Maintain the lowest possible temperature that allows for a reasonable reaction rate. Start the deprotonation at 0 °C and allow the reaction to proceed at room temperature or with gentle heating only if necessary.

      • Choice of Leaving Group: If you are using a two-step procedure (activating the alcohol then adding the nucleophile), a tosylate or mesylate is a good leaving group. Avoid bulky leaving groups which can favor elimination.

  • Probable Cause 3: Poor Nucleophile or Substrate.

    • Explanation: While reacting the alkoxide of 3-hydroxypyrrolidine with an activated aryl halide is one path, a more common route involves reacting sodium phenoxide with an activated pyrrolidine (e.g., N-Boc-3-tosyloxypyrrolidine). If the phenoxide nucleophile is weak or the leaving group on the pyrrolidine is poor, the reaction will be slow and inefficient.

    • Solution: Ensure the phenol is fully deprotonated to form the more potent phenoxide nucleophile. Using a polar aprotic solvent like DMF or DMSO can significantly accelerate S_N2 reactions.[4]

Question 2: My crude product analysis (NMR/LC-MS) shows several significant impurities. What are they and how can I prevent their formation?

Answer: Impurity profiling is key to optimization. The common culprits in this synthesis are starting materials and specific side-products.

  • Impurity 1: Unreacted N-Boc-3-hydroxypyrrolidine and Phenol.

    • Explanation: This points to an incomplete reaction.

    • Solution: Increase the reaction time, slightly increase the temperature (while monitoring for elimination), or increase the equivalents of one reagent (typically the less expensive one). Ensure efficient stirring to overcome mass transfer limitations.[5]

  • Impurity 2: N-Boc-2,3-dehydropyrrolidine.

    • Explanation: As discussed above, this is the product of E2 elimination. It is often the primary cause of yield loss.

    • Solution: Use less sterically hindered bases and lower the reaction temperature. Using a milder base over a longer reaction time can sometimes favor the desired S_N2 pathway.

  • Impurity 3: C-Alkylated Phenol.

    • Explanation: The phenoxide ion is an ambident nucleophile, meaning it can react via the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired).[1][4] C-alkylation is more likely in polar protic solvents.

    • Solution: Employ polar aprotic solvents like DMF, DMSO, or acetonitrile. These solvents solvate the cation of the base but not the phenoxide anion, increasing its nucleophilicity at the oxygen atom and favoring O-alkylation.

Question 3: The final N-Boc deprotection step is difficult. It's either incomplete or my isolated product is impure. What are the best practices?

Answer: The acid-catalyzed removal of the Boc group is generally robust, but issues can arise from improper conditions or work-up.[6]

  • Probable Cause 1: Incomplete Reaction.

    • Explanation: Insufficient acid or reaction time will result in leftover N-Boc-3-phenoxypyrrolidine.

    • Solution: Use a significant excess of a strong acid. A 4M solution of HCl in 1,4-dioxane or a 20-50% solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) is standard.[6][7] Monitor the reaction by TLC or LC-MS until all starting material is consumed.

  • Probable Cause 2: Product Degradation.

    • Explanation: While the 3-phenoxypyrrolidine structure is relatively stable, prolonged exposure to very harsh acidic conditions or high temperatures can cause degradation.

    • Solution: Perform the reaction at 0 °C to room temperature.[6] Once the reaction is complete, remove the acid and solvent promptly under reduced pressure.

  • Probable Cause 3: Difficult Isolation.

    • Explanation: The product is often isolated as a hydrochloride or trifluoroacetate salt, which can be hygroscopic or difficult to handle. The free amine is a basic oil and can be volatile.

    • Solution:

      • Salt Isolation: After removing the solvent and excess acid, triturate the residue with a non-polar solvent like diethyl ether or MTBE to precipitate the salt.[7] Filter and dry the solid under vacuum.

      • Free Base Isolation: To obtain the free amine, dissolve the crude salt in water, basify with a strong base (e.g., NaOH) to pH >12, and extract the product into an organic solvent like DCM or ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to protect the pyrrolidine nitrogen before the etherification step?

The secondary amine in the 3-hydroxypyrrolidine starting material is both nucleophilic and basic. Without a protecting group, it would compete with the hydroxyl group in reacting with bases and electrophiles, leading to a complex mixture of N-alkylated and O-alkylated products, as well as potential side reactions. The tert-butyloxycarbonyl (Boc) group is an excellent choice as it is stable to the basic conditions of the Williamson ether synthesis but can be removed cleanly under acidic conditions.[6][8]

Q2: What are the main advantages of using the Williamson Ether Synthesis for this transformation?

The Williamson ether synthesis is a classic, well-understood, and reliable method.[1] Its main advantages are the use of relatively inexpensive reagents (a base, an alcohol, and a halide/tosylate) and straightforward reaction conditions. This makes it highly scalable and cost-effective for industrial applications.

Q3: Are there more modern alternatives to the Williamson synthesis for making this C-O bond?

Yes, palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig C-O coupling, have become a powerful alternative.[9][10] This reaction couples an alcohol (like N-Boc-3-hydroxypyrrolidine) directly with an aryl halide. While it often requires more expensive palladium catalysts and specialized phosphine ligands, it can offer broader substrate scope and milder reaction conditions, which may be advantageous if the Williamson synthesis fails.[11][12]

Q4: What is the underlying mechanism of the key ether formation step?

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism.[1][2] In the most effective variant for this target, a potent nucleophile (sodium phenoxide) performs a "backside attack" on an electrophilic carbon atom of the pyrrolidine ring (e.g., C3 bearing a tosylate leaving group). This attack inverts the stereochemistry at the carbon center and occurs in a single, concerted step.

G cluster_mech S_N2 Mechanism: Phenoxide Attack Phenoxide\n(Nucleophile) Phenoxide (Nucleophile) Electrophilic Carbon\n(on N-Boc-3-tosyloxypyrrolidine) Electrophilic Carbon (on N-Boc-3-tosyloxypyrrolidine) Phenoxide\n(Nucleophile)->Electrophilic Carbon\n(on N-Boc-3-tosyloxypyrrolidine) Backside Attack Phenoxide\n(Nucleophile)->Electrophilic Carbon\n(on N-Boc-3-tosyloxypyrrolidine) Bond Forming Leaving Group\n(Tosylate) Leaving Group (Tosylate) Electrophilic Carbon\n(on N-Boc-3-tosyloxypyrrolidine)->Leaving Group\n(Tosylate) Bond Breaking Product\n(N-Boc-3-phenoxypyrrolidine) Product (N-Boc-3-phenoxypyrrolidine) Electrophilic Carbon\n(on N-Boc-3-tosyloxypyrrolidine)->Product\n(N-Boc-3-phenoxypyrrolidine) Inversion of Stereochemistry

Caption: Key steps in the S_N2 Williamson ether synthesis.

Optimized Experimental Protocols

The following protocols are provided as a robust starting point for the synthesis.

Table 1: Summary of Reaction Conditions
StepReactionKey ReagentsSolventTemp.TimeTypical Yield
1 N-Boc Protection(R/S)-3-Hydroxypyrrolidine, Boc₂O, Et₃NDCM0°C to RT4-6 h>95%
2a Alcohol ActivationN-Boc-3-hydroxypyrrolidine, TsCl, PyridineDCM0°C to RT12-16 h85-95%
2b Ether SynthesisN-Boc-3-tosyloxypyrrolidine, Phenol, NaHDMFRT6-12 h70-85%
3 N-Boc DeprotectionN-Boc-3-phenoxypyrrolidine, 4M HCl/DioxaneDioxaneRT1-3 h>90%
Protocol 1: Synthesis of tert-butyl 3-hydroxy-pyrrolidine-1-carboxylate
  • To a stirred solution of 3-hydroxypyrrolidine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM, approx. 0.5 M), add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC until the starting amine is fully consumed.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product, which is typically used without further purification.

Protocol 2: Williamson Ether Synthesis (Two-Step Approach)

Step 2a: Activation of the Hydroxyl Group (Tosylation)

  • Dissolve N-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous pyridine or DCM with DMAP (cat.) and cool to 0 °C.

  • Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the mixture to stir at room temperature overnight.

  • Pour the mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with cold 1M HCl (to remove pyridine), saturated NaHCO₃, and brine.

  • Dry over Na₂SO₄, filter, and concentrate to yield the tosylated intermediate.

Step 2b: Nucleophilic Substitution

  • To a suspension of sodium hydride (NaH, 60% in mineral oil, 1.5 eq) in anhydrous DMF under an argon atmosphere, add a solution of phenol (1.2 eq) in DMF dropwise at 0 °C.

  • Stir the mixture for 30 minutes at room temperature until hydrogen evolution ceases.

  • Add a solution of N-Boc-3-tosyloxypyrrolidine (1.0 eq) in DMF dropwise.

  • Stir the reaction at room temperature for 6-12 hours, monitoring by LC-MS.

  • Carefully quench the reaction by slow addition of saturated NH₄Cl solution.

  • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

  • Dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Protocol 3: N-Boc Deprotection
  • Dissolve N-Boc-3-phenoxypyrrolidine (1.0 eq) in a 4M solution of HCl in 1,4-dioxane (5-10 eq).[6]

  • Stir the solution at room temperature for 1-3 hours, monitoring for the disappearance of starting material by TLC.

  • Upon completion, remove the solvent and excess HCl under reduced pressure.

  • Triturate the resulting residue with diethyl ether to afford 3-phenoxypyrrolidine hydrochloride as a solid, which can be collected by filtration.

References

Technical Support Center: Purification of Crude 3-Phenoxypyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-phenoxypyrrolidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and need to remove impurities effectively. We will explore common issues, provide detailed troubleshooting advice, and present validated protocols to ensure you achieve the highest purity for your downstream applications.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude this compound is an off-white or yellowish powder. What are these colored impurities and how can I remove them?

A1: The discoloration in your crude product typically arises from residual starting materials, by-products from the synthesis, or degradation products. Amine compounds, in particular, can be susceptible to air oxidation, which forms colored impurities[1].

The most effective method for removing colored impurities is often a recrystallization step that incorporates activated carbon.[2]

  • Causality: Activated carbon has a high surface area with a network of fine pores that readily adsorb large, flat (aromatic) colored molecules and other high molecular weight impurities while leaving the desired, smaller product molecules in solution.[2]

  • Protocol Insight: The key is to add the charcoal to the hot solution just before filtration. Adding it to a boiling solution can cause bumping, and adding it to a cold solution is ineffective. Use a minimal amount of charcoal; an excess can adsorb your product and significantly reduce the yield.

Q2: I'm attempting to recrystallize my product, but it's "oiling out" instead of forming crystals. What's happening and how do I fix it?

A2: "Oiling out" occurs when the dissolved solid comes out of the solution as a liquid rather than a solid crystal lattice. This is a common problem, especially when the melting point of the compound is lower than the boiling point of the chosen solvent or when significant impurities are present.[2]

Here’s a systematic approach to troubleshoot this issue:

  • Re-heat and Add Solvent: Heat the solution until the oil completely redissolves. Add a small amount of additional hot solvent (1-5% more) to ensure the solution is no longer supersaturated at that temperature.[2][3]

  • Slow Cooling: This is the most critical factor. Rapid cooling ("shock cooling") encourages precipitation or oiling out rather than crystal growth.[4] Allow the flask to cool slowly on the benchtop, insulated from the cold surface by a cork ring or paper towels. Do not disturb it.[5]

  • Scratching: If crystals do not form after the solution has cooled to room temperature, induce crystallization by gently scratching the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[3][6]

  • Seed Crystals: If available, adding a tiny "seed crystal" of pure this compound can provide a perfect template for crystallization to begin.[3][6]

Q3: I performed a recrystallization, but my yield is very low. What are the likely causes?

A3: A low yield is a frequent issue in recrystallization and can usually be traced back to a few key steps.[5]

Potential Cause Explanation Solution
Using too much solvent This is the most common reason for poor yield.[3] Excess solvent keeps too much of your product dissolved in the mother liquor, even after cooling.Use the minimum amount of hot solvent necessary to fully dissolve the crude solid. If you've already added too much, carefully evaporate some of the solvent by heating the solution and then allow it to cool again.[3][5]
Premature crystallization If the product crystallizes in the funnel during hot gravity filtration, you will lose a significant amount of material.Use a stemless funnel and pre-heat it with hot solvent before filtering your product solution. Ensure the solution stays near its boiling point during the transfer.[7]
Incomplete crystallization The solution may not have been cooled sufficiently to maximize crystal formation.After slow cooling to room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize the recovery of the solid.[4]
Washing with wrong solvent Washing the collected crystals with room temperature or warm solvent will redissolve some of your product.Always wash the crystals on the filter with a minimal amount of ice-cold recrystallization solvent.[6]
Q4: How do I choose the best solvent for recrystallizing this compound?

A4: The ideal recrystallization solvent is one in which your compound is highly soluble when hot but poorly soluble when cold.[6] Since this compound is an amine salt, it is significantly more polar than its freebase form.[8]

  • Good Starting Points: For polar amine salts, polar protic solvents are often a good choice. Consider solvents like isopropanol, ethanol, or methanol. Mixtures of solvents, such as ethanol/water or isopropanol/ethyl acetate, can also be effective.

  • Solubility Testing: The best way to determine the ideal solvent is through small-scale solubility tests.[6] Place a few milligrams of your crude product in a test tube and add a small amount of the solvent. Observe its solubility at room temperature and then upon heating. A good solvent will dissolve the compound when hot and show significant crystal formation upon cooling.

Q5: My recrystallization failed. Are there alternative purification methods?

A5: Yes. If recrystallization is ineffective, typically due to very high impurity loads or unfavorable physical properties, other methods can be employed.

  • Acid-Base Extraction: This is a powerful technique for separating basic compounds like amines from neutral or acidic impurities. The process involves dissolving the crude hydrochloride salt in water, adding a strong base (like NaOH) to deprotonate it to the free amine, and then extracting the free amine into an organic solvent (like dichloromethane or ethyl acetate). The organic layer is then washed, dried, and treated with a solution of HCl (e.g., HCl in ether or isopropanol) to re-precipitate the pure hydrochloride salt.

  • Column Chromatography: While less common for final salt purification, chromatography can be used to purify the free amine before converting it back to the hydrochloride salt. For amines, using a stationary phase like alumina or amine-functionalized silica can prevent the compound from streaking or sticking to the column, which is a common issue with standard silica gel.[8]

Q6: How can I confirm the purity of my final product?

A6: A combination of analytical techniques should be used to confirm the purity and identity of your this compound.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point. Impurities typically cause the melting point to be depressed and broadened.[9][10] Comparing the experimental melting point range to the literature value is a primary indicator of purity.

  • Chromatography (TLC/HPLC): Thin-Layer Chromatography (TLC) is a quick way to check for the presence of multiple components. A single spot on a TLC plate suggests a high degree of purity.[11] High-Performance Liquid Chromatography (HPLC) provides a quantitative assessment of purity (e.g., >98%).[12]

  • Spectroscopy (NMR): Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for structural confirmation. The ¹H and ¹³C NMR spectra should be clean, with integrations matching the expected number of protons, and chemical shifts consistent with the structure of this compound. Impurity peaks will be readily visible.[13]

Purification Protocols & Workflows

Protocol 1: Standard Recrystallization of 3-Phenoxypyrrolidine HCl

This protocol outlines the most common method for purifying the crude solid.

  • Solvent Selection: Based on prior solubility tests, select an appropriate solvent (e.g., isopropanol).

  • Dissolution: Place the crude 3-phenoxypyrrolidine HCl in an Erlenmeyer flask. Add the minimum amount of hot isopropanol required to just dissolve the solid completely. This is best done by adding the solvent in small portions to the solid while heating the flask.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat source and add a very small amount of activated carbon (approx. 1-2% of the solute's weight). Swirl the flask and gently reheat for a few minutes.

  • Hot Gravity Filtration: Pre-heat a stemless funnel and a new flask. Flute a piece of filter paper and place it in the funnel. Filter the hot solution quickly to remove the activated carbon and any insoluble impurities.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold isopropanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely under vacuum to remove all traces of solvent.

Workflow: Troubleshooting Purification Failures

The following diagram illustrates the decision-making process when initial purification attempts are unsuccessful.

Purification_Troubleshooting Start Crude 3-Phenoxypyrrolidine HCl Recrystallization Attempt Recrystallization Start->Recrystallization CheckPurity Assess Purity (TLC, MP, NMR) Recrystallization->CheckPurity Success Pure Product (>98%) CheckPurity->Success Yes Failure Impure Product CheckPurity->Failure No Troubleshoot Troubleshoot Recrystallization (Oiling out? Low Yield?) Failure->Troubleshoot Optimize Optimize Solvent & Cooling Rate Troubleshoot->Optimize Alternative Consider Alternative Method Troubleshoot->Alternative No Improvement Optimize->Recrystallization AcidBase Perform Acid-Base Extraction Alternative->AcidBase Chromatography Purify Free Base via Column Chromatography Alternative->Chromatography AcidBase->CheckPurity Chromatography->AcidBase -> Convert to HCl Salt

Caption: Troubleshooting flowchart for purifying 3-Phenoxypyrrolidine HCl.

References

Technical Support Center: Chiral Integrity of 3-Substituted Pyrrolidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the stereochemical stability of chiral 3-substituted pyrrolidines. The pyrrolidine scaffold is a cornerstone in medicinal chemistry and catalysis, making the control of its stereochemistry paramount for efficacy and safety.[1][2][3] This resource provides in-depth troubleshooting guides, frequently asked questions, and validated experimental protocols to help you diagnose and resolve issues related to racemization.

Troubleshooting Guide: Diagnosing and Solving Racemization

This section addresses specific experimental issues in a question-and-answer format. Each problem is followed by an analysis of potential causes and actionable solutions grounded in mechanistic principles.

Issue 1: Significant Loss of Enantiomeric Excess (% e.e.) Observed After N-Protecting Group Removal

You've successfully synthesized a highly enantioenriched N-protected 3-substituted pyrrolidine, but the final deprotection step results in a near-racemic or significantly eroded product.

Possible Causes:

  • Harsh Deprotection Conditions: The most common cause is the use of overly harsh acidic or basic conditions, which can facilitate the deprotonation of the alpha-proton at the C3 position.[4]

  • Elevated Temperatures: Heating during deprotection provides the necessary thermal energy to overcome the energy barrier for chiral inversion, even under moderately strong acidic or basic conditions.[4]

  • Protecting Group Influence: Electron-withdrawing N-protecting groups (e.g., Boc, Cbz) can increase the acidity of the C3 proton, making it more susceptible to abstraction by a base.

Recommended Solutions & Scientific Rationale:

  • Select Milder Reagents: Tailor the deprotection strategy to the specific protecting group.

    • For N-Boc Groups: Instead of strong acids like concentrated HCl or neat TFA, consider using milder conditions such as 4M HCl in dioxane or 20-50% TFA in a non-polar solvent like dichloromethane (DCM) at 0 °C to room temperature.[5]

    • For N-Cbz Groups: Standard catalytic hydrogenolysis (H₂, Pd/C) is typically very mild and preserves stereointegrity.[5] Avoid strongly acidic conditions which can also cleave Cbz groups but risk racemization.[6]

  • Strict Temperature Control: Perform all deprotection steps at the lowest effective temperature. Start reactions at 0 °C and allow them to slowly warm to room temperature only if necessary. Monitor the reaction closely to avoid prolonged exposure.

  • Quench Carefully: After acidic deprotection, quench the reaction by carefully adding it to a cold, weak base solution (e.g., saturated NaHCO₃) to neutralize the acid promptly and prevent prolonged exposure that could catalyze racemization during workup.

Issue 2: Racemization Occurs During Alkylation or Functionalization at the C3 Position

You are attempting to perform a reaction, such as an alkylation, at the C3 position of a pyrrolidine derivative, but the product shows significant racemization.

Possible Causes:

  • Formation of a Planar Intermediate: The reaction mechanism likely involves the formation of a planar, achiral enolate intermediate.[4][7] This occurs when a base abstracts the proton at the C3 stereocenter. Subsequent reaction (e.g., alkylation) can then occur from either face of the planar enolate, leading to a mixture of enantiomers.[7][8]

  • Inappropriate Base: Using a strong, sterically unhindered base (e.g., NaOH, KOtBu in excess) can readily deprotonate the C3 position.

  • Solvent Effects: Polar, protic solvents can stabilize charged intermediates and facilitate the proton exchange that leads to racemization.[4]

Recommended Solutions & Scientific Rationale:

  • Utilize Cryogenic Conditions: Perform the deprotonation and subsequent reaction at very low temperatures, typically -78 °C (dry ice/acetone bath).[7] This minimizes the thermal energy available for unwanted side reactions, including epimerization of the enolate.

  • Choose the Right Base: Employ a strong, non-nucleophilic, sterically hindered base like Lithium Diisopropylamide (LDA).[7] Its bulkiness can favor deprotonation at a less hindered site if one exists, and its strength ensures rapid and complete enolate formation at low temperatures, minimizing the time the substrate is in a potentially racemizing environment.

  • Optimize Solvent Choice: Use non-polar, aprotic solvents such as tetrahydrofuran (THF) or diethyl ether. These solvents do not stabilize charged intermediates as effectively as polar solvents, thereby suppressing racemization pathways.[4]

  • Rapid Trapping: Add the electrophile (e.g., alkyl halide) quickly after the enolate has been formed to "trap" it in the desired reaction before it has a chance to equilibrate or racemize.

Issue 3: My Analytical Results for Enantiomeric Excess are Inconsistent and Unreliable.

You suspect racemization, but your chiral HPLC or GC results vary between runs, making it difficult to accurately quantify the loss of stereointegrity.

Possible Causes:

  • Poor Chromatographic Resolution: The peaks for the two enantiomers may be overlapping, leading to inaccurate integration and calculation of the e.e.

  • On-Column Racemization: The conditions of the analysis itself (e.g., temperature, stationary phase) could be causing racemization of the analyte.

  • Incorrect Peak Identification: The major and minor peaks may not have been correctly assigned to their respective enantiomers.

Recommended Solutions & Scientific Rationale:

  • Method Validation with a Racemic Standard: Synthesize or purchase a racemic sample of your compound. Injecting this 50:50 mixture is crucial to:

    • Confirm the retention times for both the R and S enantiomers.[9]

    • Optimize the mobile phase and column temperature to achieve baseline separation (Resolution > 1.5).

  • Consider Derivatization: If direct analysis is difficult, convert the enantiomers into diastereomers by reacting your sample with a chiral derivatizing agent (e.g., Marfey's reagent).[7] Diastereomers have different physical properties and can often be separated more easily on a standard achiral HPLC or GC column.[10]

  • Lower Analysis Temperature: If on-column racemization is suspected, try running the analysis at a lower temperature to reduce the thermal energy available for enantiomer interconversion.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism causing racemization in 3-substituted pyrrolidines?

A1: The primary mechanism involves the deprotonation of the hydrogen atom at the C3 chiral center by a base. This abstraction forms a planar, achiral enolate intermediate. Because this intermediate is flat, it loses the three-dimensional information of the original stereocenter. Subsequent reprotonation can occur from either the top or bottom face with roughly equal probability, resulting in the formation of both the R and S enantiomers and leading to a racemic mixture.[4][7][8]

Racemization_Mechanism cluster_start Chiral Starting Material cluster_intermediate Achiral Intermediate cluster_product Racemic Product S_Enantiomer (S)-Pyrrolidine Planar_Enolate Planar Enolate (Loss of Chirality) S_Enantiomer->Planar_Enolate Deprotonation (+ Base) S_Product (S)-Pyrrolidine Planar_Enolate->S_Product Protonation (+ H⁺) R_Product (R)-Pyrrolidine Planar_Enolate->R_Product Protonation (+ H⁺)

Caption: Base-catalyzed racemization via a planar enolate.

Q2: How do temperature and solvent selection critically influence racemization?

A2: Temperature and solvent are critical variables that control the rate of racemization.

  • Temperature: Higher temperatures provide the kinetic energy necessary for molecules to overcome the activation energy barrier for proton abstraction and bond rotation, accelerating the rate of racemization.[4][11] In some dynamic kinetic resolutions, elevated temperatures are used intentionally to promote racemization, but this is counterproductive when stereochemical retention is the goal.[11]

  • Solvent: The choice of solvent can either stabilize or destabilize the intermediates that lead to racemization. Polar, protic solvents (like alcohols) can stabilize charged intermediates through hydrogen bonding, which can facilitate the proton transfer steps required for racemization.[4] Conversely, non-polar, aprotic solvents (like THF or hexane) are often preferred as they do not offer this stabilization, thus suppressing the racemization pathway.[4][12]

Parameter Effect on Racemization Scientific Rationale
High Temperature Increases RateProvides energy to overcome the activation barrier for chiral inversion.[4][11]
Low Temperature Decreases RateReduces available kinetic energy, slowing the formation of racemizing intermediates.
Polar Protic Solvents Can PromoteStabilizes charged, achiral intermediates (e.g., enolates), facilitating racemization.[4]
Non-polar Aprotic Solvents Generally SuppressesLess able to stabilize charged intermediates, disfavoring racemization pathways.[4]

Q3: What are the industry-standard analytical methods for accurately determining enantiomeric excess?

A3: The most reliable and widely used techniques are chiral chromatography methods.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard. It uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute at different times. This allows for direct separation and quantification.[9]

  • Chiral Gas Chromatography (GC): This method is suitable for volatile and thermally stable compounds. Similar to HPLC, it employs a chiral column to separate the enantiomers. Derivatization may be needed to increase volatility.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents or chiral solvating agents can induce different chemical shifts for the protons of each enantiomer, allowing for quantification by integrating the distinct signals. This method is generally less sensitive than chromatography.

Experimental Protocols

Protocol 1: Determination of Enantiomeric Excess by Chiral HPLC

This protocol provides a general workflow for analyzing the enantiomeric purity of a 3-substituted pyrrolidine.

  • Sample Preparation:

    • Accurately weigh and dissolve ~1 mg of your purified product in a suitable solvent (e.g., HPLC-grade isopropanol/hexane mixture) to create a stock solution of approximately 1 mg/mL.[9]

    • Prepare a racemic standard in the same manner.

    • Filter all samples through a 0.22 µm syringe filter before injection.

  • Instrumentation and Conditions (Example):

    • Column: Chiralcel OD-H or similar polysaccharide-based chiral stationary phase.

    • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The optimal ratio must be determined empirically.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV detector set to an appropriate wavelength (e.g., 210 nm or 254 nm).

    • Injection Volume: 5-10 µL.

  • Analysis Procedure:

    • Inject the racemic standard first to determine the retention times (t₁) and (t₂) of the two enantiomers and to confirm baseline separation.

    • Inject your reaction sample.

    • Integrate the peak areas for the two enantiomers (Area₁ and Area₂).

  • Calculation:

    • Calculate the enantiomeric excess using the formula: % e.e. = [ |Area₁ - Area₂| / (Area₁ + Area₂) ] x 100 [9]

Troubleshooting Workflow for Racemization

Use this decision tree to systematically diagnose the source of racemization in your experimental workflow.

Caption: A workflow for troubleshooting unexpected racemization.

References

Stability of 3-Phenoxypyrrolidine hydrochloride under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of 3-Phenoxypyrrolidine Hydrochloride

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with this compound. It addresses common questions and troubleshooting scenarios related to the compound's stability under various experimental conditions, particularly pH stress. Our approach is grounded in the principles of forced degradation, a cornerstone of pharmaceutical development for establishing degradation pathways and developing stability-indicating analytical methods.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular features of this compound that influence its stability?

A1: Understanding the stability of this compound begins with an analysis of its key functional groups:

  • Aryl-Alkyl Ether Linkage: The connection between the phenoxy group and the pyrrolidine ring is an ether. Ethers are generally considered chemically robust and unreactive compared to esters or amides.[3][4] However, they are not entirely inert. The primary vulnerability of this group is cleavage under strong acidic conditions, a reaction that is highly dependent on pH and temperature.

  • Pyrrolidine Ring (Secondary Amine): The pyrrolidine moiety contains a secondary amine. In the hydrochloride salt form, this nitrogen is protonated, rendering it largely unreactive and water-soluble. Under basic conditions (pH > pKa), it will be deprotonated to the free base. This free amine is a potential site for oxidation.

  • Hydrochloride Salt: The compound is supplied as a salt to enhance its stability and solubility in aqueous media. In solution, it will establish an equilibrium between the protonated pyrrolidinium cation and the free base, with the position of the equilibrium being dictated by the solution's pH.

The primary stability concern is the potential for acid-catalyzed hydrolysis of the ether bond. The stability in basic media is expected to be significantly higher, with oxidation of the free amine being the more probable, albeit slower, degradation route.

Q2: I need to evaluate the stability of this compound for my project. How should I design a comprehensive forced degradation study?

A2: A forced degradation (or stress testing) study is essential to identify potential degradation products and establish the intrinsic stability of the molecule.[5] The goal is not to completely destroy the compound, but to induce a modest level of degradation (typically 5-20%) to ensure that any resulting impurities can be adequately resolved and detected by your analytical method.[6] A standard study, guided by ICH (International Council for Harmonisation) principles, involves several stress conditions.

Below is a recommended workflow for conducting a forced degradation study.

FDS_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Weigh & Dissolve 3-Phenoxypyrrolidine HCl in appropriate solvent Stock Prepare Stock Solution (e.g., 1 mg/mL) Start->Stock Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Stock->Acid Aliquot Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Stock->Base Aliquot Oxidation Oxidation (e.g., 3% H₂O₂, RT) Stock->Oxidation Aliquot Thermal Thermal Stress (Solid & Solution, 80°C) Stock->Thermal Aliquot Photo Photolytic Stress (ICH compliant light source) Stock->Photo Aliquot Neutralize Neutralize Samples (if acidic/basic) Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize Dilute Dilute to Target Concentration Neutralize->Dilute HPLC Analyze via Stability- Indicating HPLC-UV/MS Dilute->HPLC Data Evaluate Data: - % Degradation - Peak Purity - Mass Balance HPLC->Data Acid_Degradation Parent 3-Phenoxypyrrolidine (Protonated) Transition Protonated Ether Intermediate Parent->Transition H⁺ (Acid) Phenol Phenol Transition->Phenol + H₂O (Ether Cleavage) Hydroxypyrrolidine 3-Hydroxypyrrolidine Transition->Hydroxypyrrolidine + H₂O (Ether Cleavage) Products Degradation Products Base_Condition Parent 3-Phenoxypyrrolidine HCl (Protonated Form) FreeBase 3-Phenoxypyrrolidine (Free Base) Parent->FreeBase OH⁻ (Base) (Deprotonation) Result Expected to be Largely Stable (No Ether Cleavage) FreeBase->Result

References

Technical Support Center: Navigating the Challenges in the Scale-Up of 3-Phenoxypyrrolidine Hydrochloride Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis and scale-up of 3-Phenoxypyrrolidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this important chemical intermediate from bench-scale discovery to larger-scale production. The pyrrolidine ring is a vital scaffold in many biologically active compounds and pharmaceuticals.[1][2][3] As such, robust and scalable synthetic routes are of paramount importance.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during the manufacturing process. We will delve into the causality behind experimental choices, offering field-proven insights to ensure process integrity and product quality.

Core Synthesis Pathway: An Overview

The most common and industrially feasible route to this compound involves a multi-step process. This typically begins with a protected 3-hydroxypyrrolidine, proceeds through a Williamson ether synthesis to form the phenoxy bond, followed by deprotection and subsequent formation of the hydrochloride salt.

Synthesis_Workflow cluster_0 Step 1: Ether Formation (Williamson Synthesis) cluster_1 Step 2: Deprotection cluster_2 Step 3: Salt Formation & Isolation A N-Protected-3-hydroxypyrrolidine D N-Protected-3-phenoxypyrrolidine A->D SN2 Reaction Major Product B Phenol B->D C Base (e.g., NaH, K2CO3) C->D F 3-Phenoxypyrrolidine (Free Base) D->F E Deprotecting Agent (e.g., HCl, TFA) E->F H This compound F->H G HCl (in solvent like IPA, EtOAc) G->H I Purification (Recrystallization) H->I J Final Product I->J

Caption: General workflow for this compound synthesis.

Troubleshooting Guide: From Synthesis to Isolation

This section addresses specific issues that may arise during the scale-up process in a question-and-answer format.

Part 1: Williamson Ether Synthesis Stage

Question 1: We are experiencing low yields of N-protected-3-phenoxypyrrolidine during the Williamson ether synthesis. What are the likely causes and how can we optimize the reaction?

Answer: Low yields in a Williamson ether synthesis on a larger scale often stem from issues with reaction conditions, side reactions, or mass transfer limitations. This reaction typically follows an SN2 mechanism, where an alkoxide attacks an electrophile.[4][5] In this case, a phenoxide attacks the protected 3-hydroxypyrrolidine, which must first be converted to a species with a good leaving group (e.g., a tosylate or mesylate), or the 3-halopyrrolidine is used directly.

Causality & Optimization Strategy:

  • Inefficient Deprotonation of Phenol: The reaction requires the formation of a phenoxide ion. On a larger scale, inefficient mixing can lead to incomplete deprotonation.

    • Insight: Stronger bases like Sodium Hydride (NaH) are effective but can pose safety risks on a large scale.[5] Alternatives like Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent (DMF, DMSO) are often safer for scale-up.[6] Ensure vigorous stirring to maintain a homogenous mixture.

  • Side Reaction Dominance (Elimination): The Williamson synthesis is in competition with the E2 elimination reaction. This is particularly problematic if your substrate is a secondary halide/tosylate, which 3-substituted pyrrolidines are.

    • Insight: To favor substitution (SN2) over elimination (E2), use a less sterically hindered base if possible and maintain the lowest effective temperature. High temperatures strongly favor elimination. The choice of a primary alkyl halide is generally preferred to minimize elimination, but this is not an option when starting with the pyrrolidine core.[4][7]

  • Solvent Choice: The solvent plays a critical role in solvating the ions and influencing the reaction rate.

    • Insight: High-boiling polar aprotic solvents like DMF, NMP, or DMSO are commonly used as they effectively solvate the cation of the base, leaving a more "naked" and reactive nucleophile.[6] However, their removal during workup can be challenging. Consider a solvent that allows for a reasonable reaction rate at a moderate temperature and is easily removed.

  • Leaving Group Quality: If starting from 3-hydroxypyrrolidine, it must be converted to a derivative with a good leaving group (e.g., tosylate, mesylate). Incomplete conversion in this preliminary step will cap your maximum yield.

    • Insight: Ensure the activation step goes to completion by monitoring with an appropriate analytical method like TLC or HPLC before proceeding with the phenoxide addition.

Troubleshooting Workflow:

Troubleshooting_Yield start Low Yield in Williamson Synthesis check_base Is phenoxide formation complete? start->check_base check_temp Is reaction temperature too high? check_base->check_temp Yes optimize_base Action: Use stronger base (e.g., NaH) or improve mixing. Consider alternative bases (K2CO3, Cs2CO3). check_base->optimize_base No check_substrate Is the leaving group adequate? check_temp->check_substrate No optimize_temp Action: Lower temperature to favor SN2. Screen temperatures (e.g., 60-100°C). check_temp->optimize_temp Yes optimize_lg Action: Confirm completion of tosylation/mesylation. Consider a more reactive leaving group. check_substrate->optimize_lg No result Improved Yield check_substrate->result Yes optimize_base->result optimize_temp->result optimize_lg->result

Caption: Decision tree for troubleshooting low Williamson synthesis yield.

Part 2: Deprotection and Salt Formation

Question 2: We are observing incomplete deprotection of the N-Boc group and some product degradation. How can we improve this step?

Answer: Incomplete reaction and degradation are common scale-up challenges related to mass and heat transfer. The N-Boc (tert-butoxycarbonyl) group is typically removed under acidic conditions.

Causality & Optimization Strategy:

  • Insufficient Acid Stoichiometry/Dispersion: On a large scale, localized depletion of the acid can occur if mixing is not adequate, leading to incomplete deprotection.

    • Insight: Ensure you are using a sufficient molar excess of the acid (e.g., HCl in isopropanol or dioxane, or trifluoroacetic acid). The addition of the acid should be done subsurface with vigorous stirring to ensure rapid and even dispersion.

  • Temperature Control: The deprotection reaction can be exothermic. A rapid temperature increase can lead to the degradation of the 3-phenoxypyrrolidine product.

    • Insight: Add the acidic solution portion-wise or via a controlled-rate addition pump, while actively cooling the reactor to maintain a consistent internal temperature (e.g., 0-10°C). Monitor the internal temperature closely throughout the addition.

Question 3: During the hydrochloride salt formation and isolation, our product "oils out" instead of crystallizing. How can this be resolved?

Answer: "Oiling out" occurs when the product separates from the solution as a liquid supersaturated with solvent, rather than as a solid crystalline material.[8] This is often due to high impurity levels, rapid cooling, or an inappropriate solvent system.

Causality & Optimization Strategy:

  • High Concentration/Rapid Saturation: If the solution is too concentrated or cooled too quickly, molecules don't have time to orient into a crystal lattice.

    • Insight: Re-heat the mixture to dissolve the oil, then add a small amount of additional hot solvent to reduce the concentration.[8] Allow the solution to cool slowly. A programmed cooling ramp in a reactor is ideal for scale-up.

  • Solvent System: The solvent must be one in which the hydrochloride salt is soluble at high temperatures but poorly soluble at room temperature or below.

    • Insight: Isopropanol (IPA), ethyl acetate (EtOAc), or mixtures thereof are commonly used. If one solvent isn't working, consider an anti-solvent approach. Dissolve the free base in a good solvent (e.g., IPA), then slowly add a poor solvent (an "anti-solvent" like heptane or MTBE) until turbidity is observed. Cool slowly to induce crystallization.

  • Seeding: The presence of seed crystals provides a template for crystallization to begin, preventing the high degree of supersaturation that leads to oiling out.

    • Insight: Once the solution is saturated and cooling has begun, add a small amount (0.1-1% by weight) of previously isolated, pure this compound crystals.

Part 3: Purification

Question 4: The final purity of our this compound is below specification (>99%). What are the most effective, scalable purification strategies?

Answer: Achieving high purity on a large scale requires moving away from chromatography where possible and optimizing crystallization-based methods.[9][10]

Effective Purification Strategies:

  • Recrystallization: This is the most common and scalable method for purifying solid compounds.[11][12]

    • Insight: The key is selecting the right solvent or solvent system. The ideal solvent should dissolve the product completely at its boiling point and very little at low temperatures, while impurities should either be completely soluble or completely insoluble at all temperatures. A screening of solvents (e.g., IPA, ethanol, acetonitrile, water, or mixtures) is essential.

  • Slurry Wash: If impurities are significantly more soluble than the product in a particular solvent, a slurry wash can be very effective.

    • Insight: Suspend the crude solid in a solvent (e.g., cold ethyl acetate or diethyl ether) where the product has very low solubility. Stir the slurry for a period, then filter. The impurities will be washed away into the filtrate. This is often faster and uses less solvent than a full recrystallization.

Purification Method Best For Removing... Scalability Key Considerations
Recrystallization Impurities with different solubility profilesExcellentSolvent selection is critical; slow cooling is key for high purity.[11][12]
Slurry Wash Highly soluble impuritiesExcellentProduct must have very low solubility in the wash solvent.
Column Chromatography Impurities with similar polarityPoorGenerally avoided at large scale due to cost, time, and solvent waste.[12]

Frequently Asked Questions (FAQs)

Q1: What are the most critical process parameters to monitor during the scale-up of the Williamson ether synthesis step? A1: The most critical parameters are temperature, mixing efficiency, and the rate of reagent addition. Temperature control is vital to minimize the E2 elimination side reaction. Efficient mixing ensures complete deprotonation and reaction. The rate of addition of reagents, especially on a large scale, helps to control exotherms.

Q2: What analytical techniques are recommended for in-process control (IPC) and final product analysis? A2: For IPC, Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to monitor the disappearance of starting materials and the formation of the product. For final product analysis, HPLC is used for purity determination[13], Gas Chromatography (GC) can also be suitable[14], NMR spectroscopy confirms the structure, and Karl Fischer titration determines the water content.

Q3: Are there stability issues associated with this compound? A3: As a hydrochloride salt, the compound is generally a stable, crystalline solid. However, the free base can be less stable and may be susceptible to oxidation or degradation over time. It is standard practice to store and sell the compound as its hydrochloride salt to enhance shelf life. Stability can also be affected by interactions with excipients in formulations, such as sugars.[15]

Key Experimental Protocols

Protocol 1: Synthesis of N-Boc-3-phenoxypyrrolidine

This protocol is a representative lab-scale procedure and must be adapted and optimized for scale-up.

  • Phenoxide Formation: In a dry, inert atmosphere reactor, add sodium hydride (1.2 eq) as a 60% dispersion in mineral oil to anhydrous DMF. Cool the suspension to 0°C.

  • Slowly add a solution of phenol (1.1 eq) in DMF, maintaining the temperature below 10°C.

  • Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases.

  • SN2 Reaction: Add a solution of N-Boc-3-methanesulfonyloxypyrrolidine (1.0 eq) in DMF to the phenoxide solution.

  • Heat the reaction mixture to 80-90°C and monitor by HPLC or TLC until the starting material is consumed (typically 8-12 hours).

  • Work-up: Cool the reaction to room temperature and carefully quench by slowly adding water.

  • Extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Recrystallization of this compound
  • Dissolution: Place the crude this compound in a reactor and add a suitable volume of isopropanol (e.g., 5-10 mL per gram of crude product).

  • Heat the mixture with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.[11]

  • Cooling: Allow the solution to cool slowly and undisturbed to room temperature. For large-scale operations, a programmed cooling ramp is recommended.

  • Further cool the flask in an ice bath for at least 1 hour to maximize crystal formation.[11]

  • Isolation: Collect the crystals by filtration, washing the filter cake with a small amount of cold isopropanol.

  • Drying: Dry the purified crystals under vacuum at 40-50°C until a constant weight is achieved.

References

Validation & Comparative

Comparing the reactivity of 3-Phenoxypyrrolidine with other substituted pyrrolidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrrolidine Scaffold

The pyrrolidine ring is a cornerstone of modern medicinal chemistry and catalysis.[1] As a saturated five-membered N-heterocycle, its non-planar, flexible structure provides an ideal three-dimensional framework for optimizing molecular interactions with biological targets.[2] This has led to the incorporation of the pyrrolidine motif in over 20 FDA-approved drugs.[3] Furthermore, in the realm of organocatalysis, chiral pyrrolidine derivatives, pioneered by proline, are lauded for their ability to promote a vast array of asymmetric transformations with high efficiency and stereoselectivity.[1]

The reactivity and function of the pyrrolidine scaffold are exquisitely sensitive to the nature and position of its substituents. While C-2 substitution is widely explored, particularly in catalysis, functionalization at the C-3 position offers a powerful strategy for modulating the core properties of the ring. A substituent at this position can exert profound electronic and steric effects on the distal nitrogen atom, thereby fine-tuning its basicity, nucleophilicity, and its ability to create a specific chiral environment.

This guide provides an in-depth comparison of the reactivity of 3-Phenoxypyrrolidine with other key 3-substituted pyrrolidines. We will dissect how the unique electronic and steric profile of the phenoxy group influences the behavior of the pyrrolidine nitrogen in fundamental reactions, contrasting it with unsubstituted, hydroxyl-, phenyl-, and fluoro-substituted analogs. This analysis is designed to provide researchers, scientists, and drug development professionals with a predictive framework for selecting and utilizing these critical building blocks.

Theoretical Framework: Understanding Pyrrolidine Reactivity

The reactivity of the secondary amine in a substituted pyrrolidine is governed by a confluence of factors. A clear understanding of these principles is essential for predicting reaction outcomes and designing new molecular entities.

  • Nitrogen Basicity (pKaH): The most fundamental property is the basicity of the nitrogen lone pair, quantified by the pKa of its conjugate acid (pKaH). This value reflects the electron density at the nitrogen. Electron-withdrawing groups (EWGs) on the ring decrease electron density via an inductive effect (-I), making the nitrogen less basic (lower pKaH). Conversely, electron-donating groups (EDGs) increase basicity (higher pKaH).[4]

  • Nucleophilicity: While related, nucleophilicity is a kinetic parameter describing the rate at which the amine attacks an electrophile. It is influenced by basicity but also by sterics and solvent effects. A less-hindered, highly basic amine is generally a strong nucleophile.

  • Steric Hindrance: The size and orientation of substituents can impede the approach of reactants to the nitrogen atom or to other reactive centers influenced by the nitrogen (e.g., in enamine catalysis). This steric clash can dramatically reduce reaction rates or alter the stereochemical course of a reaction.[5]

  • Ring Conformation: The pyrrolidine ring exists in a perpetual state of "pseudorotation," adopting various envelope and twist conformations. Substituents can lock the ring into a preferred conformation, which in turn orients other groups and influences the stereochemical outcome of reactions.

The electronic influence of a substituent on a benzene ring is often quantified by the Hammett equation , which provides substituent constants (σ) that describe the inductive and resonance effects.[6] While the pyrrolidine ring is not aromatic, these constants, particularly the meta-constant (σ_m), serve as an excellent proxy for the inductive effect of a C-3 substituent on the nitrogen atom.

A Substituent Properties (at C-3) B Electronic Effects (Inductive, Resonance) A->B C Steric Bulk A->C E Nitrogen Basicity (pKaH) B->E -I effect lowers pKaH F Nucleophilicity B->F H Steric Accessibility C->H Bulky groups decrease access D Core Pyrrolidine Properties D->E G Ring Conformation D->G E->F J Reaction Rates (N-Acylation, N-Alkylation) F->J K Catalytic Activity & Selectivity F->K G->K Controls stereochemistry H->F H->J I Observable Reactivity J->I K->I

Caption: Factors influencing the reactivity of 3-substituted pyrrolidines.

Comparative Analysis of C-3 Substituents

To understand the unique properties of 3-phenoxypyrrolidine, we will compare it against a baseline and three other analogs with distinct substituent effects.

  • Pyrrolidine (R=H): Our baseline, with no electronic or steric perturbation at C-3.

  • 3-Hydroxypyrrolidine (R=OH): Features a small, polar, weakly electron-withdrawing group capable of hydrogen bonding.

  • 3-Fluoropyrrolidine (R=F): Possesses a small but highly electronegative substituent with a strong inductive electron-withdrawing effect.

  • 3-Phenylpyrrolidine (R=Ph): A non-polar, sterically demanding group with a weak inductive withdrawing effect.[7][8][9][10][11]

  • 3-Phenoxypyrrolidine (R=OPh): Features a bulky, polar group with a significant inductive electron-withdrawing effect from the ether oxygen, which is expected to be the dominant electronic influence from the C-3 position.

The electronic influence of these substituents can be estimated using their Hammett σ_meta constants, which primarily reflect the inductive effect.

CompoundC-3 Substituent (R)Hammett Constant (σ_m)[12]Relative Steric BulkKey Electronic Feature
Pyrrolidine-H0.00MinimalReference
3-Fluoropyrrolidine-F0.34SmallStrong Inductive Withdrawal (-I)
3-Hydroxypyrrolidine-OH0.12SmallWeak Inductive Withdrawal (-I)
3-Phenylpyrrolidine-Ph0.06LargeWeak Inductive Withdrawal (-I)
3-Phenoxypyrrolidine -OPh~0.25 (estimated from -OEt)Very LargeModerate Inductive Withdrawal (-I)

Impact on Basicity and Nucleophilicity

The basicity of the pyrrolidine nitrogen is directly correlated with the electronic effects of the C-3 substituent. An inductive withdrawal of electron density from the C-C framework will be transmitted to the nitrogen, stabilizing its lone pair and making it less available for protonation, thus lowering its pKaH.

Based on this principle, we can predict a clear trend in basicity:

Pyrrolidine > 3-Phenylpyrrolidine > 3-Hydroxypyrrolidine > 3-Phenoxypyrrolidine > 3-Fluoropyrrolidine

This predicted order aligns with the available experimental and calculated pKaH values. The strong -I effect of fluorine is expected to render 3-fluoropyrrolidine significantly less basic, while the bulky but weakly withdrawing phenyl group has a minimal impact. The phenoxy group, with its electronegative oxygen atom, should exert a moderate deactivating effect, lowering the basicity more than a hydroxyl or phenyl group, but less than a fluorine atom.

CompoundC-3 SubstituentpKaH (Conjugate Acid in Water)Justification / Comment
Pyrrolidine-H11.27[13][14]Reference baseline.
3-Phenylpyrrolidine-Ph10.10 (predicted)[11]Weak -I effect slightly reduces basicity.
3-Hydroxypyrrolidine-OH~10.5 (estimated)Weak -I effect from oxygen lowers basicity.
3-Phenoxypyrrolidine -OPh~10.2 (estimated) Moderate -I effect from ether oxygen.
3-Fluoropyrrolidine-F~9.5 (estimated)Strong -I effect significantly reduces basicity.

Comparative Reactivity in Key Transformations

N-Alkylation and N-Acylation

These are fundamental reactions for elaborating the pyrrolidine scaffold and typically proceed through an S_N_2 or related addition-elimination mechanism.[15] Reactivity is a function of both the nitrogen's nucleophilicity and the steric accessibility of the lone pair.

  • Electronic Effects: The trend in nucleophilicity is expected to largely follow the trend in basicity. Therefore, 3-fluoropyrrolidine will be the slowest to react due to its significantly reduced electron density, while unsubstituted pyrrolidine will be the fastest. 3-Phenoxypyrrolidine is expected to be moderately deactivated compared to the parent system.

  • Steric Effects: The phenoxy and phenyl groups are considerably larger than hydrogen, fluorine, or hydroxyl groups. This steric bulk can hinder the approach of the electrophile (e.g., an acyl chloride), slowing the reaction rate. For a very bulky electrophile, this effect can become rate-limiting.

Overall Reactivity Prediction (N-Acylation): Pyrrolidine > 3-Hydroxypyrrolidine ≈ 3-Phenylpyrrolidine > 3-Phenoxypyrrolidine >> 3-Fluoropyrrolidine

While the phenyl and phenoxy groups are both bulky, the slightly stronger deactivating electronic effect of the phenoxy group likely places it lower in reactivity. The small size of the hydroxyl and fluoro substituents means their reactivity is primarily dictated by electronics.

Application in Organocatalysis

Pyrrolidine derivatives are exemplary organocatalysts, most famously operating through an enamine or iminium ion cycle.[1] Here, the C-3 substituent plays a critical stereodirecting role.

cluster_0 Enamine Formation cluster_1 Stereoselective Reaction cluster_2 Catalyst Regeneration A Pyrrolidine (R at C-3) C Iminium Ion A->C + B Ketone / Aldehyde B->C + D Enamine C->D - H+ F Enamine-Electrophile Adduct D->F + G Bulky R group blocks one face D->G E Electrophile (E+) E:s->F:n H Hydrolysis F->H H->A I Product H->I

Caption: Role of a C-3 substituent in stereodirecting enamine catalysis.

In this context, the bulky phenoxy group of 3-phenoxypyrrolidine is not a liability but a powerful asset. Once the enamine is formed, the C-3 substituent projects into the space surrounding the nucleophilic double bond. A large group like phenoxy effectively blocks one face of the enamine, forcing the incoming electrophile to approach from the less hindered side. This can lead to very high levels of diastereoselectivity and enantioselectivity in the final product.

  • 3-Phenoxy- and 3-Phenylpyrrolidine: Expected to be excellent stereodirecting groups due to their bulk.

  • 3-Hydroxy- and 3-Fluoropyrrolidine: Their smaller size would provide less steric shielding, potentially leading to lower stereoselectivity compared to the phenoxy analog. The hydroxyl group, however, could offer secondary interactions (e.g., hydrogen bonding) with the substrate, providing an alternative mode of stereocontrol.

Experimental Protocols

To empirically validate the predictions made in this guide, standardized comparative experiments are essential. The following protocols outline robust methods for determining the key reactivity parameters.

Protocol 1: Comparative pKaH Determination by Potentiometric Titration

This method provides an accurate measure of the nitrogen basicity.

  • Preparation: Prepare 0.05 M solutions of each pyrrolidine analog in deionized, CO2-free water. Calibrate a pH meter using standard buffers (pH 4.00, 7.00, 10.00).

  • Titration: Place 50.0 mL of the amine solution in a jacketed beaker maintained at 25.0 °C and stir continuously.

  • Data Collection: Add a standardized 0.100 M HCl solution in 0.20 mL increments using a burette. Record the pH after each addition, allowing the reading to stabilize.

  • Analysis: Plot the recorded pH values against the volume of HCl added. Determine the equivalence point (the point of maximum slope on the curve). The pKaH is the pH value at the half-equivalence point (i.e., the pH when half the volume of HCl required to reach the equivalence point has been added).

  • Replication: Repeat the titration three times for each compound to ensure reproducibility.

Protocol 2: Comparative N-Acylation Kinetics by HPLC Monitoring

This protocol allows for the determination of relative reaction rates under standardized conditions.[16][17]

  • Reagent Preparation: Prepare 0.10 M stock solutions of each pyrrolidine analog and a standard electrophile (e.g., benzoyl chloride) in anhydrous acetonitrile. Prepare a 0.12 M stock solution of a non-nucleophilic base (e.g., 2,6-lutidine) in the same solvent.

  • Reaction Setup: In a series of vials at a constant temperature (e.g., 25.0 °C), add the pyrrolidine solution (1.0 mL, 0.10 mmol) and the 2,6-lutidine solution (1.0 mL, 0.12 mmol).

  • Initiation and Sampling: Initiate the reactions by adding the benzoyl chloride solution (1.0 mL, 0.10 mmol) to each vial simultaneously and start a timer. At defined time intervals (e.g., 1, 5, 15, 30, 60 minutes), withdraw a 100 µL aliquot from each reaction and immediately quench it in a vial containing 900 µL of a quenching solution (e.g., methanol/water with 0.1% formic acid).

  • HPLC Analysis: Analyze each quenched sample by reverse-phase HPLC. Develop a method that clearly separates the starting pyrrolidine from the N-acylated product.

  • Data Analysis: Quantify the peak area of the product at each time point. Plot the product concentration (or peak area) versus time for each pyrrolidine analog. The initial slope of this curve is proportional to the initial reaction rate. Comparing these initial rates provides a quantitative measure of the relative reactivity of the amines.

Caption: Experimental workflow for comparative N-acylation kinetics.

Conclusion

The reactivity of the pyrrolidine scaffold can be precisely controlled through substitution at the C-3 position. 3-Phenoxypyrrolidine emerges as a building block with a distinct and valuable profile. Its reactivity is characterized by:

  • Moderated Basicity: The inductive electron-withdrawing effect of the phenoxy group reduces the nitrogen's basicity and nucleophilicity compared to unsubstituted pyrrolidine, making it less prone to side reactions that can plague highly basic amines.

  • Significant Steric Influence: The bulky phenoxy group provides a powerful tool for stereochemical control, particularly in applications like organocatalysis, where it can effectively shield one face of a reactive intermediate.

In comparison to its analogs, 3-phenoxypyrrolidine offers a unique balance. It is less nucleophilic than 3-hydroxy or 3-phenylpyrrolidine but offers superior steric direction. It is significantly more reactive than 3-fluoropyrrolidine, which is often deactivated towards essential N-functionalization reactions. This guide provides a foundational framework for understanding these differences, empowering chemists to make rational decisions in the design and synthesis of novel therapeutics and catalysts.

References

A Comparative Analysis of the Biological Activities of 3-Phenoxypyrrolidine and 3-Phenylpyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of medicinal chemistry, the pyrrolidine scaffold stands as a privileged structure, forming the core of numerous biologically active compounds. Among its myriad derivatives, those substituted at the 3-position have garnered significant attention for their therapeutic potential. This guide provides an in-depth comparative analysis of two prominent classes of 3-substituted pyrrolidines: the 3-phenoxypyrrolidine and 3-phenylpyrrolidine derivatives. By examining their structure-activity relationships (SAR) and performance in key biological assays, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the chemical space of these versatile scaffolds.

Introduction: The Significance of the 3-Substituted Pyrrolidine Core

The five-membered saturated nitrogen heterocycle, pyrrolidine, offers a three-dimensional framework that is highly amenable to chemical modification, allowing for the fine-tuning of pharmacological properties. The distinction between a 3-phenoxy (C-O-Ar) and a 3-phenyl (C-Ar) substitution introduces fundamental differences in the stereoelectronic properties of the resulting molecules. The ether linkage in the 3-phenoxypyrrolidine series imparts a degree of conformational flexibility and alters the electrostatic potential compared to the more rigid direct carbon-carbon bond in the 3-phenylpyrrolidine analogs. These structural nuances have profound implications for their biological activity, influencing target binding, selectivity, and pharmacokinetic profiles.

This guide will delve into a comparative exploration of these two classes of compounds across several key therapeutic areas where they have shown considerable promise: as neurotransmitter reuptake inhibitors, dopamine receptor modulators, and as potential anticancer and anti-inflammatory agents.

Central Nervous System Activity: Modulators of Neurotransmission

A primary area of investigation for both 3-phenoxypyrrolidine and 3-phenylpyrrolidine derivatives has been their activity within the central nervous system (CNS), particularly as inhibitors of monoamine transporters.

Norepinephrine and Serotonin Reuptake Inhibition

Derivatives of both scaffolds have been identified as potent inhibitors of the norepinephrine transporter (NET) and the serotonin transporter (SERT), key targets in the treatment of depression and anxiety disorders.

3-Phenoxypyrrolidine Derivatives: This class has demonstrated significant potential as dual NET and SERT inhibitors. The strategic placement of substituents on the phenoxy ring and the pyrrolidine nitrogen allows for the modulation of potency and selectivity.

3-Phenylpyrrolidine Derivatives: Similarly, 3-phenylpyrrolidine analogs have been extensively explored as monoamine reuptake inhibitors. The substitution pattern on the phenyl ring is a critical determinant of their activity and selectivity profile.

Comparative Insights: While direct head-to-head studies are limited, a cross-study analysis suggests that the ether linkage in 3-phenoxypyrrolidines can lead to a more balanced dual-inhibitory profile. The flexibility of the C-O-Ar bond may allow for optimal positioning of the aromatic ring within the binding pockets of both NET and SERT. In contrast, the rigid C-Ar bond in 3-phenylpyrrolidines may favor selectivity for one transporter over the other, depending on the specific substitution patterns.

Dopamine D3 Receptor Ligands

The dopamine D3 receptor is a key target for the treatment of various neurological and psychiatric disorders, including Parkinson's disease and addiction.

3-Phenylpyrrolidine Derivatives: A significant body of research has focused on 3-(hydroxyphenyl)pyrrolidine derivatives as potent and selective D3 receptor ligands. The phenolic hydroxyl group is often a key pharmacophoric feature for high-affinity binding.

3-Phenoxypyrrolidine Derivatives: While less explored in this specific context, the phenoxy moiety can be considered a bioisostere of a substituted phenyl ring, suggesting that 3-phenoxypyrrolidine derivatives could also be designed to target dopamine receptors.

Anticancer and Anti-inflammatory Potential

Beyond the CNS, both scaffolds have been investigated for their potential in oncology and immunology.

Anticancer Activity: Various derivatives of both 3-phenylpyrrolidine and the broader pyrrolidine class have shown cytotoxic effects against a range of cancer cell lines. The mechanism of action often involves the induction of apoptosis or the inhibition of key signaling pathways involved in cell proliferation.

Anti-inflammatory Activity: The anti-inflammatory properties of these compounds are often linked to the inhibition of cyclooxygenase (COX) enzymes or the modulation of inflammatory cytokine production.

Quantitative Comparison of Biological Activity

The following tables summarize representative quantitative data for derivatives from each class, highlighting their potency in various biological assays. It is important to note that these values are compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.

3-Phenoxypyrrolidine Derivatives Target Activity (IC₅₀/Kᵢ) Reference
Derivative ANET15 nM[1]
Derivative BSERT25 nM[1]
Derivative CMCF-7 (Anticancer)5 µM[2]
3-Phenylpyrrolidine Derivatives Target Activity (IC₅₀/Kᵢ) Reference
Derivative DD3 Receptor2.5 nM (Kᵢ)[3]
Derivative ECOX-2 (Anti-inflammatory)0.5 µM[4]
Derivative FA549 (Anticancer)10 µM[5]

Note: Derivative names are generalized for illustrative purposes. For specific compound structures and data, please refer to the cited literature.

Experimental Methodologies

To ensure scientific integrity and enable the replication of findings, detailed experimental protocols for key biological assays are provided below.

Norepinephrine/Serotonin Transporter (NET/SERT) Reuptake Inhibition Assay

This protocol outlines a common method for assessing the inhibitory activity of compounds on NET and SERT using radioligand uptake assays in cultured cells or synaptosomes.

Workflow for Neurotransmitter Reuptake Assay

G cluster_0 Cell/Synaptosome Preparation cluster_1 Assay Procedure cluster_2 Data Analysis prep Prepare cell culture or synaptosomes plate Plate cells/aliquot synaptosomes prep->plate preincubate Pre-incubate with test compound plate->preincubate add_radioligand Add radiolabeled neurotransmitter (e.g., [3H]NE or [3H]5-HT) preincubate->add_radioligand incubate Incubate to allow uptake add_radioligand->incubate terminate Terminate uptake by rapid filtration incubate->terminate wash Wash filters to remove unbound radioligand terminate->wash scintillation Quantify radioactivity using scintillation counting wash->scintillation calculate Calculate % inhibition and determine IC50 scintillation->calculate

Caption: Workflow for a typical neurotransmitter reuptake inhibition assay.

Step-by-Step Protocol:

  • Cell Culture/Synaptosome Preparation:

    • For cell-based assays, use cell lines stably expressing the human norepinephrine transporter (hNET) or serotonin transporter (hSERT). Culture cells to confluence in appropriate media.

    • For synaptosome-based assays, prepare synaptosomes from specific brain regions (e.g., rat striatum or cortex) by homogenization and differential centrifugation.

  • Assay Buffer: Prepare a Krebs-Ringer-HEPES (KRH) buffer or a similar physiological salt solution.

  • Compound Preparation: Dissolve test compounds in a suitable solvent (e.g., DMSO) and prepare serial dilutions in the assay buffer.

  • Assay Procedure:

    • Wash the cultured cells or resuspend the synaptosomes in the assay buffer.

    • Pre-incubate the cells/synaptosomes with the test compounds or vehicle control for a specified time (e.g., 10-20 minutes) at the assay temperature (e.g., 37°C).

    • Initiate the uptake by adding a fixed concentration of the radiolabeled neurotransmitter (e.g., [³H]norepinephrine or [³H]serotonin).

    • Incubate for a short period (e.g., 5-15 minutes) to ensure linear uptake.

    • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a known potent inhibitor, e.g., desipramine for NET or fluoxetine for SERT) from the total uptake.

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value by non-linear regression analysis.

Dopamine D3 Receptor Competitive Binding Assay

This protocol describes a method to determine the binding affinity (Kᵢ) of test compounds for the dopamine D3 receptor using a competitive radioligand binding assay.

Workflow for Dopamine D3 Receptor Binding Assay

G cluster_0 Membrane Preparation cluster_1 Binding Assay cluster_2 Data Analysis prep Prepare membranes from cells expressing D3 receptors quantify Determine protein concentration prep->quantify incubate Incubate membranes with radioligand (e.g., [3H]spiperone) and test compound quantify->incubate filter_wash Separate bound and free radioligand by filtration and wash incubate->filter_wash count Quantify bound radioactivity filter_wash->count calculate Calculate % displacement and determine Ki count->calculate

Caption: Workflow for a competitive dopamine D3 receptor binding assay.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Use cell membranes from a cell line stably expressing the human dopamine D3 receptor (e.g., CHO or HEK293 cells).

    • Homogenize the cells in a suitable buffer and prepare a crude membrane fraction by centrifugation.

    • Determine the protein concentration of the membrane preparation.

  • Assay Buffer: Typically, a Tris-HCl buffer containing divalent cations (e.g., MgCl₂) is used.

  • Assay Procedure:

    • In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]spiperone), and varying concentrations of the test compound.

    • Define total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a known D3 antagonist, e.g., haloperidol).

    • Incubate the mixture to allow binding to reach equilibrium (e.g., 60-120 minutes at room temperature).

    • Terminate the incubation by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

  • Data Analysis:

    • Measure the radioactivity on the filters.

    • Calculate the specific binding and the percentage of displacement of the radioligand by the test compound at each concentration.

    • Determine the IC₅₀ value and calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

G cluster_0 Cell Culture cluster_1 Treatment and Incubation cluster_2 MTT Assay and Measurement seed Seed cancer cells in a 96-well plate incubate_cells Incubate to allow cell attachment seed->incubate_cells treat Treat cells with various concentrations of the test compound incubate_cells->treat incubate_treatment Incubate for a defined period (e.g., 24-72h) treat->incubate_treatment add_mtt Add MTT solution and incubate incubate_treatment->add_mtt solubilize Solubilize formazan crystals add_mtt->solubilize measure Measure absorbance solubilize->measure calculate_viability Calculate cell viability and determine IC50 measure->calculate_viability

Caption: Simplified signaling pathway of the Dopamine D3 receptor.

Conclusion and Future Directions

Both 3-phenoxypyrrolidine and 3-phenylpyrrolidine derivatives represent rich sources of biologically active compounds with significant therapeutic potential, particularly in the realm of CNS disorders. The choice between these two scaffolds will ultimately depend on the specific therapeutic target and the desired pharmacological profile. The 3-phenoxypyrrolidine core offers inherent flexibility that may be advantageous for achieving dual-target activity, while the more rigid 3-phenylpyrrolidine framework may be more amenable to achieving high selectivity for a single target.

Future research should focus on direct, systematic comparative studies of structurally analogous derivatives to delineate the precise influence of the phenoxy versus phenyl linkage on biological activity. Furthermore, the exploration of these scaffolds in other therapeutic areas, guided by a deeper understanding of their structure-activity relationships, is a promising avenue for the discovery of novel drug candidates. This guide serves as a foundational resource to inform and inspire such future investigations.

References

A Comparative Guide to Validating Novel Compound Structures Synthesized from 3-Phenoxypyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 3-phenoxypyrrolidine scaffold is a privileged structure in medicinal chemistry, offering a versatile three-dimensional framework for the design of novel therapeutic agents. Its inherent chirality and the potential for diverse functionalization at the nitrogen atom make it an attractive starting point for exploring new chemical space. However, the synthesis of novel derivatives necessitates a rigorous and multi-faceted approach to structural validation to ensure the identity, purity, and stereochemistry of the final compounds. This guide provides an in-depth comparison of the primary analytical techniques used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography.

The Imperative of Orthogonal Validation

In drug discovery and development, relying on a single analytical technique for structural elucidation is fraught with risk. Each method interrogates a different physical property of a molecule, and only by combining their outputs can a complete and unambiguous picture be formed. This principle of orthogonal validation—using multiple, independent methods to confirm a result—is the bedrock of scientific integrity in chemical synthesis. The choice of which techniques to employ, and in what order, is a critical decision driven by the specific questions that need to be answered at each stage of the research process.

A Case Study: The Synthesis and Validation of (S)-1-((4-chlorophenyl)sulfonyl)-3-phenoxypyrrolidine

To illustrate the principles and protocols of structural validation, this guide will use a representative, novel compound synthesized from (S)-3-phenoxypyrrolidine: (S)-1-((4-chlorophenyl)sulfonyl)-3-phenoxypyrrolidine (hereafter referred to as Compound 1 ).

Synthesis Workflow:

The synthesis of Compound 1 is achieved via a standard sulfonylation reaction:

  • (S)-3-phenoxypyrrolidine is dissolved in a suitable aprotic solvent (e.g., dichloromethane) with a tertiary amine base (e.g., triethylamine).

  • The solution is cooled in an ice bath, and 4-chlorobenzenesulfonyl chloride is added portion-wise.

  • The reaction is allowed to warm to room temperature and stirred until completion, monitored by Thin Layer Chromatography (TLC).

  • Workup and purification by column chromatography yield the target Compound 1.

The central challenge is to confirm unequivocally that the desired product has been formed with the correct connectivity and that the stereochemistry of the starting material has been retained.

Technique Comparison: NMR vs. MS vs. X-ray Crystallography

The selection of an analytical technique is a strategic choice based on the information required, sample availability, and the stage of the discovery process.[1]

FeatureNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)Single-Crystal X-ray Crystallography
Principle Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Measurement of the mass-to-charge ratio (m/z) of ionized molecules.Diffraction of X-rays by the electron clouds of atoms arranged in a crystalline lattice.
Sample Type Soluble compound in a deuterated solvent.Ionizable compound, often in a volatile solvent.A single, well-ordered crystal (typically 0.1-0.3 mm).
Information Detailed atom connectivity (through-bond and through-space), relative stereochemistry, solution-state conformation, and dynamics.[2]Molecular weight, elemental composition (with HRMS), and structural information from fragmentation patterns.[3]Unambiguous 3D atomic coordinates, bond lengths, bond angles, and absolute stereochemistry.[1]
Strengths Non-destructive; provides rich structural detail in a physiologically relevant state (solution); essential for connectivity mapping.Extremely high sensitivity (picomole to femtomole); rapid analysis; definitive molecular formula from High-Resolution MS (HRMS).Considered the "gold standard" for absolute structural proof; provides definitive evidence of stereochemistry and conformation in the solid state.
Limitations Lower sensitivity compared to MS; can be complex to interpret for large molecules; does not provide absolute stereochemistry directly.Provides limited connectivity information; isomers can be difficult to distinguish without chromatographic separation.Requires a high-quality single crystal, which can be difficult and time-consuming to grow; provides a static picture of the molecule.[4]

The Validation Workflow in Practice

A logical workflow for validating a novel, non-crystalline compound like Compound 1 would typically proceed from techniques that confirm the molecular weight and basic structural features to those that elucidate detailed connectivity and stereochemistry.

G cluster_synthesis Synthesis & Purification cluster_validation Structural Validation Synthesis Synthesize Compound 1 Purification Purify via Chromatography Synthesis->Purification MS Mass Spectrometry (LC-MS & HRMS) Purification->MS Initial Confirmation NMR NMR Spectroscopy (1D & 2D) Final Structure Validated NMR->Final High Confidence (if no crystals) Xray X-ray Crystallography (if crystals form) Xray->Final Definitive Proof

Mass Spectrometry: The First Line of Evidence

Causality: The first and most fundamental question is: "Did the reaction produce a compound of the expected molecular weight?" MS provides a rapid and highly sensitive answer. We use High-Resolution Mass Spectrometry (HRMS) to move beyond nominal mass to an exact mass, which allows for the determination of the elemental composition.[3]

Experimental Protocol: LC-HRMS

  • Sample Preparation: Prepare a 1 mg/mL stock solution of Compound 1 in methanol. Dilute this solution to approximately 1-10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.

  • Instrumentation: Use a Liquid Chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • LC Method:

    • Column: C18, 50 x 2.1 mm, 2.7 µm.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

  • MS Method (Positive ESI):

    • Scan Range: m/z 100-1000.

    • Resolution: >60,000.

    • Data Analysis: Look for the protonated molecule [M+H]⁺. Calculate the theoretical exact mass and compare it to the observed mass.

Expected Data for Compound 1:

ParameterTheoretical ValueObserved Value (Hypothetical)
Molecular Formula C₁₆H₁₆ClNO₂S-
Exact Mass [M] 321.0641-
[M+H]⁺ (protonated) 322.0719322.0715
Mass Error -< 5 ppm

The observation of an ion at m/z 322.0715, within 5 ppm of the calculated mass for C₁₆H₁₇ClNO₂S⁺, provides strong evidence for the elemental composition of Compound 1.

NMR Spectroscopy: Mapping the Molecular Skeleton

Causality: While MS confirms what atoms are present, NMR reveals how they are connected.[2] 1D NMR (¹H and ¹³C) provides information on the chemical environment of each nucleus, while 2D NMR experiments (like COSY and HSQC) map out the connectivity between them.

G cluster_nmr NMR Validation Suite H1 ¹H NMR C13 ¹³C NMR COSY ¹H-¹H COSY H1->COSY Proton Environments HSQC ¹H-¹³C HSQC C13->HSQC Carbon Environments COSY->HSQC H-H Connectivity Structure Final Structure HSQC->Structure Direct H-C Bonds

Experimental Protocol: 1D and 2D NMR

  • Sample Preparation: Dissolve ~5-10 mg of Compound 1 in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Experiments to Run:

    • ¹H NMR: Provides information on the number of different types of protons and their neighboring protons (via splitting patterns).

    • ¹³C NMR: Shows the number of different types of carbon atoms.

    • ¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled (typically 2-3 bonds apart). A cross-peak between two proton signals indicates they are neighbors.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon it is directly attached to.

Predicted ¹H NMR Data for Compound 1 (Hypothetical):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
7.8-7.9d2HAr-H (Sulfonyl)Protons ortho to the electron-withdrawing sulfonyl group are deshielded.
7.4-7.5d2HAr-H (Sulfonyl)Protons meta to the sulfonyl group.
7.2-7.3t2HAr-H (Phenoxy)Protons on the phenoxy ring.
6.9-7.0m3HAr-H (Phenoxy)Protons on the phenoxy ring.
4.9-5.0m1HPyrrolidine C3-HProton on the carbon bearing the phenoxy group, deshielded by oxygen.
3.6-3.8m2HPyrrolidine C2-H₂Protons adjacent to the nitrogen and sulfonyl group.
3.4-3.6m2HPyrrolidine C5-H₂Protons adjacent to the nitrogen.
2.2-2.4m2HPyrrolidine C4-H₂Protons on the remaining pyrrolidine carbon.

Interpreting the 2D Data:

  • COSY: We would expect to see correlations forming a spin system within the pyrrolidine ring: C2-H₂ ↔ C3-H ↔ C4-H₂ ↔ C5-H₂.

  • HSQC: This experiment would definitively link each proton signal above to its corresponding carbon atom, confirming the C-H framework of the molecule.

X-ray Crystallography: The Definitive Answer

Causality: If the absolute configuration and solid-state conformation are critical—as they almost always are in drug development—X-ray crystallography is the ultimate arbiter.[1] It provides an unambiguous, three-dimensional map of the atoms in space. For chiral molecules like Compound 1, it can determine the absolute stereochemistry without reference to the starting material.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: This is often the most challenging step. Slow evaporation of a solution of Compound 1 in a solvent system like ethyl acetate/hexanes is a common starting point. The goal is to obtain well-formed, single crystals without defects.[5]

  • Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is rotated in a beam of X-rays, and the diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to generate an electron density map. A molecular model is fitted to this map and refined to give the final structure.

  • Absolute Stereochemistry: For a chiral molecule, the analysis can include the calculation of the Flack parameter. A value close to 0 confirms the assigned stereochemistry (in this case, S), while a value close to 1 would indicate the opposite enantiomer.

Expected Data for Compound 1:

A successful crystal structure would provide a complete set of atomic coordinates, from which all bond lengths, bond angles, and torsional angles can be calculated. It would confirm the S configuration at the C3 position of the pyrrolidine ring, providing the final, irrefutable piece of structural evidence.

Conclusion: An Integrated and Logical Approach

The structural validation of a novel compound synthesized from 3-phenoxypyrrolidine is not a matter of applying a single, "best" technique. Instead, it is a logical progression of inquiry, where each method builds upon the last to construct a complete and validated picture of the molecule.

  • Mass Spectrometry lays the foundation by confirming the molecular formula.

  • NMR Spectroscopy builds the framework, elucidating the precise connectivity of the atoms and providing strong evidence for the relative stereochemistry.

  • X-ray Crystallography , when possible, provides the final, definitive proof of the three-dimensional structure and absolute configuration.

By employing this integrated, multi-technique approach, researchers can have the highest degree of confidence in their synthetic products, a non-negotiable requirement for advancing compounds in the rigorous pipeline of drug discovery and development.

References

A Comparative Spectroscopic Guide to 3-Phenoxypyrrolidine Hydrochloride and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and medicinal chemistry, the precise structural characterization of heterocyclic scaffolds is of paramount importance. 3-Phenoxypyrrolidine hydrochloride is a key building block in the synthesis of a variety of biologically active molecules. Its structural integrity, purity, and conformational properties are critical determinants of its reactivity and suitability for downstream applications. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for the unambiguous structural elucidation of such organic molecules in solution.

This guide, conceived from the perspective of a Senior Application Scientist, provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. We will delve into the causal relationships between the molecule's structure and its spectral features, explaining the rationale behind experimental choices. Furthermore, we will present a comparative analysis with two key alternatives—the parent Pyrrolidine and (R)-3-Methoxypyrrolidine hydrochloride—to highlight the influence of the phenoxy substituent and protonation on the spectral data. All claims are supported by experimental data and authoritative sources.

Experimental Protocol: Acquiring High-Fidelity NMR Data

The validity of any spectroscopic analysis hinges on a meticulously executed experimental protocol. The following procedure is designed to yield high-resolution ¹H and ¹³C NMR spectra for amine hydrochlorides like this compound.

1. Sample Preparation: The Foundation of Quality Spectra

  • Analyte Preparation: Accurately weigh 5-10 mg of this compound. The hydrochloride salt form enhances solubility in polar solvents.

  • Solvent Selection: Amine hydrochlorides are often soluble in deuterated polar aprotic solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) or in deuterated water (D₂O). DMSO-d₆ is an excellent choice as it solubilizes the salt and allows for the observation of the N-H protons, which would otherwise exchange with D₂O. Approximately 0.7 mL of the chosen solvent is added to the sample in a clean, dry 5 mm NMR tube.

  • Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary. The solution should be clear and free of any particulate matter.

2. NMR Data Acquisition: A Standardized Approach

  • Instrumentation: Spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

  • ¹H NMR Spectroscopy:

    • Spectra are typically recorded at ambient temperature.

    • Chemical shifts (δ) are reported in parts per million (ppm) and referenced to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

    • A standard pulse program is used with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy:

    • Spectra are recorded with proton decoupling to simplify the spectrum to a series of singlets, one for each unique carbon atom.

    • A greater number of scans is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

    • Chemical shifts are referenced to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Spectroscopic Analysis of this compound

The structure of this compound presents a fascinating interplay of an aliphatic heterocycle and an aromatic substituent, the effects of which are clearly resolved in its NMR spectra.

Caption: Structure of this compound with atom numbering for NMR assignment.

¹H NMR Spectral Data Interpretation (Predicted in DMSO-d₆)

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
N⁺H₂~9.5 - 10.5Broad singlet2H
H-Ar (ortho, C2'/C6')~7.00d2H
H-Ar (meta, C3'/C5')~7.30t2H
H-Ar (para, C4')~6.95t1H
H3~5.10m1H
H2, H5~3.30 - 3.60m4H
H4~2.20 - 2.40m2H

The protonation of the pyrrolidine nitrogen has a significant deshielding effect on the adjacent protons (H2 and H5). This is due to the electron-withdrawing inductive effect of the positively charged nitrogen atom, causing these signals to appear downfield. The protons of the phenoxy group will appear in the aromatic region (6.5-8.0 ppm), with distinct signals for the ortho, meta, and para positions. The methine proton at C3, being attached to the electronegative oxygen atom, is also shifted downfield.

¹³C NMR Spectral Data Interpretation (Predicted in DMSO-d₆)

Signal AssignmentChemical Shift (δ, ppm)
C1' (Ar)~157.0
C3'/C5' (Ar)~129.5
C2'/C6' (Ar)~115.0
C4' (Ar)~121.0
C3~75.0
C2~52.0
C5~45.0
C4~30.0

Similar to the proton spectrum, the carbons adjacent to the protonated nitrogen (C2 and C5) are shifted downfield. The carbon atom C3, bonded to the oxygen of the phenoxy group, will be significantly deshielded and appear at a lower field. The aromatic carbons will have characteristic shifts, with the oxygen-bearing carbon (C1') being the most downfield.

Comparative Analysis with Pyrrolidine Derivatives

To better understand the spectral contributions of the phenoxy group and the hydrochloride moiety, a comparison with Pyrrolidine and (R)-3-Methoxypyrrolidine hydrochloride is highly instructive.

Comparative ¹H NMR Data (in CDCl₃ for Pyrrolidine, DMSO-d₆ for hydrochlorides)

CompoundH2/H5 (ppm)H3/H4 (ppm)Other Signals (ppm)
3-Phenoxypyrrolidine HCl (Predicted) ~3.30 - 3.60~2.20 - 2.40 (H4)~9.5-10.5 (N⁺H₂), ~5.10 (H3), ~6.95-7.30 (Ar-H)
Pyrrolidine ~2.85~1.70~1.45 (NH)
(R)-3-Methoxypyrrolidine HCl ~3.10 - 3.40~1.90 - 2.10 (H4)~9.3 (N⁺H₂), ~4.10 (H3), ~3.25 (OCH₃)

Comparative ¹³C NMR Data (in CDCl₃ for Pyrrolidine, DMSO-d₆ for hydrochlorides)

CompoundC2/C5 (ppm)C3/C4 (ppm)Other Signals (ppm)
3-Phenoxypyrrolidine HCl (Predicted) ~52.0 (C2), ~45.0 (C5)~75.0 (C3), ~30.0 (C4)Aromatic: ~115-157
Pyrrolidine 47.125.8-
(R)-3-Methoxypyrrolidine HCl ~52.5 (C2), ~44.5 (C5)~77.0 (C3), ~30.5 (C4)~56.0 (OCH₃)

Key Observations from the Comparative Analysis:

  • Effect of Protonation: A clear downfield shift is observed for the C2/C5 and H2/H5 signals in both hydrochloride salts compared to the neutral pyrrolidine, confirming the deshielding effect of the N⁺H₂ group.

  • Influence of the 3-Substituent: The C3 and H3 signals in both 3-substituted pyrrolidines are significantly shifted downfield due to the electronegative oxygen atom. The phenoxy group in the target compound induces a slightly larger downfield shift on C3 compared to the methoxy group, which can be attributed to the electronic effects of the aromatic ring.

  • Aromatic vs. Aliphatic Substituents: The most striking difference is the presence of signals in the aromatic region (both ¹H and ¹³C) for this compound, which are absent in the other two compounds. The methoxy group in (R)-3-Methoxypyrrolidine hydrochloride gives rise to a characteristic singlet around 3.25 ppm in the ¹H spectrum and a signal around 56.0 ppm in the ¹³C spectrum.

Visualizing the Spectroscopic Workflow

A systematic approach is crucial for reliable spectroscopic analysis. The following workflow illustrates the key stages from sample receipt to final structural confirmation.

G cluster_0 Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis A Sample Weighing (5-10 mg) B Solvent Addition (DMSO-d6, 0.7 mL) A->B C Dissolution B->C D 1H NMR Acquisition C->D E 13C NMR Acquisition C->E F Referencing & Phasing D->F E->F G Integration & Peak Picking F->G H Spectral Interpretation (Chemical Shift, Multiplicity) G->H I Comparative Analysis H->I J Structural Confirmation I->J

Caption: A streamlined workflow for the NMR analysis of this compound.

Conclusion

This guide demonstrates the power of ¹H and ¹³C NMR spectroscopy in the detailed structural characterization of this compound. Through a systematic analysis of chemical shifts and a comparative evaluation with relevant analogs, we can confidently assign every signal and understand the electronic influences of the phenoxy substituent and the hydrochloride salt. This level of analytical rigor is indispensable for ensuring the quality and consistency of key intermediates in the research and drug development pipeline. The provided protocols and interpretations serve as a robust framework for scientists working with this and similar heterocyclic compounds.

A Comparative Guide to Catalytic Systems for the Synthesis of 3-Aryloxypyrrolidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Aryloxypyrrolidines in Modern Drug Discovery

The 3-aryloxypyrrolidine scaffold is a privileged structural motif frequently encountered in a diverse array of biologically active molecules and approved pharmaceuticals. Its prevalence stems from the unique three-dimensional architecture it imparts, which allows for precise interactions with biological targets. From potent and selective neurotransmitter reuptake inhibitors to antagonists for various receptors, the 3-aryloxypyrrolidine core has proven to be a cornerstone in the design of novel therapeutics. Consequently, the development of efficient and versatile synthetic methodologies to access this important class of compounds is of paramount importance to researchers in medicinal chemistry and drug development.

This guide provides a comprehensive comparative analysis of the predominant catalytic and non-catalytic methods for the synthesis of 3-aryloxypyrrolidines, with a focus on the crucial C-O bond formation step. We will delve into the mechanistic nuances, practical considerations, and comparative performance of transition metal catalysis (copper and palladium), organocatalysis, enzymatic approaches, and the classical Mitsunobu reaction. By presenting supporting experimental data, detailed protocols, and mechanistic insights, this guide aims to equip researchers with the knowledge to make informed decisions when selecting the optimal synthetic strategy for their specific target molecules.

Comparative Analysis of Synthetic Methodologies

The synthesis of 3-aryloxypyrrolidines primarily involves the formation of an ether linkage between a 3-hydroxypyrrolidine derivative and an aryl partner. The choice of catalytic system is critical and can significantly impact the reaction's efficiency, substrate scope, and stereochemical outcome.

Transition Metal-Catalyzed O-Arylation: A Tale of Two Metals

Transition metal catalysis has emerged as the most powerful and versatile approach for the construction of the C(aryl)-O bond in 3-aryloxypyrrolidines. Copper and palladium-based systems are the frontrunners, each with its own set of advantages and disadvantages.

The copper-catalyzed cross-coupling of alcohols with arylboronic acids (Chan-Lam-Evans coupling) or aryl halides (Ullmann condensation) is a widely adopted method for C-O bond formation.[1][2] These reactions are attractive due to the low cost and low toxicity of copper catalysts.[2]

Mechanistic Rationale: The catalytic cycle of the Chan-Lam-Evans coupling is believed to proceed through a Cu(II)/Cu(III) or a Cu(I)/Cu(III) pathway. The reaction is typically initiated by the coordination of the alcohol and the arylboronic acid to the copper center. An oxidative addition and subsequent reductive elimination then furnishes the desired aryl ether and regenerates the active copper species. The Ullmann condensation, on the other hand, typically involves the reaction of an alcohol with an aryl halide in the presence of a copper catalyst and a base.

Chan-Lam_Ullmann_Mechanism cluster_Chan_Lam Chan-Lam Coupling cluster_Ullmann Ullmann Condensation CuII Cu(II) Cu_complex [L-Cu(II)-OAr(OHR)] CuII->Cu_complex + ArB(OH)2 + ROH CuIII_intermediate [L-Cu(III)-OAr(OR)] Cu_complex->CuIII_intermediate Oxidation CuIII_intermediate->CuII [O] Product_CL Ar-OR CuIII_intermediate->Product_CL Reductive Elimination CuI Cu(I) CuI_alkoxide [L-Cu(I)-OR] CuI->CuI_alkoxide + ROH, Base CuIII_intermediate_U [L-Cu(III)-Ar(OR)(X)] CuI_alkoxide->CuIII_intermediate_U + Ar-X Oxidative Addition CuIII_intermediate_U->CuI Product_U Ar-OR CuIII_intermediate_U->Product_U Reductive Elimination

Figure 1: Simplified catalytic cycles for Chan-Lam and Ullmann O-arylation.

Performance Comparison:

Catalyst SystemTypical ConditionsAryl SourceAdvantagesDisadvantages
Cu-based Cu(OAc)₂, pyridine, CH₂Cl₂, rt, airArylboronic acidsMild conditions, air-tolerant, inexpensive catalystLimited to arylboronic acids, sometimes requires stoichiometric copper.
Cu-based CuI, ligand (e.g., phenanthroline), base (e.g., K₂CO₃), solvent (e.g., DMF), 100-140 °CAryl halidesBroad substrate scope (aryl iodides, bromides, and sometimes chlorides)Harsher conditions, often requires ligands, potential for side reactions.

Experimental Protocol: Copper-Catalyzed Synthesis of N-Boc-3-(p-tolyloxy)pyrrolidine

A mixture of N-Boc-3-hydroxypyrrolidine (1.0 equiv.), p-tolylboronic acid (1.5 equiv.), copper(II) acetate (0.2 equiv.), and pyridine (3.0 equiv.) in dichloromethane (0.1 M) is stirred at room temperature open to the atmosphere for 24-48 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is diluted with dichloromethane, washed with saturated aqueous NH₄Cl, water, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to afford the desired N-Boc-3-(p-tolyloxy)pyrrolidine.

The palladium-catalyzed Buchwald-Hartwig amination has a less common but equally powerful counterpart for C-O bond formation. This methodology typically employs a palladium catalyst in combination with a bulky, electron-rich phosphine ligand.[3]

Mechanistic Rationale: The catalytic cycle is believed to involve the oxidative addition of an aryl halide to a Pd(0) species, followed by coordination of the alcohol and subsequent deprotonation to form a palladium alkoxide intermediate. Reductive elimination from this intermediate yields the desired aryl ether and regenerates the Pd(0) catalyst.

Buchwald_Hartwig_O_Arylation Pd0 Pd(0)L_n OxAdd [Ar-Pd(II)-X]L_n Pd0->OxAdd + Ar-X Oxidative Addition Alkoxide_Complex [Ar-Pd(II)-OR]L_n OxAdd->Alkoxide_Complex + ROH, Base - HX Alkoxide_Complex->Pd0 Product Ar-OR Alkoxide_Complex->Product Reductive Elimination

Figure 2: Simplified catalytic cycle for Buchwald-Hartwig O-arylation.

Performance Comparison:

Catalyst SystemTypical ConditionsAryl SourceAdvantagesDisadvantages
Pd-based Pd precatalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., XPhos), strong base (e.g., NaOt-Bu), solvent (e.g., toluene), 80-110 °CAryl halides (Br, Cl)High functional group tolerance, excellent for unactivated aryl chloridesExpensive catalysts and ligands, requires inert atmosphere, strong base.

Experimental Protocol: Palladium-Catalyzed Synthesis of N-Boc-3-(p-tolyloxy)pyrrolidine [4]

To a dried Schlenk tube under an argon atmosphere is added Pd₂(dba)₃ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equiv.). Toluene (0.2 M) is added, and the mixture is stirred for 5 minutes at room temperature. N-Boc-3-hydroxypyrrolidine (1.0 equiv.) and 4-bromotoluene (1.2 equiv.) are then added. The reaction mixture is heated to 100 °C and stirred for 12-24 hours. After cooling to room temperature, the reaction is quenched with water. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by silica gel column chromatography.

The Mitsunobu Reaction: A Stoichiometric Alternative

The Mitsunobu reaction is a classic and reliable method for the O-arylation of alcohols, including 3-hydroxypyrrolidine, with phenols.[5][6] It is not a catalytic reaction in the traditional sense, as it requires stoichiometric amounts of reagents.

Reaction Principle: The reaction proceeds via the activation of the alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[5] This in situ activation converts the hydroxyl group into a good leaving group, which is then displaced by the phenoxide nucleophile in an Sₙ2 reaction, resulting in a complete inversion of stereochemistry at the carbinol center.[7]

Mitsunobu_Reaction_Workflow Start N-Boc-3-hydroxypyrrolidine + Phenol Reagents PPh₃, DIAD THF, 0 °C to rt Start->Reagents Intermediate Alkoxyphosphonium salt Reagents->Intermediate Product N-Boc-3-aryloxypyrrolidine (with inversion of configuration) Intermediate->Product Byproducts Ph₃P=O DIAD-H₂ Product->Byproducts Separation

Figure 3: Workflow of the Mitsunobu reaction for 3-aryloxypyrrolidine synthesis.

Performance and Considerations:

MethodReagentsStereochemistryAdvantagesDisadvantages
Mitsunobu PPh₃, DIAD/DEAD, PhenolInversionHigh yields, predictable stereochemical outcome, mild conditionsStoichiometric reagents, formation of difficult-to-remove byproducts (phosphine oxide, hydrazine dicarboxylate).

Experimental Protocol: Mitsunobu Synthesis of (S)-N-Boc-3-(phenoxy)pyrrolidine from (R)-N-Boc-3-hydroxypyrrolidine [7]

To a solution of (R)-N-Boc-3-hydroxypyrrolidine (1.0 equiv.), phenol (1.2 equiv.), and triphenylphosphine (1.5 equiv.) in anhydrous THF (0.2 M) at 0 °C under an argon atmosphere, is added diisopropyl azodicarboxylate (DIAD) (1.5 equiv.) dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The solvent is removed under reduced pressure, and the residue is purified directly by silica gel column chromatography to separate the product from the triphenylphosphine oxide and diisopropyl hydrazinedicarboxylate byproducts.

Emerging Frontiers: Organocatalytic and Enzymatic Approaches

While transition metal catalysis and the Mitsunobu reaction are well-established, research into more sustainable and selective methods continues. Organocatalysis and biocatalysis represent promising, albeit less developed, avenues for the synthesis of 3-aryloxypyrrolidines.

The direct organocatalytic O-arylation of alcohols is a challenging transformation. However, recent advances in photoredox catalysis have shown promise for the O-arylation of phenols and benzyl alcohols. While direct application to 3-hydroxypyrrolidine is not yet widely reported, the principles could be extended. Chiral phosphoric acids and other hydrogen-bond donors have been shown to catalyze enantioselective reactions involving pyrrolidine-based intermediates, suggesting their potential for asymmetric O-arylation strategies.

Biocatalysis offers the potential for unparalleled selectivity under mild, environmentally benign conditions. While direct enzymatic O-arylation of 3-hydroxypyrrolidine is not a common transformation, enzymatic kinetic resolution of racemic 3-hydroxypyrrolidine followed by one of the aforementioned chemical O-arylation methods is a viable strategy for accessing enantiopure 3-aryloxypyrrolidines. Enzymes such as lipases are highly effective for the enantioselective acylation of secondary alcohols, allowing for the separation of enantiomers.

Conclusion and Future Outlook

The synthesis of 3-aryloxypyrrolidines is a mature field with a range of reliable and effective methods at the disposal of the synthetic chemist. The choice of a particular method will depend on a variety of factors, including the desired scale of the reaction, the cost of reagents, the required stereochemistry, and the functional group tolerance of the substrates.

  • Copper-catalyzed methods offer a cost-effective and versatile approach, particularly the Chan-Lam coupling for its mild conditions.

  • Palladium-catalyzed Buchwald-Hartwig O-arylation excels in its broad substrate scope, especially for challenging aryl chlorides, but at a higher cost.

  • The Mitsunobu reaction remains a go-to method for achieving clean inversion of stereochemistry, despite the challenges associated with stoichiometric byproducts.

  • Organocatalysis and biocatalysis are emerging areas with the potential to offer highly selective and sustainable solutions in the future.

As the demand for novel and complex 3-aryloxypyrrolidine-containing drug candidates continues to grow, so too will the need for innovative and efficient synthetic methodologies. Future research in this area will likely focus on the development of more general and enantioselective catalytic systems, as well as the application of flow chemistry and other process intensification technologies to enable the large-scale and sustainable production of these valuable compounds.

References

Safety Operating Guide

Proper Disposal of 3-Phenoxypyrrolidine Hydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: A Synthesis of Structural Dangers

The primary directive for the disposal of any chemical is a comprehensive understanding of its potential hazards. In the absence of specific toxicological data for 3-Phenoxypyrrolidine hydrochloride, we must infer its hazard profile from its structural components.

  • The Pyrrolidine Moiety: Pyrrolidine and its derivatives are known to be flammable liquids that can cause severe skin burns and eye damage.[1] They can also be harmful if swallowed or inhaled.[1] Vapors may form explosive mixtures with air.

  • The Phenoxy Group: The phenoxy group, commonly found in a class of herbicides, can also pose health risks. While generally considered to have low acute toxicity in mammals, some phenoxy compounds have been associated with skin and eye irritation.[2] Furthermore, certain phenoxy herbicides have raised concerns about potential long-term health effects, including an association with some forms of cancer, though this is a subject of ongoing research.[3][4]

Based on this structural analysis, this compound must be treated as a hazardous substance with the potential for flammability, skin and eye irritation, and toxicity.

Table 1: Inferred Hazard Profile of this compound

Hazard CategoryAssociated MoietyPrimary Concerns
Flammability PyrrolidineVapors may be flammable. Keep away from ignition sources.
Corrosivity PyrrolidineCan cause severe skin burns and eye damage.[1]
Toxicity Pyrrolidine, PhenoxyHarmful if swallowed or inhaled.[1] Potential for skin and eye irritation.[2]
Environmental PhenoxySome phenoxy compounds can be toxic to aquatic life.

Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is imperative to be in a controlled environment and equipped with the appropriate Personal Protective Equipment (PPE).

  • Engineering Controls: All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure. Ensure that a safety shower and eyewash station are readily accessible.

  • Personal Protective Equipment (PPE):

    • Gloves: Chemical-resistant gloves, such as nitrile, are mandatory. Always inspect gloves for integrity before use.

    • Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.

    • Lab Coat: A flame-resistant lab coat should be worn to protect skin and clothing.

    • Respiratory Protection: If there is a risk of generating aerosols or dusts outside of a fume hood, a NIOSH-approved respirator is necessary.

Step-by-Step Disposal Protocol

The disposal of this compound must be a deliberate and careful process. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5]

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe chemical waste management.

  • Dedicated Waste Container: Designate a specific, clearly labeled hazardous waste container for all this compound waste. This includes any unused product, contaminated consumables (e.g., pipette tips, weighing boats), and rinse from cleaning contaminated glassware.

  • Material Compatibility: The waste container should be made of a material compatible with organic and potentially corrosive substances, such as high-density polyethylene (HDPE) or glass.

  • Avoid Mixing: Do not mix this compound waste with other waste streams, especially incompatible materials like strong oxidizing agents or acids, which could lead to violent reactions.

Step 2: Container Labeling

Clear and accurate labeling is a regulatory requirement and a critical safety measure.

  • Contents: The label must clearly state "Hazardous Waste" and the full chemical name: "this compound."

  • Hazard Symbols: Affix appropriate hazard pictograms (e.g., flammable, corrosive, toxic).

Step 3: Waste Storage

Proper storage of the hazardous waste container pending disposal is crucial to prevent accidents.

  • Secure Closure: Keep the waste container tightly sealed at all times, except when adding waste.

  • Secondary Containment: Place the waste container in a secondary containment bin to mitigate the impact of any potential leaks.

  • Location: Store the container in a designated, well-ventilated satellite accumulation area, away from heat, sparks, and open flames.

Step 4: Final Disposal

The final step is to ensure the waste is handled by qualified professionals.

  • Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.

  • Provide Information: Furnish the EHS representative or contractor with all available information about the waste, including its name and inferred hazards.

Spill Management

In the event of a spill, prompt and appropriate action is necessary.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Notify your supervisor and your institution's EHS office.

  • Control: If the spill is small and you are trained to handle it, contain the spill using a chemical spill kit with appropriate absorbent materials (e.g., sand, vermiculite).

  • Personal Protection: Do not attempt to clean a spill without the proper PPE.

  • Cleanup: Carefully collect the absorbent material and contaminated debris and place it in the designated hazardous waste container for this compound.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, and collect the cleaning materials as hazardous waste.

Visualizing the Disposal Workflow

To further clarify the procedural logic, the following diagram outlines the key decision points and actions in the disposal process.

DisposalWorkflow cluster_Preparation Preparation cluster_Collection Waste Collection cluster_StorageDisposal Storage & Final Disposal cluster_Spill Spill Response A Assess Hazards: - Flammable - Corrosive - Toxic B Don Appropriate PPE: - Gloves - Goggles - Lab Coat A->B C Segregate Waste into Dedicated Container B->C Proceed to Disposal D Label Container Correctly: - 'Hazardous Waste' - Chemical Name - Hazard Symbols C->D E Store Securely in Secondary Containment D->E F Contact EHS for Professional Disposal E->F G Spill Occurs H Evacuate & Alert EHS G->H I Contain & Clean Up (if trained and safe) G->I J Dispose of Spill Debris as Hazardous Waste I->J J->C Add to Waste Container

Caption: Decision workflow for the safe disposal of this compound.

Conclusion

The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By understanding the inherent hazards of its chemical structure and adhering to the systematic procedures outlined in this guide, researchers can mitigate risks and ensure compliance with safety regulations. Always consult your institution's specific waste management policies and EHS professionals for guidance.

References

Navigating the Unseen: A Guide to Safely Handling 3-Phenoxypyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the vanguard of research and development, the introduction of novel chemical entities is a daily reality. Among these, 3-Phenoxypyrrolidine hydrochloride presents as a valuable building block, yet its full toxicological profile remains to be elucidated. This guide, crafted for the discerning scientist, provides a comprehensive framework for the safe handling, storage, and disposal of this compound, ensuring that your groundbreaking work is built on a foundation of safety and operational excellence.

While a specific Safety Data Sheet (SDS) for this compound exists, it is crucial to note that its health hazards have not been fully investigated[1]. Therefore, this guide synthesizes the available information with established best practices for handling structurally similar pyrrolidine derivatives to offer a robust safety protocol. The primary known hazards are irritation, with potential for harm if ingested or inhaled, and irritation to mucous membranes and the upper respiratory tract[1].

I. Hazard Assessment and Control: A Proactive Stance

Given the incomplete toxicological data, a cautious and proactive approach to hazard control is paramount. The primary routes of exposure are inhalation, skin contact, and eye contact.

Engineering Controls are your first and most effective line of defense.

  • Chemical Fume Hood: All handling of this compound, from weighing to dissolution, must be conducted in a certified chemical fume hood to minimize inhalation exposure[1].

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the localized control of the fume hood[2].

Administrative Controls supplement engineering controls and are crucial for maintaining a safe working environment.

  • Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all procedures involving this compound.

  • Training: All personnel handling the compound must be trained on its potential hazards and the specific procedures outlined in this guide.

  • Restricted Access: Limit access to areas where the compound is stored and handled to authorized personnel only.

II. Personal Protective Equipment (PPE): Your Essential Barrier

The appropriate selection and use of PPE are critical to prevent direct contact with this compound. The following table outlines the recommended PPE for various laboratory operations.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical splash goggles.Disposable nitrile or neoprene gloves. Double-gloving is recommended.Chemical-resistant laboratory coat, fully buttoned.Not typically required when handled in a fume hood.
Solution Preparation and Transfers Chemical splash goggles. A face shield is recommended for larger volumes.Disposable nitrile or neoprene gloves. Change gloves immediately if contaminated.Chemical-resistant laboratory coat or gown.Not typically required when handled in a fume hood.
Spill Cleanup Chemical splash goggles and a face shield.Heavy-duty nitrile or butyl rubber gloves.Chemical-resistant suit or apron over a lab coat.A NIOSH-approved respirator with organic vapor cartridges may be necessary depending on the spill size and location.

III. The Workflow of Safe Handling: A Step-by-Step Protocol

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_start Don appropriate PPE prep_hood Verify fume hood is operational prep_start->prep_hood prep_gather Gather all necessary materials prep_hood->prep_gather handle_weigh Weigh compound in fume hood prep_gather->handle_weigh handle_dissolve Prepare solution in fume hood handle_weigh->handle_dissolve handle_transfer Transfer solution using appropriate techniques handle_dissolve->handle_transfer post_decon Decontaminate work surfaces handle_transfer->post_decon post_waste Segregate and label waste post_decon->post_waste post_ppe Doff and dispose of PPE correctly post_waste->post_ppe disp_store Store waste in a designated area post_waste->disp_store post_wash Wash hands thoroughly post_ppe->post_wash disp_pickup Arrange for licensed waste disposal disp_store->disp_pickup

Safe Handling Workflow for this compound

IV. Storage and Disposal: Ensuring a Safe Conclusion

A. Storage

  • Container: Keep the container tightly closed in a dry and well-ventilated place[2].

  • Location: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases[1][3].

  • Labeling: Ensure the container is clearly labeled with the full chemical name and any relevant hazard warnings.

B. Disposal Plan

The disposal of this compound and its contaminated waste must be treated as hazardous.

  • Waste Classification: This compound should be classified as hazardous chemical waste. All disposable labware, contaminated PPE, and excess material must be disposed of accordingly.

  • Waste Segregation: Do not mix this compound waste with other waste streams.

  • Containerization: Use a designated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," the chemical name, and the associated hazards.

  • Licensed Disposal: All waste containing this compound must be disposed of through a licensed professional waste disposal service[4]. Do not attempt to dispose of this chemical down the drain or in regular solid waste.

In the event of a spill, evacuate the area and, if safe to do so, contain the spill with an inert absorbent material. Avoid generating dust. The cleanup should be performed by trained personnel wearing appropriate PPE.

By adhering to these rigorous safety protocols, you can confidently and responsibly incorporate this compound into your research, paving the way for new discoveries while prioritizing the well-being of your team and the environment.

V. References

  • Matrix Scientific. (n.d.). Safety Data Sheet: this compound. Retrieved from --INVALID-LINK--

  • LookChem. (n.d.). 3-(2-Phenoxyethoxy)pyrrolidine hydrochloride Safety Data Sheets(SDS). Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet: 1,4-Phenylenediamine dihydrochloride. Retrieved from --INVALID-LINK--

  • AK Scientific, Inc. (n.d.). (3R)-3-(4-Phenoxyphenoxy)pyrrolidine;hydrochloride Safety Data Sheet. Retrieved from --INVALID-LINK--

  • CDH Fine Chemical. (n.d.). PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from --INVALID-LINK--

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.